molecular formula C20H42NaO4S B078444 Sodium eicosyl sulfate CAS No. 13177-49-6

Sodium eicosyl sulfate

Numéro de catalogue: B078444
Numéro CAS: 13177-49-6
Poids moléculaire: 401.6 g/mol
Clé InChI: VYNXQYQAZMYHRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-EICOSANYL SULFATE SODIUM SALT is a high-purity, long-chain alkyl sulfate surfactant specifically designed for advanced biochemical and biophysical research. This compound features a saturated 20-carbon (eicosyl) hydrophobic tail linked to a sulfate anionic headgroup, making it a potent surfactant and protein solubilizing agent. Its primary research value lies in its application for mimicking and studying biological membranes, particularly in the investigation of lipid raft domains, membrane fluidity, and the thermodynamics of lipid-protein interactions. The long alkyl chain promotes the formation of micelles and bilayers with distinct physicochemical properties, useful for solubilizing membrane proteins while maintaining their native conformation for structural studies via techniques like X-ray crystallography and cryo-electron microscopy.

Propriétés

Numéro CAS

13177-49-6

Formule moléculaire

C20H42NaO4S

Poids moléculaire

401.6 g/mol

Nom IUPAC

sodium;icosyl sulfate

InChI

InChI=1S/C20H42O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23);

Clé InChI

VYNXQYQAZMYHRX-UHFFFAOYSA-N

SMILES isomérique

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

SMILES canonique

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na]

Autres numéros CAS

13177-49-6

Description physique

Liquid

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to Sodium Eicosyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium eicosyl sulfate (B86663), a long-chain alkyl sulfate, is a surfactant of interest in various scientific and industrial applications. Its amphiphilic nature, characterized by a 20-carbon hydrophobic tail and a hydrophilic sulfate headgroup, imparts unique interfacial properties. This technical guide provides a comprehensive overview of the known properties of sodium eicosyl sulfate, including its physicochemical characteristics and general methodologies for its synthesis and analysis. Due to the limited availability of specific experimental data for the C20 variant, this guide also incorporates general principles and experimental protocols applicable to long-chain alkyl sulfates.

Physicochemical Properties

The precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The data presented below is a combination of information specific to this compound where available, and general characteristics of long-chain alkyl sulfates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Chemical Name This compound-
Synonyms 1-Eicosanyl sulfate sodium salt, Arachidyl sulfate sodium salt[1][2][3]
CAS Number 13177-49-6[1][3]
Molecular Formula C₂₀H₄₁NaO₄S[1][2][3]
Molecular Weight 400.59 g/mol [1]
401.6 g/mol (Computed)[2]
Appearance Expected to be a white to pale yellow solid/powder or thick liquid.[General knowledge of alkyl sulfates]
Melting Point Data not available.-
Boiling Point Data not available.-
Solubility Expected to be soluble in water.[General knowledge of alkyl sulfates]
Critical Micelle Concentration (CMC) Data not available. As a long-chain alkyl sulfate, it is expected to have a very low CMC.[General trend for alkyl sulfates]

Experimental Protocols

Synthesis of Sodium Alkyl Sulfates

A common method for the synthesis of sodium alkyl sulfates involves the sulfation of the corresponding long-chain alcohol followed by neutralization.[4]

Workflow for the Synthesis of Sodium Alkyl Sulfate

G cluster_synthesis Synthesis cluster_neutralization Neutralization cluster_purification Purification Long-chain Alcohol (e.g., 1-Eicosanol) Long-chain Alcohol (e.g., 1-Eicosanol) Sulfation Sulfation Long-chain Alcohol (e.g., 1-Eicosanol)->Sulfation Sulfating Agent (e.g., SO₃, Chlorosulfonic Acid) Alkyl Sulfuric Acid Alkyl Sulfuric Acid Sulfation->Alkyl Sulfuric Acid Neutralization Neutralization Alkyl Sulfuric Acid->Neutralization Base (e.g., NaOH) Crude Sodium Alkyl Sulfate Crude Sodium Alkyl Sulfate Neutralization->Crude Sodium Alkyl Sulfate Purification Purification Crude Sodium Alkyl Sulfate->Purification Recrystallization, Chromatography Pure Sodium Alkyl Sulfate Pure Sodium Alkyl Sulfate Purification->Pure Sodium Alkyl Sulfate

Caption: General workflow for the synthesis of sodium alkyl sulfates.

Methodology:

  • Sulfation: The long-chain alcohol (in this case, 1-eicosanol) is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). This reaction is typically carried out in a suitable solvent and under controlled temperature to prevent side reactions.

  • Neutralization: The resulting alkyl sulfuric acid is then neutralized with a base, commonly sodium hydroxide (B78521) (NaOH), to form the sodium alkyl sulfate salt.[4] This step is carefully controlled to achieve the desired pH.

  • Purification: The crude sodium alkyl sulfate is purified to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol) or chromatographic methods.[5]

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It is the concentration at which surfactant molecules begin to aggregate in solution to form micelles. For long-chain alkyl sulfates, the CMC is typically very low. Several methods can be employed to determine the CMC.

Workflow for CMC Determination by Tensiometry

G Prepare Surfactant Solutions\n(Varying Concentrations) Prepare Surfactant Solutions (Varying Concentrations) Measure Surface Tension Measure Surface Tension Prepare Surfactant Solutions\n(Varying Concentrations)->Measure Surface Tension Tensiometer Plot Surface Tension\nvs. log(Concentration) Plot Surface Tension vs. log(Concentration) Measure Surface Tension->Plot Surface Tension\nvs. log(Concentration) Identify Breakpoint Identify Breakpoint Plot Surface Tension\nvs. log(Concentration)->Identify Breakpoint Inflection Point Determine CMC Determine CMC Identify Breakpoint->Determine CMC

Caption: Workflow for determining the CMC using surface tension measurements.

Methodology (Surface Tensiometry): [6]

  • Solution Preparation: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range expected to include the CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The concentration at the intersection of these two linear regions is taken as the CMC.[6]

Other methods for CMC determination include conductivity measurements (for ionic surfactants), fluorescence spectroscopy, and light scattering.[7][8]

Analytical Characterization

Several analytical techniques are used to characterize the purity and structure of sodium alkyl sulfates.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
Infrared (IR) Spectroscopy To identify the presence of characteristic functional groups, such as the sulfate ester (S-O) and alkyl (C-H) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure, including the arrangement of the alkyl chain and the position of the sulfate group.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Chromatography (e.g., HPLC, GC) To assess the purity of the compound and to separate it from any unreacted starting materials or byproducts.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows beyond its general use as a surfactant. As a surfactant, its primary mode of action in biological systems would likely involve the disruption of cell membranes or the solubilization of lipids and proteins, which are general mechanisms rather than specific signaling events.

Conclusion

This compound is a long-chain anionic surfactant with potential applications in various fields. While specific experimental data for this compound is limited, its properties can be inferred from the general behavior of long-chain alkyl sulfates. The synthesis and characterization of this compound can be achieved using established protocols for similar surfactants. Further research is needed to fully elucidate the specific physicochemical properties and potential biological activities of this compound.

References

Sodium Eicosyl Sulfate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium eicosyl sulfate (B86663) is an anionic surfactant belonging to the family of sodium alkyl sulfates. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (eicosyl) and a hydrophilic sulfate group, imparts surface-active properties that make it a valuable compound in various scientific and industrial applications. In the realm of drug development, long-chain alkyl sulfates are explored for their roles as emulsifiers, solubilizing agents, and components in drug delivery systems. This technical guide provides a detailed overview of the chemical structure and a comprehensive methodology for the synthesis of sodium eicosyl sulfate.

Chemical Structure

This compound is the sodium salt of eicosyl sulfuric acid. The "eicosyl" group refers to a saturated 20-carbon alkyl chain. The sulfate group is attached to the terminus of this alkyl chain.

Chemical Formula: C₂₀H₄₁NaO₄S[1]

Molecular Weight: 400.59 g/mol [1]

CAS Number: 13177-49-6[1]

Synonyms: 1-Eicosanyl sulfate sodium salt, Arachidyl sulfate sodium salt, Eicosyl sodium sulfate[1]

The structure consists of a long, nonpolar hydrocarbon tail, which is hydrophobic, and a polar head group (the sulfate ester linked to a sodium ion), which is hydrophilic. This molecular arrangement is responsible for its ability to reduce surface tension at interfaces.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process:

  • Sulfation of 1-Eicosanol (B7800029): The long-chain alcohol, 1-eicosanol (also known as arachidyl alcohol), is reacted with a sulfating agent to form the corresponding alkyl sulfuric acid.

  • Neutralization: The resulting eicosyl sulfuric acid is then neutralized with a sodium-containing base to yield the final product, this compound.

A common and effective sulfating agent for this reaction is chlorosulfonic acid (ClSO₃H). The reaction is typically carried out in an inert solvent to control the reaction temperature and ensure homogeneity.

Data Presentation: Synthesis Parameters

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on the synthesis of similar long-chain sodium alkyl sulfates.

ParameterValue/RangeNotes
Starting Material 1-Eicosanol (Arachidyl Alcohol)High purity starting material is recommended for a high-purity final product.
Sulfating Agent Chlorosulfonic Acid (ClSO₃H)Other sulfating agents like sulfur trioxide (SO₃) complexes can also be used.
Molar Ratio (Alcohol:Sulfating Agent) 1 : 1.05-1.1A slight excess of the sulfating agent is often used to ensure complete conversion of the alcohol.
Solvent Dichloromethane (B109758) (CH₂Cl₂) or other inert chlorinated solventsThe solvent helps to dissipate heat and maintain a manageable viscosity.
Reaction Temperature 0 - 10 °CThe sulfation reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation.
Neutralizing Agent Sodium Hydroxide (B78521) (NaOH) solutionOther bases like sodium carbonate can also be used.
Purification Method Recrystallization from EthanolThis is a common method for purifying sodium alkyl sulfates to remove unreacted alcohol and inorganic salts.
Typical Yield 70 - 95%The yield can vary depending on the specific reaction conditions and the purity of the starting materials.[2][3]
Purity >99%High purity can be achieved through careful purification steps.[4]
Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for long-chain alkyl sulfates.

Materials:

  • 1-Eicosanol (Arachidyl Alcohol)

  • Chlorosulfonic Acid

  • Dichloromethane (anhydrous)

  • Sodium Hydroxide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Nitrogen gas supply

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser connected to a gas outlet (to vent HCl gas produced during the reaction).

    • The entire apparatus should be oven-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.

  • Dissolution of 1-Eicosanol:

    • In the reaction flask, dissolve 1-eicosanol in anhydrous dichloromethane.

  • Sulfation:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add a slight molar excess of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution of 1-eicosanol.

    • Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The reaction is exothermic, and hydrogen chloride gas will be evolved.

    • After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Neutralization:

    • Prepare a solution of sodium hydroxide in deionized water.

    • Slowly and carefully add the sodium hydroxide solution to the reaction mixture while maintaining a low temperature with the ice bath. The neutralization is also an exothermic process.

    • Monitor the pH of the aqueous layer and continue adding the base until the pH is neutral to slightly alkaline (pH 7-8).

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel. The aqueous layer containing the this compound will separate from the organic layer (dichloromethane).

    • Separate the layers and wash the aqueous layer with dichloromethane to remove any unreacted 1-eicosanol.

    • The crude this compound is in the aqueous phase. To isolate the product, the water can be removed under reduced pressure.

  • Purification by Recrystallization:

    • Dissolve the crude solid product in a minimal amount of hot ethanol.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_final Final Product Eicosanol 1-Eicosanol Sulfation Sulfation (in Dichloromethane) Eicosanol->Sulfation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfation Neutralization Neutralization (with NaOH) Sulfation->Neutralization HCl gas evolved Workup Aqueous Work-up Neutralization->Workup Recrystallization Recrystallization (from Ethanol) Workup->Recrystallization Final_Product This compound Recrystallization->Final_Product Logical_Relationship Start Start: 1-Eicosanol Step1 Step 1: Sulfation with Chlorosulfonic Acid Start->Step1 Intermediate Intermediate: Eicosyl Sulfuric Acid Step1->Intermediate Step2 Step 2: Neutralization with Sodium Hydroxide Intermediate->Step2 Product Product: Crude this compound Step2->Product Step3 Step 3: Purification by Recrystallization Product->Step3 Final Final Product: Pure this compound Step3->Final

References

Technical Guide: Physical Characteristics of Sodium Eicosyl Sulfate (CAS 13177-49-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium eicosyl sulfate (B86663), identified by the CAS number 13177-49-6, is a long-chain alkyl sulfate. It is also referred to by other names such as 1-Eicosanyl sulfate sodium salt and Arachidyl sulfate sodium salt.[1] This document provides a summary of the available physical and chemical characteristics of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes general information and methodologies relevant to the characterization of surfactants.

Chemical Identity and Properties

Sodium eicosyl sulfate is an organic sodium salt that functions as a surfactant and emulsifying agent.[2] Its amphiphilic nature, possessing both a long hydrophobic carbon chain and a hydrophilic sulfate group, allows it to reduce surface tension between immiscible liquids, making it useful in various chemical synthesis applications, including the preparation of nanomaterials.[2]

Table 1: General and Calculated Physical Properties of this compound

PropertyValueSource
CAS Number 13177-49-6[1]
Molecular Formula C₂₀H₄₁NaO₄S[1]
Molecular Weight 400.59 g/mol [1]
Alternate Names 1-Eicosanyl sulfate; Arachidyl sulfate sodium salt; Eicosyl sodium sulfate[1]
Appearance Liquid (reported in one source)[3]
Storage Temperature 2-8°C[3]

Note: Experimental values for properties such as melting point, boiling point, and specific solubility are not consistently reported in available literature.

Experimental Protocols

General Protocol for Determining Critical Micelle Concentration (CMC) by Conductivity Measurement:

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.

  • Preparation of a Stock Solution: A stock solution of this compound is prepared in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: A series of dilutions are prepared from the stock solution.

  • Conductivity Measurement: The conductivity of each dilution is measured using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Logical Workflow for Surfactant Characterization

The following diagram illustrates a general workflow for the physical characterization of a surfactant like this compound.

Surfactant_Characterization_Workflow General Workflow for Surfactant Characterization synthesis Synthesis of This compound purification Purification synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility cmc CMC Determination (e.g., by Conductivity) purification->cmc st Surface Tension Measurement purification->st emulsification Emulsification Studies cmc->emulsification st->emulsification formulation Formulation Development emulsification->formulation

Caption: A diagram illustrating the general workflow for the synthesis, purification, and physical characterization of a surfactant, leading to its application testing.

References

An In-depth Technical Guide to the Surfactant Properties of C20 Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core surfactant properties of C20 alkyl sulfates, with a particular focus on sodium eicosyl sulfate (B86663) (sodium C20 alkyl sulfate). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of these long-chain surfactants. Given the limited availability of direct experimental data for C20 alkyl sulfates, this guide combines established principles of surfactant science, data from homologous long-chain alkyl sulfates, and detailed experimental methodologies to offer a thorough understanding of their expected behavior.

Introduction to C20 Alkyl Sulfates

C20 alkyl sulfates are anionic surfactants characterized by a 20-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group.[1][2] Their significant chain length imparts strong surface activity, making them effective agents for reducing surface and interfacial tension, and for forming stable emulsions and foams. These properties are of considerable interest in various applications, including as emulsifiers, detergents, and foaming agents in cosmetics and personal care products.[3] In the pharmaceutical industry, long-chain surfactants are explored for their potential role in drug delivery systems as absorption enhancers and as components of nano- and micro-particle formulations.[4][5]

Chemical Structure:

The general chemical structure of a sodium C20 alkyl sulfate is:

CH₃(CH₂)₁₉OSO₃⁻ Na⁺

Synthesis of C20 Alkyl Sulfates

The synthesis of C20 alkyl sulfates, such as sodium eicosyl sulfate, typically involves a two-step process: sulfonation of the corresponding long-chain alcohol (eicosanol) followed by neutralization.

A common method for sulfonation involves the reaction of eicosanol (B47690) with a sulfonating agent like sulfur trioxide or chlorosulfonic acid. The resulting alkyl sulfuric acid is then neutralized with a base, typically sodium hydroxide, to produce the sodium C20 alkyl sulfate salt.[6]

Simplified Reaction Scheme:

  • Sulfonation: CH₃(CH₂)₁₉OH + SO₃ → CH₃(CH₂)₁₉OSO₃H

  • Neutralization: CH₃(CH₂)₁₉OSO₃H + NaOH → CH₃(CH₂)₁₉OSO₃Na + H₂O

Core Surfactant Properties: Quantitative Data

Direct experimental data for the surfactant properties of C20 alkyl sulfates are not widely available in published literature.[3] Therefore, the following table presents a combination of known data for homologous sodium alkyl sulfates and estimated values for sodium C20 alkyl sulfate. These estimations are based on established trends where the Critical Micelle Concentration (CMC) decreases with increasing alkyl chain length.

PropertySodium Dodecyl Sulfate (C12)Sodium Tetradecyl Sulfate (C14)Sodium Hexadecyl Sulfate (C16)Sodium Octadecyl Sulfate (C18)This compound (C20) (Estimated)
Molecular Weight ( g/mol ) 288.38316.43344.48372.54400.59[1][2]
CAS Number 151-21-31191-50-01120-04-31120-01-013177-49-6[1]
Critical Micelle Concentration (CMC) (mM) 8.3[7]2.1[7]0.550.23~0.06
Surface Tension at CMC (mN/m) ~38~36~35~34~33

Note: The CMC value for this compound is an estimation based on the logarithmic decrease observed with increasing chain length in the homologous series. The surface tension at CMC is also an estimate based on the trend of slight decreases with longer alkyl chains.

Experimental Protocols for Surfactant Characterization

This section provides detailed methodologies for key experiments used to characterize the surfactant properties of long-chain alkyl sulfates.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins.[7]

Method 1: Surface Tension Measurement

This is a widely used method for determining the CMC of both ionic and non-ionic surfactants.[8][9]

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.[7]

  • Apparatus: Tensiometer (using Wilhelmy plate or Du Noüy ring method), precision balance, glassware.

  • Procedure:

    • Prepare a stock solution of the C20 alkyl sulfate in deionized water.

    • Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

    • Measure the surface tension of each solution using the tensiometer, ensuring the platinum plate or ring is thoroughly cleaned between measurements.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[9]

Method 2: Conductivity Measurement

This method is suitable for ionic surfactants like alkyl sulfates.

  • Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility than the individual ions.[10]

  • Apparatus: Conductivity meter, temperature-controlled water bath, magnetic stirrer, glassware.

  • Procedure:

    • Prepare a series of C20 alkyl sulfate solutions of varying concentrations in deionized water.

    • Measure the conductivity of each solution at a constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.[10]

Evaluation of Foaming Properties

Foaming ability and foam stability are crucial parameters for many surfactant applications.

Method: Ross-Miles Method (Modified)

This is a standard method for assessing foam generation and stability.

  • Principle: A specific volume of surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder, and the initial foam height and its decay over time are measured.

  • Apparatus: Ross-Miles foam apparatus (or a tall graduated cylinder with a dropping funnel), stopwatch.

  • Procedure:

    • Prepare a solution of the C20 alkyl sulfate at a concentration above its CMC.

    • Add a specific volume of the solution to the bottom of the graduated cylinder.

    • Add a smaller, specific volume of the same solution to the dropping funnel.

    • Allow the solution from the funnel to fall into the cylinder, generating foam.

    • Record the initial foam height immediately after all the solution has been added (Foaming Ability).

    • Record the foam height at regular intervals (e.g., 1, 5, 10 minutes) to determine the rate of foam decay (Foam Stability).

Assessment of Emulsification Properties

The ability of a surfactant to form and stabilize an emulsion is a key performance indicator.

Method: Bottle Test for Emulsion Stability

This is a simple and effective method for visually assessing the stability of an emulsion.

  • Principle: An oil and a surfactant solution are mixed to form an emulsion, and the rate of phase separation is observed over time.

  • Apparatus: Graduated test tubes or bottles with stoppers, vortex mixer or shaker, stopwatch.

  • Procedure:

    • Prepare an aqueous solution of the C20 alkyl sulfate.

    • Add a specific volume of the surfactant solution and a specific volume of an immiscible oil (e.g., mineral oil, toluene) to a graduated test tube.

    • Agitate the mixture vigorously for a set period (e.g., 2 minutes) using a vortex mixer to form an emulsion.

    • Allow the emulsion to stand undisturbed.

    • Record the volume of the separated aqueous and oil phases at regular time intervals.

    • The emulsion stability can be quantified by the time it takes for a certain percentage of the phases to separate or by calculating an emulsion stability index.[11]

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_cmc cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of C20 Alkyl Sulfate prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st measure_cond Measure Conductivity (Conductivity Meter) prep_dilutions->measure_cond plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st plot_cond Plot Conductivity vs. Concentration measure_cond->plot_cond determine_cmc Determine CMC at Inflection Point plot_st->determine_cmc plot_cond->determine_cmc

Figure 1: Experimental Workflow for CMC Determination.

experimental_workflow_foam start Prepare C20 Alkyl Sulfate Solution add_to_cylinder Add Solution to Graduated Cylinder start->add_to_cylinder add_to_funnel Add Solution to Dropping Funnel start->add_to_funnel generate_foam Release Solution from Funnel to Generate Foam add_to_cylinder->generate_foam add_to_funnel->generate_foam measure_initial Measure Initial Foam Height (Foaming Ability) generate_foam->measure_initial measure_decay Measure Foam Height at Intervals (Foam Stability) measure_initial->measure_decay end Data Analysis measure_decay->end

Figure 2: Experimental Workflow for Foam Stability Testing.

logical_relationship_micelle cluster_components Components cluster_structure Micellar Structure surfactant C20 Alkyl Sulfate Monomers micelle_formation Self-Assembly above CMC surfactant->micelle_formation drug Hydrophobic Drug drug_encapsulation Drug Encapsulated in Core drug->drug_encapsulation solvent Aqueous Solvent solvent->micelle_formation micelle Micelle with Hydrophobic Core and Hydrophilic Shell micelle_formation->micelle micelle->drug_encapsulation delivery_system Drug Delivery System micelle->delivery_system

Figure 3: Logical Relationship of Micelle Formation for Drug Delivery.

Applications in Drug Development

The unique properties of long-chain surfactants like C20 alkyl sulfates make them promising candidates for various applications in drug development.

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles formed by C20 alkyl sulfates can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical challenge for many new chemical entities.

  • Enhanced Drug Absorption: C20 alkyl sulfates can interact with biological membranes, potentially increasing their permeability and enhancing the absorption of co-administered drugs.[12][13] The long alkyl chain can insert into the lipid bilayer, causing a temporary and reversible disruption of the membrane structure.[14][15]

  • Formation of Drug Delivery Systems: These surfactants can be used as stabilizers in the formulation of nanoparticles, microemulsions, and liposomes, which serve as advanced drug delivery vehicles.[4][16][17] These systems can protect the drug from degradation, control its release profile, and potentially target it to specific tissues.

Conclusion

While specific experimental data for C20 alkyl sulfates remains limited, their surfactant properties can be reliably inferred from the behavior of other long-chain alkyl sulfates and established physicochemical principles. Their strong surface activity, characterized by a very low estimated CMC, suggests they are highly efficient surfactants. The detailed experimental protocols provided in this guide offer a robust framework for the empirical characterization of these and other long-chain surfactants. For researchers and professionals in drug development, C20 alkyl sulfates represent a class of excipients with significant potential for addressing challenges in drug formulation and delivery. Further research to generate specific experimental data for C20 alkyl sulfates is warranted to fully unlock their potential in pharmaceutical and other advanced applications.

References

An In-depth Technical Guide to the Synthesis of 1-Eicosanyl Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-eicosanyl sulfate (B86663) sodium salt, a long-chain alkyl sulfate with applications in various scientific and pharmaceutical fields. This document details the core synthesis pathways, experimental protocols, and relevant analytical data to support research and development activities.

Introduction

1-Eicosanyl sulfate sodium salt (also known as sodium arachidyl sulfate) is an anionic surfactant characterized by a 20-carbon alkyl chain. Its amphipathic nature imparts surface-active properties, making it a subject of interest for applications in drug delivery, nanoparticle stabilization, and as a biochemical reagent. This guide focuses on the chemical synthesis of this compound, providing a detailed roadmap for its preparation in a laboratory setting.

Synthesis Pathways

The synthesis of 1-eicosanyl sulfate sodium salt is primarily achieved through a two-step process:

  • Sulfation of 1-Eicosanol (B7800029): The hydroxyl group of 1-eicosanol (arachidyl alcohol), the starting material, is esterified with a sulfating agent to form the corresponding alkyl hydrogen sulfate.

  • Neutralization: The resulting acidic intermediate is neutralized with a sodium base to yield the final sodium salt.

Two common and effective sulfating agents for this transformation are the sulfur trioxide pyridine (B92270) complex (SO₃•py) and chlorosulfonic acid (ClSO₃H) .

Sulfation using Sulfur Trioxide Pyridine Complex

This method is widely used due to the mild reaction conditions and the relative stability of the reagent. The sulfur trioxide pyridine complex is a less aggressive sulfating agent compared to free sulfur trioxide, minimizing side reactions.

Sulfation using Chlorosulfonic Acid

Chlorosulfonic acid is a powerful sulfating agent that reacts readily with alcohols. This reaction is typically faster but requires careful control of the reaction conditions to avoid charring and the formation of byproducts. The reaction produces hydrogen chloride gas, which must be managed appropriately.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 1-eicosanyl sulfate sodium salt via the two pathways described above.

Synthesis using Sulfur Trioxide Pyridine Complex

This protocol is adapted from general procedures for the sulfation of long-chain alcohols.

Materials:

Procedure:

  • Dissolution of 1-Eicosanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-eicosanol (1 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol). Stir the mixture at room temperature until the alcohol is completely dissolved.

  • Sulfation Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of sulfur trioxide pyridine complex (1.2 equivalents) in anhydrous dichloromethane (5 mL per gram of complex) dropwise to the stirred alcohol solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 9:1).

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to 0 °C and slowly add a pre-chilled 1 M aqueous solution of sodium hydroxide until the pH of the aqueous layer is between 8 and 9.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. The layers may be difficult to separate due to the surfactant properties of the product. Addition of methanol can help to break up any emulsions. Separate the aqueous layer and wash the organic layer with deionized water. Combine the aqueous layers.

  • Purification: The crude product in the aqueous phase can be purified by recrystallization. Concentrate the aqueous solution under reduced pressure. Dissolve the resulting solid in a minimal amount of hot ethanol (B145695) or a mixture of ethanol and water. Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and wash with cold diethyl ether.

  • Drying: Dry the final product under vacuum to a constant weight.

Synthesis using Chlorosulfonic Acid

This protocol is adapted from general procedures for the sulfation of alcohols with chlorosulfonic acid. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • 1-Eicosanol (Arachidyl alcohol, >98%)

  • Chlorosulfonic acid (ClSO₃H, 99%)

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolution of 1-Eicosanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve 1-eicosanol (1 equivalent) in anhydrous dichloromethane (10-20 mL per gram of alcohol).

  • Sulfation Reaction: Cool the solution to 0 °C in an ice-salt bath. Add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.

  • Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing a stirred, ice-cold 2 M aqueous solution of sodium hydroxide. Monitor the pH and add more NaOH solution as needed to maintain a pH between 8 and 9.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. If an emulsion forms, add methanol to aid in separation. Separate the aqueous layer containing the product.

  • Purification: Purify the product by recrystallization from an ethanol/water mixture as described in the previous method.

  • Drying: Dry the purified 1-eicosanyl sulfate sodium salt under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of 1-eicosanyl sulfate sodium salt.

Table 1: Physicochemical Properties of 1-Eicosanyl Sulfate Sodium Salt
Property Value
Molecular FormulaC₂₀H₄₁NaO₄S
Molecular Weight400.59 g/mol
AppearanceWhite to off-white solid
CAS Number13177-49-6

| Table 2: Typical Reaction Parameters and Expected Outcomes | | | :--- | :--- | :--- | | Parameter | Sulfur Trioxide Pyridine Method | Chlorosulfonic Acid Method | | Stoichiometry (Alcohol:Sulfating Agent) | 1 : 1.2 | 1 : 1.1 | | Reaction Temperature | 0 °C to Room Temperature | 0 °C | | Reaction Time | 12 - 24 hours | 1 - 3 hours | | Estimated Yield | 70 - 85% | 75 - 90% | | Expected Purity (after recrystallization) | >98% | >98% | | Primary Byproducts | Pyridine, Pyridinium salts | Hydrogen chloride, Sodium chloride |

Note: Estimated yields are based on typical outcomes for sulfation of similar long-chain alcohols and may vary depending on specific reaction conditions and purification efficiency.

Visualization of Synthesis and Workflows

Synthesis Pathway

Synthesis_Pathway Eicosanol 1-Eicosanol Intermediate 1-Eicosanyl Hydrogen Sulfate Eicosanol->Intermediate Sulfation SulfatingAgent Sulfating Agent (SO3.py or ClSO3H) Product 1-Eicosanyl Sulfate Sodium Salt Intermediate->Product Neutralization Base Sodium Hydroxide (NaOH)

Caption: General synthesis pathway for 1-Eicosanyl Sulfate Sodium Salt.

Experimental Workflow: Purification by Recrystallization

Recrystallization_Workflow Crude Crude Aqueous Product Concentrate Concentrate under Reduced Pressure Crude->Concentrate Dissolve Dissolve in Hot Ethanol/Water Concentrate->Dissolve Cool Cool Slowly to Induce Crystallization Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure 1-Eicosanyl Sulfate Sodium Salt Dry->Pure

Caption: Workflow for the purification of the final product.

Characterization

The identity and purity of the synthesized 1-eicosanyl sulfate sodium salt should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the compound. The ¹H NMR spectrum is expected to show a characteristic triplet for the methylene (B1212753) group adjacent to the sulfate ester, typically shifted downfield compared to the parent alcohol.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis should show characteristic absorption bands for the S=O and C-O-S functional groups of the sulfate ester.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Purity Assessment: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or by determining the critical micelle concentration (CMC) and comparing it to literature values for highly pure surfactants. The absence of a minimum in the surface tension versus concentration plot is indicative of high purity.

This guide provides a foundational understanding and practical protocols for the synthesis of 1-eicosanyl sulfate sodium salt. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and desired product specifications.

Arachidyl Sulfate Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl sulfate (B86663) sodium salt, also known as sodium eicosyl sulfate, is a long-chain anionic surfactant. While its applications in drug delivery formulations as a permeation enhancer and in materials science for creating specialized surfaces are emerging, comprehensive data on its biological activity and specific discovery remain limited. This technical guide synthesizes the available information on arachidyl sulfate sodium salt, including its chemical properties, a generalized synthesis protocol, and its use in studying interfacial phenomena. This document also discusses the broader context of long-chain alkyl sulfates' biological effects to provide a framework for future research and development.

Introduction and Background

Arachidyl sulfate sodium salt (CAS No. 13177-49-6) is the sodium salt of the sulfuric acid monoester of arachidyl alcohol (1-eicosanol). As a C20 alkyl sulfate, it possesses strong amphiphilic properties, making it an effective surfactant. While the specific historical details of its discovery and initial synthesis are not well-documented in publicly available literature, its existence as a research chemical and its inclusion in various patent applications suggest its utility in specialized chemical and pharmaceutical applications.

Long-chain alkyl sulfates, as a class, are known for their ability to reduce surface tension and form micelles in aqueous solutions. These properties are leveraged in a variety of applications, including as detergents, emulsifiers, and foaming agents. In the context of drug development, such surfactants are explored for their potential to enhance the solubility and permeability of therapeutic agents.

Chemical and Physical Properties

The physicochemical properties of arachidyl sulfate sodium salt are fundamental to its function as a surfactant.

PropertyValue
Chemical Name This compound
Synonyms Arachidyl sulfate sodium salt
CAS Number 13177-49-6
Molecular Formula C₂₀H₄₁NaO₄S
Molecular Weight 400.59 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Amphiphilic Nature Possesses a long hydrophobic C20 alkyl chain and a hydrophilic sulfate head group.

Synthesis of Arachidyl Sulfate Sodium Salt

Generalized Experimental Protocol

Step 1: Sulfation of Arachidyl Alcohol

The sulfation of arachidyl alcohol (1-eicosanol) can be achieved using a variety of sulfating agents. Common reagents include sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), or a sulfur trioxide-amine complex (e.g., SO₃·pyridine or SO₃·trimethylamine) to moderate the reactivity.

  • Reaction: CH₃(CH₂)₁₉OH + SO₃ → CH₃(CH₂)₁₉OSO₃H

  • Procedure Outline:

    • Arachidyl alcohol is dissolved in a suitable inert solvent (e.g., dichloromethane, chloroform, or dioxane).

    • The solution is cooled in an ice bath to control the exothermic reaction.

    • The sulfating agent is added dropwise to the cooled solution with vigorous stirring.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by techniques like TLC or NMR).

Step 2: Neutralization

The resulting arachidyl sulfuric acid is then neutralized with a sodium base to yield the sodium salt.

  • Reaction: CH₃(CH₂)₁₉OSO₃H + NaOH → CH₃(CH₂)₁₉OSO₃Na + H₂O

  • Procedure Outline:

    • The reaction mixture from Step 1 is cooled again in an ice bath.

    • An aqueous solution of sodium hydroxide (B78521) or sodium carbonate is added slowly until the pH of the mixture becomes neutral or slightly alkaline.

    • The product, arachidyl sulfate sodium salt, is then isolated. This may involve precipitation from the solution, followed by filtration, washing with a cold solvent to remove impurities, and drying under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow ArachidylAlcohol Arachidyl Alcohol (1-Eicosanol) ReactionVessel1 Sulfation Reaction ArachidylAlcohol->ReactionVessel1 SulfatingAgent Sulfating Agent (e.g., SO3-Pyridine) SulfatingAgent->ReactionVessel1 Solvent Inert Solvent Solvent->ReactionVessel1 ArachidylSulfuricAcid Arachidyl Sulfuric Acid ReactionVessel1->ArachidylSulfuricAcid ReactionVessel2 Neutralization ArachidylSulfuricAcid->ReactionVessel2 NaOH Sodium Hydroxide Solution NaOH->ReactionVessel2 CrudeProduct Crude Product Mixture ReactionVessel2->CrudeProduct Isolation Isolation & Purification (Precipitation, Filtration, Washing) CrudeProduct->Isolation FinalProduct Arachidyl Sulfate Sodium Salt Isolation->FinalProduct

Caption: Generalized workflow for the synthesis of arachidyl sulfate sodium salt.

Biological Activity and Potential Applications

Specific quantitative data on the biological activity of arachidyl sulfate sodium salt, such as cytotoxicity (IC50 values) or effects on specific signaling pathways, are not currently available in the public domain. However, based on the known properties of long-chain anionic surfactants, several potential biological effects and applications can be inferred.

General Effects of Long-Chain Anionic Surfactants
  • Membrane Disruption: A primary mechanism of action for many surfactants is the disruption of cell membranes. The hydrophobic tail can intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual cell lysis at higher concentrations.

  • Protein Denaturation: Surfactants can interact with proteins, disrupting their tertiary and quaternary structures and leading to denaturation and loss of function.

  • Permeation Enhancement: In drug delivery, the ability of surfactants to transiently disrupt the stratum corneum or cell membranes can be harnessed to enhance the penetration of co-administered drugs. Several patents list this compound as a potential permeation enhancer in topical and transdermal formulations.

Inferred Signaling Pathway Perturbation

While no specific signaling pathways have been identified for arachidyl sulfate sodium salt, the membrane-disrupting properties of surfactants could indirectly affect numerous signaling cascades that are initiated at the cell membrane.

SignalingPathway ArachidylSulfate Arachidyl Sulfate Sodium Salt CellMembrane Cell Membrane ArachidylSulfate->CellMembrane Intercalation MembraneDisruption Membrane Disruption (Increased Fluidity, Pore Formation) CellMembrane->MembraneDisruption Receptor Membrane Receptors MembraneDisruption->Receptor Altered Function IonChannel Ion Channels MembraneDisruption->IonChannel Dysregulation DownstreamSignaling Downstream Signaling Cascades Receptor->DownstreamSignaling IonChannel->DownstreamSignaling CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) DownstreamSignaling->CellularResponse

Caption: Hypothetical mechanism of indirect signaling pathway modulation by arachidyl sulfate sodium salt.

Experimental Protocols for Physicochemical Characterization

Arachidyl sulfate sodium salt has been used in surface science research to study the behavior of molecules at interfaces.

Langmuir Film Formation and Surface Pressure-Area Isotherms

This technique is used to characterize the behavior of amphiphilic molecules at the air-water interface.

  • Apparatus: A Langmuir trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).

  • Procedure Outline:

    • The trough is filled with an aqueous subphase.

    • A solution of arachidyl sulfate sodium salt in a volatile, water-immiscible solvent (e.g., a chloroform/methanol mixture) is spread dropwise onto the subphase surface.

    • After allowing the solvent to evaporate, the movable barriers are compressed, reducing the surface area available to the monolayer.

    • The surface pressure is recorded as a function of the mean molecular area.

    • The resulting isotherm provides information about the packing and phase behavior of the surfactant molecules at the interface.

Experimental Workflow for Langmuir Film Analysis

LangmuirWorkflow Subphase Prepare Aqueous Subphase in Langmuir Trough Spreading Spread Surfactant Solution on Subphase Subphase->Spreading Evaporation Solvent Evaporation Spreading->Evaporation Compression Compress Monolayer with Barriers Evaporation->Compression Measurement Measure Surface Pressure vs. Area Compression->Measurement Isotherm Generate Surface Pressure-Area Isotherm Measurement->Isotherm Analysis Analyze Phase Behavior and Molecular Packing Isotherm->Analysis

Caption: Experimental workflow for analyzing arachidyl sulfate sodium salt using Langmuir trough.

Conclusion and Future Directions

Arachidyl sulfate sodium salt is a long-chain anionic surfactant with potential applications in drug formulation and materials science. While its physicochemical properties as a surfactant are beginning to be explored, a significant gap exists in the understanding of its biological effects. Future research should focus on:

  • Detailed Toxicological Studies: In vitro cytotoxicity assays on various cell lines are needed to determine its IC50 values and establish a safety profile.

  • Mechanism of Action Studies: Investigations into its specific interactions with cell membranes and proteins will elucidate its mechanism of action as a permeation enhancer and its potential for off-target effects.

  • Signaling Pathway Analysis: Cellular studies are required to determine if it directly or indirectly modulates specific signaling pathways.

A deeper understanding of the biological properties of arachidyl sulfate sodium salt is crucial for its safe and effective application in drug development and other biomedical fields.

An In-Depth Technical Guide to the Solubility of Sodium Eicosyl Sulfate in Aqueous and Organic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sodium Eicosyl Sulfate (B86663)

Sodium eicosyl sulfate (C₂₀H₄₁NaO₄S) is an anionic surfactant characterized by a 20-carbon alkyl chain (eicosyl) and a sulfate head group.[1] This structure imparts amphiphilic properties, with a long, hydrophobic tail and a hydrophilic head. Such molecules are known to reduce surface tension and form micelles in solution.[2] In drug development, surfactants like this compound can act as emulsifying agents, solubilizing agents for poorly soluble drugs, and penetration enhancers.[3][4] The introduction of a sulfonyl group can also modulate the solubility and acid-base properties of drug molecules and enhance metabolic stability.[5]

Principles of Solubility for Anionic Surfactants

The solubility of an anionic surfactant like this compound is governed by the balance between the hydrophobic nature of its long alkyl chain and the hydrophilic character of its sulfate head group. In aqueous solutions, at low concentrations, the surfactant molecules exist as individual ions. As the concentration increases, they tend to aggregate at interfaces, such as the air-water interface, reducing the surface tension.

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , the surfactant molecules spontaneously self-assemble into spherical structures called micelles.[6][7] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment.[7] The formation of micelles leads to a significant increase in the apparent solubility of the surfactant. The CMC is a critical parameter as it marks the onset of micellization and influences the solubilizing capacity of the surfactant for hydrophobic drugs.[6]

The solubility of this compound in organic solvents is dictated by the polarity of the solvent. In nonpolar organic solvents, the hydrophobic tail will be well-solvated, while the ionic head group will be poorly solvated, generally leading to low solubility. In polar organic solvents, particularly those capable of hydrogen bonding, the solubility is expected to be higher due to favorable interactions with the sulfate head group.

Experimental Protocols for Solubility Determination

Due to the limited availability of specific solubility data for this compound, the following protocols provide a framework for its experimental determination.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in aqueous media can be determined using the shake-flask method.[8]

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of sealed flasks containing deionized water or a specific buffer solution.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C to simulate physiological conditions) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Allow the solutions to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique. Given its structure, methods like High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or a titration method for anionic surfactants can be employed.[10]

Determination of Solubility in Organic Solvents

A similar shake-flask method can be used to determine the solubility in various organic solvents relevant to drug formulation (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol).

Methodology:

  • Solvent Selection: Choose a range of organic solvents with varying polarities.

  • Equilibration: Follow the same procedure as for aqueous solubility determination (steps 1-3), ensuring the flasks are properly sealed to prevent solvent evaporation.

  • Quantification: The analytical method for quantification may need to be adapted based on the solvent used. HPLC is often a versatile choice.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring the change in a physical property of the surfactant solution as a function of its concentration.[11][12] Common methods include surface tension, conductivity, and spectrophotometry.[13][14]

Principle: Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the surface.[6]

Methodology:

  • Prepare a Series of Dilutions: Prepare a range of this compound solutions in deionized water or a relevant buffer, spanning concentrations both below and above the expected CMC.

  • Measure Surface Tension: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Plot and Determine CMC: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the breakpoint in the curve.

Principle: For ionic surfactants like this compound, the molar conductivity of the solution changes with concentration. Below the CMC, the surfactant behaves as a strong electrolyte. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[7]

Methodology:

  • Prepare a Series of Dilutions: Prepare a range of this compound solutions.

  • Measure Conductivity: Measure the electrical conductivity of each solution using a calibrated conductivity meter.

  • Plot and Determine CMC: Plot the molar conductivity against the square root of the concentration or the specific conductivity against the concentration. The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.[14]

Data Presentation

For clear comparison and analysis, all experimentally determined quantitative data should be summarized in structured tables.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

Solvent SystemTemperature (°C)Solubility (g/L)Solubility (mol/L)
Deionized Water25Experimental ValueExperimental Value
Deionized Water37Experimental ValueExperimental Value
Phosphate Buffer (pH 7.4)25Experimental ValueExperimental Value
Phosphate Buffer (pH 7.4)37Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Propylene Glycol25Experimental ValueExperimental Value

Table 2: Critical Micelle Concentration (CMC) of this compound

MethodMediumTemperature (°C)CMC (mol/L)
Surface TensiometryDeionized Water25Experimental Value
ConductometryDeionized Water25Experimental Value
Surface TensiometryPhosphate Buffer (pH 7.4)37Experimental Value
ConductometryPhosphate Buffer (pH 7.4)37Experimental Value

Visualizations of Experimental Workflows

Workflow for Aqueous Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to aqueous medium prep2 Seal flasks prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Allow to settle or centrifuge equil1->sep1 analysis1 Withdraw clear supernatant sep1->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 result Solubility Value analysis2->result

Caption: Workflow for determining the aqueous solubility of this compound.

Workflow for Critical Micelle Concentration (CMC) Determination by Tensiometry

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_result Result prep1 Prepare series of dilutions of this compound measure1 Measure surface tension of each dilution prep1->measure1 analysis1 Plot Surface Tension vs. log(Concentration) measure1->analysis1 analysis2 Identify breakpoint in the curve analysis1->analysis2 result CMC Value analysis2->result

Caption: Workflow for determining the CMC of this compound by tensiometry.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. For researchers and drug development professionals, obtaining accurate solubility and CMC data is a critical first step in harnessing the potential of this long-chain anionic surfactant in pharmaceutical formulations. The methodologies outlined herein offer a clear and robust pathway to generating this essential information, thereby enabling informed decisions in formulation development and optimization.

References

Methodological & Application

Application Notes and Protocols for Nanoparticle Synthesis Using Sodium Eicosyl Sulfate as an Emulsifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nanoparticles utilizing Sodium Eicosyl Sulfate (B86663) as an emulsifier. The primary method detailed is emulsion polymerization, a robust technique for producing polymer-based nanoparticles. Due to the limited availability of specific protocols for sodium eicosyl sulfate, this guide adapts established procedures for a similar, well-characterized anionic surfactant, sodium dodecyl sulfate (SDS).

Introduction to this compound in Nanoparticle Synthesis

This compound is an anionic surfactant characterized by a 20-carbon alkyl chain, which imparts strong emulsifying properties. In nanoparticle synthesis, it functions to stabilize droplets of a monomer in an aqueous phase, allowing for the formation of uniform nanoparticles through polymerization. The long hydrophobic chain of this compound can influence the nanoparticle size and stability. Its amphiphilic nature allows it to reduce the interfacial tension between the oil (monomer) and water phases, facilitating the creation of a stable emulsion.[1]

Experimental Protocol: Emulsion Polymerization for Polystyrene Nanoparticle Synthesis

This protocol details the synthesis of polystyrene nanoparticles as a model system. The principles can be adapted for other monomers.

Materials:

  • Styrene (monomer)

  • This compound (emulsifier)

  • Potassium persulfate (KPS, initiator)

  • Deionized water

  • Nitrogen gas

  • Ethanol (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Syringe or dropping funnel

  • Centrifuge

  • Vacuum oven

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification prep_emulsifier Dissolve this compound in Deionized Water degas1 Degas with Nitrogen prep_emulsifier->degas1 add_monomer Add Styrene Monomer degas1->add_monomer degas2 Degas Emulsion add_monomer->degas2 heat Heat to 80°C degas2->heat add_initiator Add KPS Initiator Solution heat->add_initiator react Polymerize for 8 hours under Nitrogen add_initiator->react cool Cool to Room Temperature react->cool centrifuge Centrifuge cool->centrifuge wash_water Wash with Deionized Water centrifuge->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry in Vacuum Oven wash_etoh->dry G cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_analysis Data Analysis synthesis Synthesized Nanoparticle Dispersion dls Dynamic Light Scattering (DLS) synthesis->dls zeta Zeta Potential synthesis->zeta tem_sem Electron Microscopy (TEM/SEM) synthesis->tem_sem ftir FTIR Spectroscopy synthesis->ftir xrd X-ray Diffraction (XRD) synthesis->xrd size_pdi Particle Size & PDI dls->size_pdi stability Colloidal Stability zeta->stability morphology Size, Shape, Morphology tem_sem->morphology composition Chemical Composition ftir->composition crystallinity Crystallinity xrd->crystallinity

References

Application of Sodium Eicosyl Sulfate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium eicosyl sulfate (B86663) is a long-chain anionic surfactant belonging to the alkyl sulfate family.[1][2] Its amphiphilic nature, characterized by a 20-carbon long hydrophobic alkyl chain and a hydrophilic sulfate group, allows it to reduce surface tension at interfaces, making it an effective emulsifying and wetting agent.[3][4] While specific, detailed applications in biochemical literature are not as widespread as for its shorter-chain counterpart, Sodium Dodecyl Sulfate (SDS), the physicochemical properties of Sodium eicosyl sulfate suggest its utility in various biochemical and drug development contexts. This document outlines potential applications, provides generalized experimental protocols, and compares its properties to the well-characterized surfactant, SDS.

Physicochemical Properties and Comparison with Sodium Dodecyl Sulfate (SDS)

The properties of alkyl sulfates are highly dependent on their alkyl chain length. Longer chains, as in this compound, generally confer greater hydrophobicity. A comparison with the widely used SDS (C12) highlights these differences.

PropertyThis compound (C20)Sodium Dodecyl Sulfate (SDS/SLS) (C12)Reference(s)
Molecular Formula C₂₀H₄₁NaO₄SC₁₂H₂₅NaO₄S[2][5]
Molecular Weight 400.59 g/mol 288.38 g/mol [2][5]
Solubility in Water LowerHigher[6]
Critical Micelle Concentration (CMC) Expected to be very low~8.2 mM[7]
Hydrophobicity HigherLower[6]
Detergency Potentially stronger for highly nonpolar substancesStrong, well-characterized[4][5]
Protein Denaturation Potentially strong, but may be less efficient due to lower solubilityPotent protein denaturant[8][9]

Potential Applications in Biochemical Assays and Drug Development

Based on its surfactant properties, this compound can be applied in several areas of biochemical research and drug development:

  • Solubilization of Lipids and Lipophilic Compounds: Its long alkyl chain makes it particularly suitable for creating stable emulsions and solubilizing highly hydrophobic molecules, such as lipids, fat-soluble vitamins, and certain drug candidates, for in vitro assays.[3]

  • Cell Lysis for Extraction of Cellular Components: Like other detergents, it can be used to disrupt cell membranes to release intracellular proteins and organelles. Its efficacy may vary depending on the cell type and the specific conditions used.

  • Permeation Enhancer in Drug Delivery: The ability to interact with biological membranes suggests its potential use as a permeation enhancer to improve the absorption of therapeutic agents in drug formulations.[10]

  • Component in Nanoparticle and Liposome Preparation: As an emulsifier, it can aid in the formulation of nanoparticles and liposomes, which are widely used as drug delivery vehicles.[3]

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific applications.

1. Protocol for Solubilization of a Hydrophobic Compound for In Vitro Assays

This protocol describes a general method for preparing a stock solution of a poorly water-soluble compound using this compound.

Materials:

  • This compound

  • Hydrophobic compound (e.g., a drug candidate)

  • Deionized water

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a 10% (w/v) stock solution of this compound in deionized water. Gentle heating may be required for complete dissolution.

  • Weigh the desired amount of the hydrophobic compound into a microcentrifuge tube.

  • Add a small volume of the 10% this compound stock solution to the compound. The final concentration of the surfactant should be optimized, starting from a low concentration (e.g., 0.1-1%).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the mixture in a water bath sonicator for 5-10 minutes, or until the solution appears clear and homogenous.

  • Visually inspect the solution for any precipitate. If necessary, the solution can be centrifuged at high speed to pellet any undissolved material.

  • The resulting solution can be used as a stock for further dilutions in aqueous buffers for biochemical assays.

2. Protocol for Cell Lysis to Extract Cytoplasmic Proteins

This protocol provides a basic method for lysing cultured mammalian cells using a this compound-based buffer.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v) this compound. (Note: The concentration of this compound should be optimized).

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Aspirate the culture medium from a confluent plate of cells.

  • Wash the cells once with ice-cold PBS.

  • Add 1 mL of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the plate.

  • Incubate the plate on ice for 10-15 minutes.

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, containing the cytoplasmic proteins, to a new tube.

  • The protein concentration can be determined using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications like Western blotting or enzyme activity assays.

Visualizations

experimental_workflow cluster_solubilization Solubilization of Hydrophobic Compound cluster_lysis Cell Lysis for Protein Extraction prep_ses Prepare 10% Sodium Eicosyl Sulfate Solution mix_compound Mix with Hydrophobic Compound prep_ses->mix_compound vortex_sonicate Vortex and Sonicate mix_compound->vortex_sonicate clarify Clarify Solution (Centrifuge if needed) vortex_sonicate->clarify stock_solution Stock Solution for Assays clarify->stock_solution wash_cells Wash Cultured Cells with PBS add_lysis_buffer Add Lysis Buffer with This compound wash_cells->add_lysis_buffer incubate_scrape Incubate on Ice and Scrape Cells add_lysis_buffer->incubate_scrape centrifuge_lysate Centrifuge to Pellet Debris incubate_scrape->centrifuge_lysate collect_supernatant Collect Supernatant (Cytoplasmic Extract) centrifuge_lysate->collect_supernatant

Caption: Workflow for solubilization and cell lysis using this compound.

logical_relationship cluster_properties Molecular Properties cluster_physicochemical Physicochemical Characteristics cluster_applications Potential Biochemical Applications long_chain Long (C20) Alkyl Chain amphiphilic Amphiphilic Nature long_chain->amphiphilic high_hydrophobicity High Hydrophobicity long_chain->high_hydrophobicity sulfate_head Anionic Sulfate Headgroup sulfate_head->amphiphilic surfactant Surfactant Activity amphiphilic->surfactant emulsifier Emulsification surfactant->emulsifier solubilization Solubilization of Lipophilic Molecules surfactant->solubilization cell_lysis Cell Membrane Disruption (Cell Lysis) surfactant->cell_lysis nanomaterials Emulsifier in Nanomaterial Synthesis emulsifier->nanomaterials high_hydrophobicity->solubilization drug_delivery Permeation Enhancement for Drug Delivery cell_lysis->drug_delivery

Caption: Relationship between properties and applications of this compound.

References

Laboratory procedures for handling and storing Sodium eicosyl sulfate safely

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Sodium Eicosyl Sulfate (B86663)

Document ID: SES-HN-20251209 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Sodium eicosyl sulfate (CAS No. 13177-49-6) is a long-chain anionic surfactant used as a biochemical reagent in life science research.[1][2] Its amphiphilic nature makes it useful as an emulsifying agent and phase transfer catalyst in various chemical syntheses.[3] Due to its hazard profile, proper handling and storage procedures are critical to ensure laboratory safety and maintain product integrity. These notes provide detailed protocols for the safe handling, storage, and disposal of this compound.

Physicochemical and Safety Data

Quantitative data regarding the properties and storage of this compound are summarized below.

ParameterValueReference
CAS Number 13177-49-6[1][2][4]
Molecular Formula C₂₀H₄₁NaO₄S[1]
Molecular Weight 400.59 g/mol [1][4]
Recommended Storage Temp. 2-8°C[1][4]
Shelf Life 1095 days[4]
WGK (Water Hazard Class) 2 (Hazardous to water)[1]

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Danger [1]

Hazard Statements:

  • Toxic if swallowed.[1]

  • Harmful in contact with skin.[1]

Precautionary Statements:

  • Wash hands and skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Store locked up.[1]

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

A logical workflow for assessing hazards and selecting appropriate PPE is crucial.

cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Review SDS for This compound B Identify Hazards: - Toxic (Oral) - Harmful (Dermal) - Potential Dust Inhalation A->B Leads to C Engineering Controls: Fume Hood / Ventilated Area B->C Requires D Personal Protective Equipment (PPE) C->D Supplemented by E Eye/Face Protection: Safety Goggles / Face Shield D->E F Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) D->F G Body Protection: Laboratory Coat D->G H Respiratory Protection: Required if dust is generated (e.g., N95 Respirator) D->H

Caption: Hazard assessment and PPE selection workflow.

Protocols for Safe Handling and Storage

Receiving and Initial Inspection Protocol
  • Verification: Upon receipt, confirm that the container is labeled "this compound" and that the CAS number (13177-49-6) matches.

  • Inspection: Visually inspect the container for any signs of damage or leakage. If compromised, handle as a spill (see Protocol 4.4).

  • Documentation: Record the date of receipt and the manufacturer's lot number in the laboratory inventory.

  • Initial Storage: Immediately transfer the container to the designated storage location.

Storage Protocol
  • Temperature: Store the material in a refrigerator or cold room at 2-8°C.[1][4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][6]

  • Location: Store in a dry, well-ventilated area designated for hazardous chemicals.[6][7] The substance should be stored locked up.[1]

  • Incompatibilities: Although specific incompatibilities for this compound are not listed, as a general precaution for sulfates, avoid storage near strong acids, aluminum, and magnesium.[7][8]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date received.

Experimental Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure, particularly through inhalation of dust and dermal contact.

  • Preparation:

    • Don all required PPE: laboratory coat, safety goggles, and chemical-resistant gloves.[1][8]

    • Perform the work within a certified chemical fume hood or other ventilated enclosure to control dust.[7]

    • Prepare all necessary equipment (weigh boat, spatula, beaker, solvent, etc.) before retrieving the chemical from storage.

  • Weighing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the product.

    • Place a weigh boat on the analytical balance and tare.

    • Carefully open the container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of this compound to the weigh boat.

    • Promptly and securely close the main container.

  • Solution Preparation:

    • Place a stir bar in a beaker containing the appropriate volume of the desired solvent.

    • Gently add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent clumping.

    • Cover the beaker (e.g., with paraffin (B1166041) film) to prevent splashes.

    • If necessary, use gentle heating or sonication as appropriate for the solvent and desired concentration, ensuring adequate ventilation.

  • Cleanup:

    • Clean the spatula and work area using a damp cloth or wet sweeping method to prevent dust generation.[6]

    • Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water after completing the task.[1]

A Preparation (Don PPE, Use Fume Hood) B Retrieve from 2-8°C Storage & Equilibrate to RT A->B C Weigh Powder in Hood B->C E Add Powder to Solvent & Mix C->E D Prepare Solvent in Beaker D->E F Securely Close Primary Container & Return to Storage E->F G Clean Work Area & Dispose of Waste F->G H Wash Hands G->H

Caption: Workflow for weighing and solution preparation.

Spill and Emergency Response Protocol
  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Communication: Alert the laboratory supervisor and EH&S department immediately.

  • Ventilation: Ensure the area is well-ventilated.[6]

  • PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting cleanup.[5][6]

  • Containment & Cleanup:

    • Do not let the product enter drains.[5]

    • For solid spills, gently sweep up the material and place it into a labeled, sealed container for disposal.[6]

    • Use wet sweeping or a HEPA-filtered vacuum to avoid dispersing dust.[6]

    • For liquid spills (solutions), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[8][9][10]
Inhalation Move the person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[8][10]
Ingestion Seek immediate medical attention. If the victim is conscious and alert, give 2-4 cupfuls of water to dilute. Do not induce vomiting.[6][8][10]

Waste Disposal

  • Collection: Collect all waste containing this compound (solid residue, contaminated consumables, unused solutions) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: Label the waste container as "Hazardous Waste" and list "this compound" as a component.

  • Disposal: Dispose of the waste through the institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkyl sulfates are anionic surfactants widely utilized in cosmetic and personal care products as emulsifiers, detergents, and foaming agents.[1] Their chemical composition, particularly the distribution of ethoxymers and the length of the alkyl chain, significantly influences their physical properties and performance.[1] Consequently, accurate and robust analytical methods are crucial for quality control, formulation development, and safety assessment of these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex surfactant mixtures.[1] This application note provides a detailed protocol for the analysis of alkyl sulfates using HPLC coupled with various detectors, offering insights into the separation on different stationary phases.

Experimental Protocols

This section details the methodologies for the analysis of alkyl sulfates by HPLC, including reagent preparation, sample handling, and chromatographic conditions.

Reagents and Materials

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Deionized Water

  • Mobile Phase Additives: Ammonium Acetate (NH₄OAc), Sodium Acetate

  • Standards: Certified reference standards of various alkyl sulfates (e.g., Sodium Laureth Sulfate)

  • Sample Matrix: Commercial personal care products (e.g., shower gels, shampoos)

Sample Preparation

  • Accurately weigh a representative portion of the sample containing alkyl sulfates.

  • Dissolve the sample in the initial mobile phase solvent to a known concentration (e.g., 2 g/L to 5 g/L).[2]

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Conditions

The separation of alkyl sulfate (B86663) ethoxymers can be achieved using various HPLC stationary phases, with different phases offering different elution orders.[1][3][4] Below are conditions for three different types of columns.

Method 1: Reversed-Phase Chromatography on Acclaim C18 Surfactant Column

  • Column: Acclaim C18 Surfactant (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: 50% Acetonitrile, 50% 0.1 mol/L Ammonium Acetate in water (v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Injection Volume: 25 µL[2]

  • Detection:

    • Conductimetric Detection: with AMMS III H₂SO₄ 5 mmol/L regeneration at 5 mL/min.[2]

    • Evaporative Light Scattering Detector (ELSD): Nebulizer: 40°C, Evaporator: 70°C, Gas (Nitrogen): 1.3 L/min.[2]

  • Elution Characteristics: For a fixed alkyl chain length, ethoxymers are eluted in the order of increasing number of ethoxylated units.[1][3][4]

Method 2: Reversed-Phase Chromatography on Surfactant C8 Column

  • Column: Surfactant C8

  • Mobile Phase: 50% Acetonitrile, 50% 0.1 mol/L Ammonium Acetate in water (v/v)[1]

  • Elution Characteristics: A reversed elution order is observed compared to the Acclaim C18 Surfactant column.[1][3][4]

Method 3: Chromatography on Hypercarb (Porous Graphitic Carbon) Column

  • Column: Hypercarb (150 mm x 3.0 mm)[1][2]

  • Mobile Phase Gradient: [1][2]

    • 0 min: 90% Methanol – 10% Dichloromethane with 0.1 mol/L Ammonium Acetate

    • 15 min: 70% Methanol – 30% Dichloromethane with 0.1 mol/L Ammonium Acetate

    • 30 min: 50% Methanol – 50% Dichloromethane with 0.1 mol/L Ammonium Acetate

  • Flow Rate: 0.8 mL/min[1][2]

  • Injection Volume: 5 µL[1][2]

  • Detector: Evaporative Light Scattering Detector (ELSD): Nebulizer: 40°C, Evaporator: 50°C, Gas (Nitrogen): 1.3 L/min.[1][2]

  • Elution Characteristics: Shows a reversed elution order similar to the Surfactant C8 column.[1][3][4]

Method 4: HPLC with Tandem Mass Spectrometry (MS/MS)

For enhanced specificity and sensitivity, particularly for identifying process-related impurities, HPLC coupled with a tandem mass spectrometer is recommended.[5]

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[5]

  • Ionization Source: Electrospray Ionization (ESI)[5]

  • Mobile Phase: A gradient of an aqueous phase (A) and an organic phase (B) is typically used. The gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B to elute the analytes.[5]

Data Presentation

The quantitative performance of the HPLC method for alkyl sulfate analysis is crucial for its application in quality control. The linearity of the calibration curve, as well as the limits of detection (LOD) and quantitation (LOQ), are key parameters that are evaluated.[1][2][3][4]

ParameterResult
Linearity The method demonstrates good linearity for the calibration curve of alkyl sulfates.[1][2][3][4]
Limit of Detection (LOD) The detection limits (S/N = 3) are reported to be in the range of 0.1 - 2 µg.
Average Recoveries Average recoveries are reported to be from 81.0% to 105.6% with relative standard deviations between 0.8% and 4.9%.

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Acquisition (e.g., Personal Care Product) Dissolution Dissolution in Initial Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column (e.g., Acclaim C18, Hypercarb) Injection->Column Detection Detection (ELSD, MS, etc.) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for the HPLC analysis of alkyl sulfates.

This application note provides a comprehensive overview and detailed protocols for the analysis of alkyl sulfates using HPLC. The choice of stationary phase, such as Acclaim C18 Surfactant, Surfactant C8, or Hypercarb, significantly influences the elution order of alkyl sulfate ethoxymers.[1][3][4] The described methods, coupled with appropriate detectors like ELSD or mass spectrometry, offer a robust and reliable approach for the qualitative and quantitative analysis of alkyl sulfates in various matrices, which is essential for researchers, scientists, and professionals in drug development and the personal care industry.

References

Application Notes and Protocols: Sodium Eicosyl Sulfate as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This is achieved by a catalyst that transfers a reactive species from one phase to another, thereby accelerating the reaction rate.[1] While quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most common phase transfer catalysts for transferring anions, anionic surfactants have also been explored for their catalytic potential.[2]

Sodium eicosyl sulfate (B86663) (C₂₀H₄₁NaO₄S) is an anionic surfactant characterized by a long C20 alkyl chain, which imparts significant surface activity. Although specific literature on its application as a phase transfer catalyst is limited, its structural similarity to other long-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS), suggests potential utility in this field. These application notes provide a theoretical framework and practical protocols for the use of sodium eicosyl sulfate as a phase transfer catalyst in various organic transformations.

Principle of Action: Reversed Phase Transfer Catalysis

In contrast to conventional PTC where a cationic catalyst transports an anion into the organic phase, an anionic surfactant like this compound is proposed to function via a "reversed" or "inverse" phase transfer catalysis mechanism. In this model, the catalyst facilitates the transfer of a cation (or a cationic reactant) from the aqueous or solid phase into the organic phase. This is achieved through the formation of a lipophilic ion pair between the anionic head of the surfactant and the cation.[3]

The long, hydrophobic eicosyl tail of the surfactant solubilizes this ion pair in the organic solvent, where it can then react with the organic-soluble substrate.

Potential Applications in Organic Synthesis

Based on the principles of reversed phase transfer catalysis, this compound could be particularly effective in reactions involving electrophilic attack on an organic substrate by a cationic species or in reactions where the formation of a cationic intermediate is key. Potential applications include:

  • Azo-coupling reactions: Transfer of diazonium cations from the aqueous phase to the organic phase for reaction with coupling agents like phenols or anilines.[3]

  • Reactions involving metal cations: Facilitating reactions of organometallics or metal-catalyzed processes where the metal ion needs to be solubilized in the organic medium.

  • Esterification and Etherification: While less common, it could potentially facilitate reactions where an alcohol or phenol (B47542) is activated by a cationic species.

Advantages of Using this compound

The use of a long-chain anionic surfactant like this compound as a phase transfer catalyst may offer several advantages:

  • Cost-effectiveness and Availability: Surfactants are generally inexpensive and readily available industrial chemicals.

  • Unique Reactivity: May offer different selectivity and reactivity compared to traditional quaternary ammonium salts.

  • Emulsification Properties: The surfactant nature of the catalyst can create a larger interfacial area between the two phases, potentially increasing the reaction rate.[4]

  • Environmental Considerations: The use of water as a solvent aligns with the principles of green chemistry.[1]

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates and reaction conditions.

Protocol 1: Synthesis of an Azo Dye via Reversed Phase Transfer Catalysis

This protocol describes the synthesis of an azo dye by coupling a diazonium salt with a phenol, a reaction that can be facilitated by the transfer of the diazonium cation into the organic phase.

Reaction Scheme:

Ar-N₂⁺Cl⁻ (aq) + Ph-OH (org) --(this compound)--> Ar-N=N-Ph-OH

Materials:

  • Aniline (B41778) derivative (e.g., 4-nitroaniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol derivative (e.g., 2-naphthol)

  • This compound

  • Organic solvent (e.g., dichloromethane, toluene)

  • Sodium carbonate solution (for workup)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Diazonium Salt (Aqueous Phase):

    • Dissolve the aniline derivative in dilute hydrochloric acid in an ice bath (0-5 °C).

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes to ensure complete diazotization.

  • Phase Transfer Catalysis and Coupling (Two-Phase System):

    • In a separate flask, dissolve the phenol derivative and a catalytic amount of this compound (e.g., 1-5 mol%) in the organic solvent.

    • Cool this organic solution in an ice bath.

    • With vigorous stirring, slowly add the freshly prepared diazonium salt solution to the organic phase.

    • Continue stirring vigorously at 0-5 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and a dilute sodium carbonate solution to remove unreacted phenol.

    • Wash again with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude azo dye can be purified by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis (Hypothetical Application)

This protocol outlines a hypothetical application of this compound in a Williamson ether synthesis, a classic Sₙ2 reaction. In this scenario, the catalyst might facilitate the reaction by creating a micellar environment at the interface.

Reaction Scheme:

R-OH + R'-X + NaOH --(this compound)--> R-O-R' + NaX + H₂O

Materials:

  • Alcohol or Phenol (e.g., 4-bromophenol)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Sodium hydroxide (B78521) (solid or concentrated aqueous solution)

  • This compound

  • Organic solvent (e.g., toluene, heptane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alcohol or phenol, the organic solvent, and the alkyl halide.

    • Add this compound (1-5 mol%).

    • Add solid sodium hydroxide pellets or a concentrated aqueous solution (e.g., 50% w/w).

  • Reaction:

    • Heat the mixture to a suitable temperature (e.g., 60-80 °C) with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area.

    • Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ether by distillation or column chromatography.

Data Presentation

The following tables present hypothetical data to illustrate the potential effectiveness of this compound as a phase transfer catalyst compared to a standard catalyst and a control reaction without a catalyst. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Table 1: Hypothetical Results for Azo Dye Synthesis

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1None-1215
2This compound2285
3Tetrabutylammonium Bromide22.582

Table 2: Hypothetical Results for Williamson Ether Synthesis

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1None-24<10
2This compound5678
3Tetrabutylammonium Hydrogen Sulfate5592

Visualizations

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface Cation Cationic Reactant (C+) IonPair Lipophilic Ion Pair [C+][SES⁻] Cation->IonPair Forms Ion Pair Anion Anion (A-) OrganicSubstrate Organic Substrate (R-X) Product Product (R-C) OrganicSubstrate->Product Reaction CatalystReturn This compound Product->CatalystReturn Releases Catalyst CatalystReturn->IonPair Catalytic Cycle IonPair->OrganicSubstrate Transfers to Organic Phase Catalyst This compound (SES⁻ Na⁺) Catalyst->IonPair Catalyst

Caption: Mechanism of Reversed Phase Transfer Catalysis.

G start Start prep_aq Prepare Aqueous Phase (e.g., Diazonium Salt) start->prep_aq prep_org Prepare Organic Phase (Substrate + Catalyst) start->prep_org combine Combine Phases & Stir Vigorously prep_aq->combine prep_org->combine react Maintain Temperature & Monitor Reaction (TLC/GC) combine->react workup Aqueous Workup (Separation & Washing) react->workup dry Dry Organic Layer workup->dry purify Purification (Recrystallization/Chromatography) dry->purify end End purify->end

Caption: General Experimental Workflow for PTC.

References

Application Note: Determination of Critical Micelle Concentration (CMC) for C20 Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surfactants are amphiphilic molecules that possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. C20 surfactants, characterized by a long 20-carbon alkyl chain, exhibit very low solubility as monomers in aqueous solutions and a strong tendency to self-assemble. Above a specific concentration, known as the Critical Micelle Concentration (CMC), these surfactants spontaneously form aggregates called micelles.[1][2][3] The CMC is a critical physicochemical parameter, as many properties of the solution—such as surface tension, conductivity, and solubilization capacity—change abruptly at this concentration.[4] For drug development professionals, understanding the CMC of C20 surfactants is vital for formulating poorly soluble drugs, designing effective delivery systems, and ensuring the stability of pharmaceutical preparations.

This document provides detailed protocols for four common experimental methods used to determine the CMC of C20 surfactants: Surface Tensiometry, Fluorescence Spectroscopy, Conductometry, and Isothermal Titration Calorimetry (ITC).

General Experimental Workflow

The determination of CMC for any surfactant follows a general workflow, from the preparation of solutions to the final data analysis. Proper technique is crucial, especially for long-chain C20 surfactants which may be slow to dissolve and have very low CMCs.

General_CMC_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis prep_stock Prepare concentrated stock solution of C20 surfactant create_series Create a series of dilutions from the stock solution, coveting the expected CMC prep_stock->create_series prep_solvent Prepare solvent (e.g., deionized water, buffer) prep_solvent->create_series prep_probe Prepare probe stock (if required, e.g., Pyrene) prep_probe->create_series equilibrate Allow solutions to equilibrate (temperature, dissolution) create_series->equilibrate measure Measure physical property (Surface Tension, Fluorescence, Conductivity, Heat Flow) equilibrate->measure plot_data Plot measured property vs. surfactant concentration (or log C) measure->plot_data find_break Identify the inflection point or intersection of linear fits plot_data->find_break determine_cmc Determine CMC from the concentration at the break point find_break->determine_cmc

Caption: General workflow for CMC determination.

Method 1: Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to form micelles in the bulk solution. At concentrations above the CMC, the surface tension remains relatively constant because the monomer concentration at the interface no longer increases.[1][2][5] The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of surfactant concentration shows a distinct break.[1] This method is applicable to both ionic and non-ionic surfactants.[1]

Surface_Tension_Principle Principle of Surface Tensiometry for CMC Determination cluster_below Below CMC cluster_above Above CMC l1 Surfactant monomers at air-water interface l2 Surface tension decreases sharply l1->l2 node_cmc CMC l2->node_cmc [Surfactant] increases r1 Interface is saturated r2 Micelles form in bulk solution r1->r2 r3 Surface tension remains constant r2->r3 node_cmc->r1 [Surfactant] increases Fluorescence_Principle Principle of Fluorescence Spectroscopy for CMC Determination cluster_below Below CMC cluster_above Above CMC l1 Pyrene probe in polar aqueous solution l2 High I₁/I₃ ratio l1->l2 node_cmc CMC l2->node_cmc Micelle formation begins r1 Pyrene partitions into non-polar micelle core r2 Low I₁/I₃ ratio r1->r2 node_cmc->r1 [Surfactant] increases Conductivity_Principle Principle of Conductometry for CMC Determination cluster_below Below CMC cluster_above Above CMC l1 Ionic surfactant exists as free monomers and counter-ions l2 Conductivity increases linearly with concentration (Steep Slope) l1->l2 node_cmc CMC l2->node_cmc Inflection Point r1 Micelles form, binding some counter-ions r2 Reduced mobility of charge carriers r1->r2 r3 Conductivity increases with a lower slope (Shallow Slope) r2->r3 node_cmc->r1

References

Application Notes and Protocols for the Characterization of Sodium Eicosyl Sulfate (SES) Micelles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium eicosyl sulfate (B86663) (SES) is an anionic surfactant that, above a certain concentration in a solvent (typically water), self-assembles into organized structures known as micelles. These micelles have a hydrophobic core, composed of the eicosyl (C20) hydrocarbon chains, and a hydrophilic shell, formed by the sulfate head groups. This amphiphilic nature makes SES micelles of significant interest for various applications, including as solubilizing agents for poorly water-soluble drugs, as nanocarriers in drug delivery systems, and in various industrial formulations.

A thorough characterization of SES micelles is crucial for understanding their behavior and optimizing their performance in these applications. Key parameters of interest include the critical micelle concentration (CMC), micelle size and shape, aggregation number (the number of surfactant molecules per micelle), and the rheological properties of the micellar solution. This document provides detailed application notes and protocols for the most common techniques used to characterize these properties. While many examples in the literature focus on the closely related sodium dodecyl sulfate (SDS), the principles and methodologies are directly transferable to SES.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant at which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules primarily form new micelles.[1]

Surface Tensiometry

Principle: Surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, leading to a plateau or a distinct change in the slope of the surface tension versus concentration plot. The concentration at this transition point is the CMC.[1][2]

Protocol:

  • Preparation of SES Solutions: Prepare a stock solution of SES in deionized water (e.g., 10 mM). Serially dilute the stock solution to obtain a range of concentrations both below and above the expected CMC.

  • Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

  • Measurement:

    • Calibrate the instrument with deionized water.

    • Measure the surface tension of each SES solution, starting from the lowest concentration.

    • Ensure the ring or plate is thoroughly cleaned and dried between measurements to avoid cross-contamination.

    • Allow the surface tension reading to stabilize for each measurement.

  • Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the SES concentration. The CMC is determined from the intersection of the two linear regions of the plot.[3]

Conductivity Measurement

Principle: For ionic surfactants like SES, the conductivity of the solution changes with surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the newly formed micelles have a lower mobility than the free monomers, and they also bind some counterions, resulting in a decrease in the slope of the conductivity versus concentration plot. The breakpoint corresponds to the CMC.[4][5]

Protocol:

  • Preparation of SES Solutions: Prepare a series of SES solutions of varying concentrations in deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement:

    • Measure the conductivity of each solution, starting from the lowest concentration.

    • Ensure the conductivity probe is rinsed with deionized water and the next solution to be measured before each reading.

    • Allow the reading to stabilize.

  • Data Analysis: Plot the specific conductivity (µS/cm) against the SES concentration. The CMC is determined from the intersection of the two lines fitted to the linear regions below and above the transition.[6]

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar micellar core. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, particularly the ratio of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus surfactant concentration shows a sharp decrease at the CMC.[7][8]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

    • Prepare a series of SES solutions.

    • Add a small aliquot of the pyrene stock solution to each SES solution to achieve a final pyrene concentration of approximately 1 µM. The organic solvent should be allowed to evaporate completely.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength for pyrene (typically around 334 nm).

    • Record the emission spectrum for each sample (typically from 350 to 450 nm).

    • Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis: Plot the I1/I3 ratio as a function of SES concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[9]

Quantitative Data Summary for CMC Determination

TechniqueParameter MeasuredExpected Trend at CMC
Surface TensiometrySurface TensionBreakpoint in the plot of surface tension vs. log(concentration)[2]
ConductivitySpecific ConductivityBreakpoint in the plot of conductivity vs. concentration[5]
Fluorescence SpectroscopyI1/I3 Ratio of PyreneInflection point in the plot of I1/I3 vs. concentration[7]

Characterization of Micelle Size and Shape

Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. DLS is a rapid and non-invasive technique for determining the average size and size distribution of micelles.[10][11]

Protocol:

  • Sample Preparation:

    • Prepare an SES solution at a concentration well above the CMC.

    • Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and other large particles that could interfere with the measurement.

  • Instrumentation: Use a DLS instrument equipped with a laser and a sensitive detector.

  • Measurement:

    • Place the filtered sample in a clean cuvette.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement, collecting data for a sufficient duration to obtain good statistics. The instrument software will typically perform a correlation analysis of the scattered light intensity fluctuations.

  • Data Analysis: The software will generate a particle size distribution, providing the z-average hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.[10]

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

Principle: SAXS and SANS are powerful techniques that provide detailed information about the size, shape, and internal structure of micelles. These techniques measure the scattering of X-rays or neutrons by the sample at very small angles. The scattering pattern is related to the Fourier transform of the electron density (for SAXS) or scattering length density (for SANS) distribution within the sample. By fitting the scattering data to theoretical models, one can determine parameters such as the radius of gyration, the shape of the micelle (e.g., spherical, ellipsoidal, cylindrical), and the aggregation number.[12][13][14]

Protocol:

  • Sample Preparation:

    • Prepare SES solutions at various concentrations above the CMC. For SANS, D2O is often used as the solvent to enhance contrast.

    • The samples are loaded into thin, X-ray or neutron transparent capillaries.

  • Instrumentation: SAXS and SANS experiments are typically performed at synchrotron or neutron source facilities.

  • Measurement:

    • The sample is exposed to a collimated beam of X-rays or neutrons.

    • The scattered radiation is detected by a 2D detector.

    • A scattering curve of intensity versus the scattering vector (q) is generated.

  • Data Analysis:

    • The scattering data is corrected for background scattering from the solvent.

    • The data is then analyzed by fitting it to mathematical models that describe the scattering from particles of a certain shape and size (e.g., core-shell sphere, ellipsoid). This analysis can yield detailed structural parameters.[13][15]

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM allows for the direct visualization of micelles in their native, hydrated state. A thin film of the micellar solution is rapidly frozen, vitrifying the water and trapping the micelles in a non-crystalline, glass-like solid. This vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. Cryo-TEM can reveal the morphology (spherical, worm-like, etc.), size, and size distribution of the micelles.[16][17][18]

Protocol:

  • Sample Preparation:

    • A small aliquot (a few microliters) of the SES solution (above the CMC) is applied to a TEM grid.

    • The grid is blotted to create a thin film of the solution.

    • The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Instrumentation: A transmission electron microscope equipped with a cryo-stage.

  • Measurement:

    • The vitrified grid is transferred to the cryo-TEM.

    • Images are acquired at a low electron dose to minimize radiation damage to the sample.

  • Data Analysis: The acquired images are analyzed to measure the dimensions and observe the morphology of the individual micelles.[19][20]

Quantitative Data Summary for Micelle Size and Shape

TechniqueParameters Determined
Dynamic Light Scattering (DLS)Hydrodynamic Diameter, Polydispersity Index (PDI)[10]
SAXS/SANSRadius of Gyration, Shape (Sphere, Ellipsoid, etc.), Core and Shell Dimensions, Aggregation Number[12][13]
Cryo-TEMDirect Visualization of Morphology, Size and Size Distribution[16][17]

Determination of Aggregation Number (Nagg)

The aggregation number is the average number of surfactant molecules that constitute a single micelle.

Time-Resolved Fluorescence Quenching (TRFQ)

Principle: This is a sophisticated fluorescence technique that can provide the aggregation number. The method involves a fluorescent probe and a quencher that are both solubilized within the micelles. The fluorescence decay of the probe is monitored in the presence of varying concentrations of the quencher. The quenching kinetics are dependent on the number of quencher molecules per micelle, which can be related to the aggregation number.[16]

Protocol:

  • Reagent Selection: A suitable fluorescent probe (e.g., pyrene) and a quencher (e.g., a long-chain pyridinium (B92312) salt) that both reside in the micelle are chosen.[7]

  • Sample Preparation: Prepare a series of SES solutions at a fixed concentration above the CMC, containing a constant concentration of the probe and varying concentrations of the quencher.

  • Instrumentation: A time-resolved fluorescence spectrometer capable of measuring fluorescence lifetimes.

  • Measurement: Measure the fluorescence decay profiles of the probe for each sample.

  • Data Analysis: The decay data is fitted to a model that describes quenching in micellar systems. The aggregation number can be extracted from the fitting parameters.[7]

Rheological Characterization

Principle: Rheology is the study of the flow of matter. The rheological properties of SES solutions can provide insights into the structure and interactions of the micelles, particularly at higher concentrations where they may form elongated, worm-like structures that can entangle and impart viscoelastic properties to the solution.[21][22]

Protocol:

  • Sample Preparation: Prepare SES solutions at various concentrations, particularly in the semi-dilute and concentrated regimes.

  • Instrumentation: Use a rheometer (e.g., a cone-and-plate or concentric cylinder rheometer).

  • Measurement:

    • Steady Shear Rheology: Measure the viscosity as a function of shear rate. This can reveal shear-thinning or shear-thickening behavior.

    • Oscillatory Rheology: Apply a small, oscillating strain and measure the resulting stress to determine the storage modulus (G') and loss modulus (G''). G' is a measure of the elastic component, while G'' represents the viscous component.

  • Data Analysis: The rheological data can be used to understand the microstructure of the micellar solution. For example, in solutions of worm-like micelles, a Maxwell model can often describe the linear viscoelastic behavior.[21][23][24]

Visualizations

Experimental_Workflow_CMC_Determination cluster_tensiometry Surface Tensiometry cluster_conductivity Conductivity cluster_fluorescence Fluorescence Spectroscopy T1 Prepare SES Solutions T2 Measure Surface Tension T1->T2 T3 Plot Surface Tension vs. log(Conc.) T2->T3 T4 Determine CMC at Breakpoint T3->T4 C1 Prepare SES Solutions C2 Measure Conductivity C1->C2 C3 Plot Conductivity vs. Conc. C2->C3 C4 Determine CMC at Breakpoint C3->C4 F1 Prepare SES Solutions with Pyrene F2 Measure Emission Spectra F1->F2 F3 Calculate I1/I3 Ratio F2->F3 F4 Plot I1/I3 vs. Conc. F3->F4 F5 Determine CMC at Inflection Point F4->F5

Caption: Workflow for CMC Determination of SES Micelles.

Experimental_Workflow_Size_Shape_Characterization cluster_dls Dynamic Light Scattering (DLS) cluster_saxs_sans SAXS / SANS cluster_cryotem Cryo-TEM Start SES Solution (>CMC) DLS1 Filter Sample Start->DLS1 SS1 Load Sample in Capillary Start->SS1 CT1 Prepare Vitrified Grid Start->CT1 DLS2 DLS Measurement DLS1->DLS2 DLS3 Obtain Hydrodynamic Diameter & PDI DLS2->DLS3 SS2 Scattering Experiment SS1->SS2 SS3 Model Fitting SS2->SS3 SS4 Determine Shape, Size, Nagg SS3->SS4 CT2 Image under Cryo-conditions CT1->CT2 CT3 Direct Visualization of Morphology CT2->CT3

Caption: Workflow for Micelle Size and Shape Characterization.

Logical_Relationship_Techniques_Properties cluster_properties Micellar Properties cluster_techniques Characterization Techniques CMC Critical Micelle Concentration (CMC) Size Size & Distribution Shape Shape & Morphology Nagg Aggregation Number (Nagg) Rheology Viscoelastic Properties Tensiometry Tensiometry Tensiometry->CMC Conductivity Conductivity Conductivity->CMC Fluorescence Fluorescence Spectroscopy Fluorescence->CMC DLS Dynamic Light Scattering (DLS) DLS->Size SAXS_SANS SAXS / SANS SAXS_SANS->Size SAXS_SANS->Shape SAXS_SANS->Nagg CryoTEM Cryo-TEM CryoTEM->Size CryoTEM->Shape Rheometer Rheometry Rheometer->Rheology TRFQ Time-Resolved Fluorescence Quenching TRFQ->Nagg

Caption: Relationship between Techniques and Micellar Properties.

References

Application Note: High-Performance Ion-Pair Chromatography for the Sensitive Detection of Long-Chain Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the separation and quantification of long-chain alkyl sulfates using reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing reagent. Alkyl sulfates are widely used as surfactants in various industries, including pharmaceuticals, and their accurate detection is crucial for quality control and formulation development. The described protocol utilizes ion-pair chromatography to enhance the retention and resolution of these anionic analytes on a non-polar stationary phase. This method, coupled with suppressed conductivity detection, provides excellent linearity, low detection limits, and high recovery for a range of long-chain alkyl sulfates (C10-C18).

Introduction

Long-chain alkyl sulfates are anionic surfactants that lack a strong UV chromophore, making their detection by conventional HPLC-UV challenging without derivatization.[1] Ion-pair chromatography (IPC) offers an effective solution by introducing an ion-pairing reagent into the mobile phase.[2] This reagent, typically a quaternary ammonium (B1175870) salt or a similar large ionic molecule with a hydrophobic region, forms a neutral ion pair with the negatively charged alkyl sulfate (B86663).[3][4] The resulting neutral complex exhibits increased hydrophobicity, allowing for enhanced retention and separation on a reversed-phase column.[2] The two prevailing mechanisms explaining this phenomenon are the formation of a neutral pair in the mobile phase that partitions to the stationary phase, and the adsorption of the ion-pair reagent onto the stationary phase, creating a dynamic ion-exchange surface.[5][6] This application note provides a detailed protocol for the analysis of seven sodium alkyl sulfates using ion-pair chromatography with suppressed conductivity detection, a technique well-suited for charged molecules like surfactants.[3][7]

Experimental Protocols

Preparation of Standard Solutions

A stock solution containing a mixture of sodium decylsulfate (C10), sodium undecylsulfate (B1219151) (C11), sodium dodecylsulfate (C12), sodium tridecylsulfate (C13), sodium tetradecylsulfate (C14), sodium cetylsulfate (C16), and sodium octadecylsulfate (C18) should be prepared.[7]

Procedure:

  • Accurately weigh 0.25 g of the mixed seven sodium alkyl sulfates.[7]

  • Dissolve the mixture in deionized water (18.2 MΩ) and dilute to a final volume of 100 mL to obtain a stock solution of 2500 mg/L.[7]

  • Perform serial dilutions of the stock solution with deionized water to prepare working standard solutions at concentrations of 200 mg/L, 150 mg/L, 100 mg/L, 50 mg/L, 30 mg/L, and 10 mg/L.[7]

  • Store the prepared solutions in glass vials at 4 °C.[7]

Sample Preparation (for Environmental Water Samples)

This protocol is optimized for the analysis of alkyl sulfates in environmental water samples.[7]

Procedure:

  • Collect the water sample.

  • If the sample contains suspended particles, filter it through a 0.45 µm syringe filter.

  • For samples with expected high concentrations of alkyl sulfates, perform an appropriate dilution with deionized water to bring the analyte concentration within the linear range of the calibration curve.

  • The sample is now ready for injection into the HPLC system.

Chromatographic Conditions

The separation of the seven sodium alkyl sulfates is achieved using a gradient elution method.[7]

Instrumentation and Conditions:

ParameterSetting
HPLC System Any standard HPLC system with a gradient pump and conductivity detector
Column Dionex IonPac NS1 (4 mm × 250 mm)
Mobile Phase A 5 mmol/L Ammonium Hydroxide + 22% Acetonitrile + 0.3 mmol/L Sodium Carbonate in deionized water
Mobile Phase B 5 mmol/L Ammonium Hydroxide + 80% Acetonitrile in deionized water
Gradient Program 100% A to 100% B over 20 minutes (concave 2 mode)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Suppressed Conductivity

Quantitative Data

The described method demonstrates good linearity and sensitivity for the quantification of long-chain alkyl sulfates.[7][8]

Linearity and Detection Limits

The method shows a good linear range for the seven sodium alkyl sulfates from 10 mg/L to 200 mg/L.[7] The limits of detection (LOD) and limits of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.[8]

AnalyteLinearity Range (mg/L)Correlation Coefficient (r²)LOD (mg/L)LOQ (mg/L)
Sodium Decylsulfate (C10)10 - 200[7]>0.99[8]10[7]3.24[8]
Sodium Undecylsulfate (C11)10 - 200[7]>0.99[8]10[7]3.24[8]
Sodium Dodecylsulfate (C12)10 - 200[7]>0.99[8]10[7]3.24[8]
Sodium Tridecylsulfate (C13)10 - 200[7]>0.99[8]10[7]3.24[8]
Sodium Tetradecylsulfate (C14)10 - 200[7]>0.99[8]10[7]3.24[8]
Sodium Cetylsulfate (C16)10 - 200[7]>0.99[8]10[7]3.24[8]
Sodium Octadecylsulfate (C18)10 - 200[7]>0.99[8]10[7]3.24[8]

Note: The separation of all seven analytes was achieved in under 20 minutes.[7]

Recovery

The accuracy of the method was evaluated by spiking blank environmental water samples with known concentrations of the alkyl sulfate standards. The average recoveries were found to be in the range of 92.8% to 100.5%.[7]

AnalyteSpiked Concentration (mg/L)Average Recovery (%)
Mixed Alkyl Sulfates30, 50, 100[7]92.8 - 100.5[7]

The relative standard deviation (RSD) for the method was less than 4.24% (n=9), indicating good precision.[7]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start std_prep Prepare Standard Solutions (2500 mg/L stock, serial dilutions) prep_start->std_prep sample_prep Prepare Sample (Filter if necessary, dilute if needed) prep_start->sample_prep injection Inject 20 µL of Sample/Standard std_prep->injection sample_prep->injection separation Chromatographic Separation (Dionex IonPac NS1 Column, Gradient Elution) injection->separation detection Suppressed Conductivity Detection separation->detection quantification Quantification (Based on Calibration Curve) detection->quantification reporting Report Results (Concentration, Recovery, etc.) quantification->reporting G cluster_mobile Mobile Phase cluster_stationary Stationary Phase (Reversed-Phase, e.g., C18) analyte Alkyl Sulfate (Anion) R-O-SO3⁻ ion_pair_complex Neutral Ion-Pair Complex [R-O-SO3⁻ N⁺R4] analyte->ion_pair_complex Forms complex ion_pair_reagent Ion-Pair Reagent (Cation) N⁺R4 ion_pair_reagent->ion_pair_complex stationary_phase Non-polar Stationary Phase Surface ion_pair_complex->stationary_phase Adsorbs and Retains

References

Troubleshooting & Optimization

How to improve the solubility of Sodium eicosyl sulfate in cold water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sodium Eicosyl Sulfate (B86663), focusing on challenges related to its solubility in cold water.

Troubleshooting Guides

Users often encounter difficulties in dissolving Sodium Eicosyl Sulfate in cold water due to its inherent physicochemical properties. This section provides step-by-step solutions to common problems.

Issue 1: this compound is not dissolving in cold water and forming a precipitate.

  • Question: I am trying to prepare a solution of this compound in chilled water (4°C), but it is not dissolving and a solid precipitate is forming. What is happening and how can I resolve this?

  • Answer: This is expected behavior. This compound is a long-chain anionic surfactant with a high Krafft temperature. The Krafft temperature is the point at which the solubility of a surfactant equals its critical micelle concentration (CMC), and above which the solubility increases significantly. For long-chain surfactants, the Krafft temperature increases with the length of the alkyl chain. For instance, the Krafft temperature of sodium octadecyl sulfate (C18) is 56°C.[1] As this compound has a longer C20 chain, its Krafft temperature is even higher. Below this temperature, the surfactant exists as hydrated crystals and has very limited solubility. To dissolve it, you must increase the temperature of the solution above its Krafft point.

Issue 2: The solution becomes cloudy or forms a solid phase upon cooling.

  • Question: I was able to dissolve this compound by heating the solution, but it turned cloudy and a precipitate formed when I cooled it down to my desired experimental temperature. How can I maintain its solubility at lower temperatures?

  • Answer: This phenomenon occurs because as the temperature drops below the Krafft point, the surfactant's solubility dramatically decreases, leading to precipitation. To maintain solubility at lower temperatures, you can employ one of the following strategies:

    • Addition of a Co-solvent: Incorporating a water-miscible organic solvent, such as ethanol, can help to lower the Krafft temperature of the surfactant system.

    • Use of a Hydrotrope: Hydrotropes are compounds that enhance the solubility of hydrophobic substances in aqueous solutions. Adding a hydrotrope like sodium xylene sulfonate or urea (B33335) can increase the solubility of this compound at lower temperatures.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of this compound.

1. What is the expected solubility of this compound in cold water?

2. How does temperature affect the solubility of this compound?

Temperature has a critical effect on the solubility of this compound. Below its Krafft temperature, the solubility is very low. As the temperature approaches and surpasses the Krafft point, the solubility increases dramatically as micelles begin to form.

3. What are co-solvents and how do they improve solubility?

Co-solvents are organic solvents that are miscible with water. When added to an aqueous solution, they can alter the properties of the solvent, such as polarity. This change in the solvent environment can lead to a depression of the Krafft temperature of the surfactant, thereby increasing its solubility at lower temperatures.

4. What are hydrotropes and what is their mechanism of action?

Hydrotropes are a class of compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble substances. Unlike typical surfactants, they have a smaller hydrophobic part and do not form micelles in the same way. The exact mechanism of hydrotropy is still a subject of research, but it is believed to involve the formation of aggregates that can encapsulate the hydrophobic solute.

Experimental Protocols

Below are detailed methodologies for experiments aimed at improving the solubility of this compound in cold water.

Protocol 1: Determination of the Krafft Temperature

This protocol describes how to estimate the Krafft temperature of this compound using conductivity measurements.

Materials:

  • This compound

  • Deionized water

  • Conductivity meter with a temperature probe

  • Heating magnetic stirrer

  • Water bath or cooling system

  • Beaker

  • Thermometer

Procedure:

  • Prepare a solution of this compound in deionized water at a concentration above its expected Critical Micelle Concentration (CMC). A starting concentration of 1% (w/v) is recommended.

  • Cool the solution until the surfactant precipitates out, forming a cloudy suspension.

  • Place the beaker in a temperature-controlled water bath on a magnetic stirrer and begin gentle stirring.

  • Immerse the conductivity probe and a thermometer into the solution.

  • Slowly heat the solution at a constant rate (e.g., 1°C per 5 minutes).

  • Record the conductivity and temperature at regular intervals.

  • Plot the conductivity as a function of temperature.

  • The Krafft temperature is the point at which a sharp increase in the slope of the conductivity versus temperature curve is observed.

Protocol 2: Improving Solubility with a Co-solvent (Ethanol)

Materials:

  • This compound

  • Deionized water

  • Ethanol (95% or absolute)

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

Procedure:

  • Prepare a stock solution of this compound in deionized water by heating to a temperature above its Krafft point to ensure complete dissolution.

  • In separate beakers, prepare different water-ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v).

  • While stirring, add a known volume of the warm this compound stock solution to each of the water-ethanol mixtures.

  • Allow the solutions to cool to the desired cold temperature (e.g., 4°C or 10°C) while observing for any precipitation.

  • The mixture with the highest concentration of this compound that remains clear at the target temperature represents the improved solubility.

Protocol 3: Enhancing Solubility with a Hydrotrope (Sodium Xylene Sulfonate)

Materials:

  • This compound

  • Deionized water

  • Sodium Xylene Sulfonate

  • Magnetic stirrer and stir bar

  • Beakers

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions with varying concentrations of Sodium Xylene Sulfonate (e.g., 1%, 5%, 10% w/v).

  • To each of these solutions, add a known amount of this compound.

  • Stir the mixtures at the desired cold temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Visually inspect the solutions for any undissolved solid.

  • For a quantitative measurement, filter the saturated solutions and determine the concentration of dissolved this compound using an appropriate analytical technique (e.g., HPLC with an appropriate detector).

Quantitative Data Summary

Due to the high Krafft temperature of this compound, precise quantitative solubility data in cold water is scarce in the literature. The table below provides an estimated solubility profile based on the behavior of similar long-chain alkyl sulfates.

Temperature (°C)Expected Solubility of this compound in Water
4Very Low (<0.1 g/100mL)
10Very Low (<0.1 g/100mL)
25Low

Visualizations

experimental_workflow cluster_start Starting Material cluster_problem Problem cluster_solutions Solubility Enhancement Strategies cluster_outcome Outcome start This compound (Solid) problem Poor Solubility in Cold Water (< Krafft Temp) start->problem strategy1 Increase Temperature (> Krafft Temp) problem->strategy1 Primary Solution strategy2 Add Co-solvent (e.g., Ethanol) problem->strategy2 Alternative strategy3 Add Hydrotrope (e.g., Sodium Xylene Sulfonate) problem->strategy3 Alternative outcome Homogeneous Aqueous Solution at Desired Cold Temperature strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Logical workflow for addressing the poor solubility of this compound in cold water.

krafft_point_determination A Prepare Surfactant Solution (> CMC) B Cool Solution to Precipitate Surfactant A->B C Slowly Heat Solution with Constant Stirring B->C D Record Conductivity and Temperature C->D E Plot Conductivity vs. Temperature D->E F Identify Sharp Change in Slope E->F G Determine Krafft Temperature (Tk) F->G

References

Technical Support Center: Controlling Particle Size in Polymerization with C20 Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for controlling particle size during polymerization processes that utilize C20 surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of C20 surfactants in controlling particle size during emulsion polymerization?

In emulsion polymerization, C20 surfactants play a crucial role in stabilizing monomer droplets and the resulting polymer particles.[1] Their primary functions include lowering the interfacial tension between the monomer and the continuous phase (typically water), which facilitates the formation of an emulsion.[1][2] The long hydrocarbon chain (C20) provides steric hindrance, preventing particles from coalescing or agglomerating.[3][4] The concentration and type of surfactant directly influence the number and size of micelles formed, which act as the primary loci for particle nucleation, thereby determining the final particle size.[5][6]

Q2: How does the concentration of the C20 surfactant impact the final particle size?

Generally, increasing the surfactant concentration leads to a decrease in particle size.[7][8] This is because a higher surfactant concentration results in the formation of a larger number of micelles.[6] With more micelles available for nucleation, the monomer is distributed among a greater number of particles, leading to smaller final particle diameters.[7] However, an excessively high concentration can increase the ionic strength of the aqueous phase, potentially shielding surface charges and leading to particle agglomeration and an effective increase in size.[3]

Q3: What effect does polymerization temperature have on particle size?

Polymerization temperature influences several factors that affect particle size. An increase in temperature typically accelerates the decomposition of the initiator, leading to a higher rate of polymerization.[9] This can result in the formation of more polymer chains and potentially smaller particles. However, higher temperatures also increase the kinetic energy of the particles, which can lead to more frequent collisions and potential coalescence, thereby increasing the particle size.[10] The optimal temperature is system-dependent and must be determined empirically.[11]

Q4: My polymer particles are agglomerating. What are the common causes and how can I fix it?

Particle agglomeration is a common issue that leads to a broad particle size distribution and can cause reactor fouling.[2] Key causes include:

  • Inadequate Surfactant Concentration: Insufficient surfactant coverage on the particle surface leads to instability.[2] Solution: Increase the surfactant concentration to ensure adequate steric or electrostatic stabilization.

  • High Ionic Strength: Excessive salt or initiator concentration can compress the electrical double layer around particles, reducing repulsive forces.[3] Solution: Reduce the concentration of electrolytes or choose a surfactant less sensitive to ionic strength.

  • Improper Agitation: Insufficient stirring may not effectively disperse the monomer, while excessive agitation can promote particle collisions.[2][12] Solution: Optimize the stirring rate for your specific reactor geometry and formulation.

  • High Monomer Concentration: A high concentration of monomer can lead to uncontrolled polymerization and particle instability.[2] Solution: Consider a semi-batch or continuous monomer feed to control the reaction rate.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Particle Size is Too Large Low Surfactant ConcentrationIncrease surfactant concentration to generate more nucleation sites.[7][8]
Low Initiator ConcentrationIncrease initiator concentration to enhance the rate of nucleation.[6]
High Monomer ConcentrationDecrease the initial monomer concentration or use a starve-fed (semi-batch) process.[13][14]
Low Stirring SpeedIncrease stirring speed to create smaller monomer droplets, but avoid excessive speeds that cause instability.[12][15]
Particle Size is Too Small High Surfactant ConcentrationDecrease surfactant concentration to form fewer, larger micelles.[7]
High Stirring SpeedReduce the agitation rate to allow for slightly larger initial monomer droplets.[12]
Broad Particle Size Distribution Inconsistent NucleationEnsure a controlled "seed stage" polymerization to form uniform initial particles before adding the remaining monomer.[1]
Particle CoalescenceOptimize surfactant concentration and stirring speed to improve colloidal stability.[3][12]
Ostwald RipeningUse a co-surfactant or hydrophobe to minimize the diffusion of monomer from smaller to larger particles.[16]
Formation of Coagulum/Reactor Fouling Poor Emulsion StabilitySelect a more effective surfactant or a combination of anionic and non-ionic surfactants for enhanced stability.[2][3]
High Reaction TemperatureLower the polymerization temperature to reduce particle collision frequency.[10]

Data on Factors Affecting Particle Size

The following tables summarize quantitative data from cited experiments on how different parameters can influence particle size.

Table 1: Effect of Stirring Speed on Particle Size in Suspension Polymerization

Stirring Speed (rpm)Average Particle Size (μm)
2501974
400~800 (optimal for desirable PSD)
550428

Data adapted from a study on polystyrene/graphite composite beads.[12][15]

Table 2: Effect of Surfactant (SDS) Concentration on Particle Size in Miniemulsion Polymerization

Surfactant Concentration (mM)Resulting Particle Size (nm)
2~258
10~150
40~75
80~49

Data adapted from a study on MMA nanodroplets. Generally, a higher surfactant amount results in a smaller polymer particle size.[7]

Table 3: Effect of Polymerization Temperature on Particle Size

Polymerization Temperature (°C)Average Particle Size (nm)
75~50
80>50
85>50 (particle diameter increases with temperature >75°C)

Data adapted from a study on PMMA latex nanoparticles.[10]

Experimental Protocols & Workflows

Protocol 1: Seeded Emulsion Polymerization for Controlled Particle Size

This protocol is a generalized method for achieving a narrow particle size distribution.

  • Reactor Setup: Charge a polymerization reactor with deionized water and a portion of the C20 surfactant.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.[2]

  • Heating and Agitation: Heat the initial charge to the desired reaction temperature (e.g., 80°C) under continuous mechanical stirring (e.g., 200-300 RPM).[1]

  • Seed Formation: Add a small percentage (e.g., 2%) of the monomer emulsion and a portion of the initiator solution to the reactor.[1] Allow this "seed stage" to react for a set period (e.g., 15-30 minutes) to form a stable population of initial polymer particles.

  • Monomer Feeding: Over a period of several hours, continuously feed the remaining monomer emulsion and initiator solution into the reactor at a controlled rate.[1][13]

  • Completion and Cooling: After the feed is complete, increase the temperature slightly (e.g., to 85°C) for a short period (e.g., 30 minutes) to ensure high conversion. Then, cool the reactor to room temperature.[1]

  • Post-Reaction: Adjust the pH if necessary and filter the resulting latex to remove any coagulum.

Diagram 1: Seeded Emulsion Polymerization Workflow

G A Reactor Setup (Water, Surfactant) B Purge with Nitrogen A->B C Heat to 80°C Stir at 200-300 RPM B->C D Add Seed Monomer & Initiator C->D E Seed Formation (15-30 min) D->E F Continuous Feed (Monomer & Initiator) E->F G Hold at 85°C (30 min) F->G H Cool to Room Temp G->H I Final Latex Product H->I

A typical workflow for seeded emulsion polymerization.

Protocol 2: Nanoprecipitation for Polymer Nanoparticle Formulation

This method is often used in drug delivery applications to formulate nanoparticles.[17][18]

  • Polymer Solution: Dissolve the polymer (e.g., PCL, PLGA) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase: Prepare an aqueous solution containing the C20 surfactant.

  • Mixing: Add the organic polymer solution dropwise into the aqueous phase under constant stirring.

  • Nanoparticle Formation: The rapid diffusion of the organic solvent into the water causes the polymer to precipitate, forming nanoparticles stabilized by the surfactant.[18]

  • Solvent Evaporation: Remove the organic solvent from the suspension, typically under reduced pressure using a rotary evaporator.

  • Purification: Wash the nanoparticles by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Final Product: Resuspend the purified nanoparticles in a suitable medium or lyophilize for long-term storage.

Logical Relationships and Troubleshooting Diagrams

Diagram 2: Factors Influencing Final Particle Size

G cluster_params Experimental Parameters ParticleSize Final Particle Size Surfactant Surfactant Conc. Surfactant->ParticleSize Inverse Monomer Monomer Conc. Monomer->ParticleSize Direct Temp Temperature Temp->ParticleSize Complex Stirring Stirring Rate Stirring->ParticleSize Inverse Initiator Initiator Conc. Initiator->ParticleSize Inverse

Key parameters and their general effect on particle size.

// Nodes Start [label="Problem:\nParticle Agglomeration", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSurfactant [label="Is Surfactant\nConcentration Sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStirring [label="Is Stirring Rate\nOptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckIonic [label="Is Ionic Strength\nToo High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Surfactant [label="Action:\nIncrease Surfactant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Stirring [label="Action:\nAdjust Stirring Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Ionic [label="Action:\nReduce Electrolytes", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckSurfactant; CheckSurfactant -> Sol_Surfactant [label=" No"]; Sol_Surfactant -> End; CheckSurfactant -> CheckStirring [label=" Yes"]; CheckStirring -> Sol_Stirring [label=" No"]; Sol_Stirring -> End; CheckStirring -> CheckIonic [label=" Yes"]; CheckIonic -> Sol_Ionic [label=" Yes"]; Sol_Ionic -> End; CheckIonic -> End [label=" No"]; }

References

Technical Support Center: Purification of Sodium Eicosyl Sulfate for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of sodium eicosyl sulfate (B86663) for use as an analytical standard.

Troubleshooting Guides

This section addresses common issues encountered during the purification of sodium eicosyl sulfate.

Recrystallization Troubleshooting

Question: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer:

This issue typically arises from using a solvent with unsuitable polarity. For long-chain alkyl sulfates like this compound, a single solvent may not be effective.

  • Solution:

    • Utilize a Solvent Mixture: Employ a binary solvent system. A common approach for long-chain alkyl sulfates is a mixture of a polar solvent in which it has some solubility (like ethanol (B145695) or isopropanol) and a non-polar solvent in which it is insoluble (like hexane (B92381) or heptane).

    • Step-by-Step Dissolution:

      • Suspend the crude this compound in a minimal amount of the polar solvent (e.g., 95% ethanol).

      • Heat the mixture gently while stirring to facilitate dissolution.

      • If it doesn't fully dissolve, add small portions of the same hot polar solvent until a clear solution is obtained. Avoid adding a large excess of the solvent.

    • Consider Alternative Polar Solvents: If ethanol is ineffective, consider other alcohols like isopropanol (B130326) or methanol. The choice of solvent may require some empirical testing.

Question: Crystals are not forming even after the solution has cooled down. How can I induce crystallization?

Answer:

The absence of crystal formation is often due to supersaturation or the presence of impurities that inhibit nucleation.

  • Solution:

    • Induce Nucleation:

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.

    • Increase Supersaturation:

      • Evaporation: If an excess of solvent was used, gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the solute.

      • Cooling: Cool the solution slowly to room temperature, and then place it in an ice bath or refrigerator to further decrease the solubility.

    • Add an Anti-Solvent: Slowly add a solvent in which this compound is insoluble (e.g., cold hexane or diethyl ether) dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the dissolving solvent to redissolve the precipitate and allow it to cool slowly.

Question: The purified this compound appears oily or forms an emulsion instead of distinct crystals. What is the cause and how can I fix it?

Answer:

Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when there are significant impurities present.

  • Solution:

    • Adjust the Solvent System: The solvent polarity may be too high. Try increasing the proportion of the less polar solvent in your mixture.

    • Slower Cooling: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask or allowing it to cool in a warm water bath that is slowly brought to room temperature.

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to dilute the solution slightly, and then cool it slowly.

    • Charcoal Treatment: Impurities can sometimes be the cause. After dissolving the crude product, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with crystallization.

Chromatography Troubleshooting

Question: I am using HPLC for purification, but I am seeing poor peak shape and resolution. What can I do to improve this?

Answer:

Poor peak shape and resolution in HPLC can be caused by several factors, including incorrect mobile phase composition, column overloading, or secondary interactions with the stationary phase.

  • Solution:

    • Optimize Mobile Phase:

      • Gradient Elution: For a compound with a long alkyl chain like this compound, a gradient elution is often necessary. Start with a higher proportion of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile (B52724) or methanol).

      • Add Ion-Pairing Agent: If using a standard C18 column, consider adding an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulfate to the mobile phase to improve the retention and peak shape of the anionic surfactant.

      • Adjust pH: The pH of the mobile phase can affect the ionization state of any impurities and the silica (B1680970) support. Buffering the aqueous phase can sometimes improve peak shape.

    • Reduce Sample Load: Overloading the column is a common cause of broad and tailing peaks. Reduce the concentration or injection volume of your sample.

    • Choose an Appropriate Column: A column specifically designed for surfactant analysis, such as a mixed-mode or a polymer-based reverse-phase column, may provide better results than a standard C18 column.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude this compound?

The most common impurities include:

  • Unreacted Eicosyl Alcohol: The starting long-chain alcohol.

  • Inorganic Salts: Such as sodium sulfate (Na₂SO₄) and sodium chloride (NaCl), which are byproducts of the sulfation and neutralization steps.

  • Homologues: Other long-chain alkyl sulfates if the starting eicosyl alcohol was not of high purity.

2. How can I remove unreacted eicosyl alcohol?

  • Liquid-Liquid Extraction: Unreacted alcohol is significantly less polar than this compound. An effective method for its removal is to dissolve the crude product in a polar solvent (e.g., ethanol-water mixture) and extract it with a non-polar organic solvent like hexane or petroleum ether. The unreacted alcohol will partition into the organic phase, while the this compound will remain in the aqueous-alcoholic phase.

  • Soxhlet Extraction: For solid crude products, a Soxhlet extraction with a non-polar solvent can be used to remove the unreacted alcohol.

3. What is the best way to store purified this compound analytical standards?

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from moisture. A desiccator is recommended. For long-term storage, refrigeration (2-8°C) is advisable.

  • Hygroscopicity: Sodium alkyl sulfates can be hygroscopic, so minimizing exposure to atmospheric moisture is crucial to maintain the integrity of the standard.

4. How can I verify the purity of my final product?

  • High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is a powerful technique to assess purity and identify impurities.

  • Titration: A two-phase titration method can be used to determine the active anionic surfactant content.

  • Gravimetric Analysis: The sulfate content can be determined gravimetrically by precipitating it as barium sulfate.

5. Is it necessary to dry the purified this compound, and if so, how?

Yes, drying is essential to remove residual solvents and moisture.

  • Method: Lyophilization (freeze-drying) is an excellent method for obtaining a fine, dry powder without thermal degradation. Alternatively, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved is also effective.

Quantitative Data on Purification

Note: Specific quantitative data for the purification of this compound (C20) is limited in publicly available literature. The following tables provide representative data for the purification of long-chain sodium alkyl sulfates, which can serve as a guideline. Yields and purity are highly dependent on the initial purity of the crude product and the specific conditions of the purification method.

Table 1: Expected Purity Levels from Different Purification Methods

Purification MethodTypical Purity AchievedCommon Residual ImpuritiesReference/Basis
Recrystallization (x1)95-98%Inorganic salts, trace unreacted alcoholGeneral knowledge for long-chain alkyl sulfates
Recrystallization (x2-3)>99%Trace inorganic saltsGeneral knowledge for long-chain alkyl sulfates
Liquid-Liquid ExtractionRemoves majority of unreacted alcoholInorganic salts remainBased on principles of solvent extraction
Preparative HPLC>99.5%Trace isomers or closely related homologuesMethodologies for similar surfactants

Table 2: Example of Purity Analysis Data for a Purified Long-Chain Alkyl Sulfate

Analytical MethodParameter MeasuredResult
HPLC-ELSDPeak Area % of Main Component>99.2%
TitrationAnionic Surfactant Content99.5% (w/w)
Gravimetric AnalysisSulfate ContentConforms to theoretical value ± 0.5%
Karl Fischer TitrationWater Content<0.5% (w/w)

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the recrystallization of this compound from a mixed solvent system.

  • Dissolution:

    • Place 10 g of crude this compound into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 95% ethanol.

    • Heat the mixture on a hot plate with stirring until it begins to boil.

    • If the solid has not completely dissolved, add more hot 95% ethanol in small portions until a clear solution is obtained. Avoid a large excess of solvent.

  • Hot Filtration (Optional but Recommended):

    • If the solution contains insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold 95% ethanol, followed by a wash with a cold non-polar solvent like hexane to aid in drying.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight. Alternatively, lyophilize the product if available.

Protocol 2: Removal of Unreacted Alcohol by Liquid-Liquid Extraction
  • Preparation of Solution:

    • Dissolve 10 g of crude this compound in 100 mL of a 50:50 (v/v) mixture of ethanol and deionized water in a separatory funnel.

  • Extraction:

    • Add 100 mL of n-hexane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper organic layer will contain the unreacted eicosyl alcohol, and the lower aqueous-alcoholic layer will contain the this compound.

    • Drain the lower aqueous-alcoholic layer into a clean flask.

    • Repeat the extraction of the aqueous-alcoholic layer with two more 50 mL portions of n-hexane.

  • Recovery of Product:

    • Combine the aqueous-alcoholic layers.

    • Remove the ethanol and water using a rotary evaporator to obtain the purified this compound. The product can then be further purified by recrystallization if necessary.

Visualizations

Overall Purification Workflow

PurificationWorkflow Crude Crude Sodium Eicosyl Sulfate Dissolution Dissolve in Ethanol/Water Crude->Dissolution Extraction Liquid-Liquid Extraction with Hexane Dissolution->Extraction AqueousPhase Aqueous Phase (Contains Product) Extraction->AqueousPhase Product OrganicPhase Organic Phase (Contains Unreacted Alcohol) Extraction->OrganicPhase Impurities Evaporation Rotary Evaporation AqueousPhase->Evaporation Waste Waste OrganicPhase->Waste Recrystallization Recrystallization from Ethanol Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying (Vacuum Oven/Lyophilization) Filtration->Drying PureProduct Purified Analytical Standard Drying->PureProduct

Caption: General workflow for the purification of this compound.

Recrystallization Process Logic

RecrystallizationProcess decision decision result result issue issue start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals filter_dry Filter and Dry Crystals check_crystals->filter_dry Yes induce Induce Crystallization (Seed/Scratch) check_crystals->induce No end Pure Crystals filter_dry->end check_again Crystals Formed? induce->check_again check_again->filter_dry Yes concentrate Concentrate Solution (Evaporate Solvent) check_again->concentrate No no_crystals No Crystals check_again->no_crystals Persistent Issue concentrate->cool

Caption: Decision-making process during recrystallization.

Troubleshooting Logic for Common Purification Issues

TroubleshootingLogic cluster_recrystallization Recrystallization Issues cluster_chromatography HPLC Issues cluster_purity Purity Issues issue issue cause cause solution solution issue1 No Crystals Form cause1a Too Much Solvent issue1->cause1a cause1b Supersaturated Solution issue1->cause1b solution1a Evaporate Solvent cause1a->solution1a solution1b Seed or Scratch cause1b->solution1b issue2 Poor Peak Shape cause2a Column Overload issue2->cause2a cause2b Inappropriate Mobile Phase issue2->cause2b solution2a Reduce Sample Load cause2a->solution2a solution2b Optimize Gradient/ Add Ion-Pair cause2b->solution2b issue3 Residual Unreacted Alcohol cause3 Insufficient Polarity Difference in Recrystallization issue3->cause3 solution3 Perform Liquid-Liquid Extraction cause3->solution3

Caption: Troubleshooting common issues in this compound purification.

Managing and reducing foam in Sodium eicosyl sulfate solutions during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and reducing foam in Sodium eicosyl sulfate (B86663) solutions during experiments.

Troubleshooting Uncontrolled Foaming

Question: My Sodium eicosyl sulfate solution is producing an excessive amount of unstable foam that collapses quickly. What are the likely causes and how can I fix this?

Possible Causes:

  • High Agitation Speed: Vigorous mixing or stirring can introduce a large volume of air into the solution, leading to rapid foam formation.[1]

  • Sub-optimal Temperature: While higher temperatures can sometimes increase foaming, they often decrease foam stability, leading to rapid collapse.[2][3][4]

  • Low Viscosity: Solutions with lower viscosity may foam more readily but the resulting foam may be less stable.

Solutions:

  • Reduce Agitation: Employ low-shear mixing techniques. If pouring, minimize the height to reduce air entrainment.[1][2]

  • Optimize Temperature: For many anionic surfactants, an ideal foaming temperature is between 20-30°C, which can provide a good balance of foam formation and stability.[4] Experiment within a controlled range to find the optimal temperature for your specific application.

  • Increase Viscosity: If appropriate for your experiment, consider adding stabilizers like xanthan gum or guar (B607891) gum to increase the solution's viscosity, which can help in reducing foam persistence.[5]

Question: I am observing a very stable and persistent foam in my experiment, which is interfering with my measurements and downstream processing. How can I effectively eliminate this foam?

Possible Causes:

  • High Surfactant Concentration: Foam stability often increases with surfactant concentration up to the critical micelle concentration (CMC).[2][6]

  • Favorable pH: The pH of the solution can significantly impact the stability of the foam. For some anionic surfactants, a pH around 6 has been shown to produce the most stable foam.[7]

  • Presence of Stabilizing Contaminants: Other components in your formulation, such as proteins or polymers, can interact with the surfactant to create a more stable foam structure.[2]

Solutions:

  • Chemical Defoaming (Antifoaming Agents): Introduce a chemical antifoaming agent to destabilize the foam. These agents are typically insoluble in the foaming medium and have a low surface tension, allowing them to spread across the bubble's surface and cause it to rupture.[2] They can be categorized as:

    • Silicone-Based Defoamers: Highly effective at low concentrations and stable across a wide range of temperatures and pH levels.[4][5][8]

    • Non-Silicone Defoamers: Often based on mineral oils, fatty alcohols, or esters. These are preferred when silicone residues are a concern.[4][8]

  • Mechanical Defoaming: Utilize physical methods to break down the foam.[2] Common techniques include:

    • Ultrasonic Devices: High-frequency sound waves disrupt and rupture the foam bubbles.[9]

    • Centrifugal Force: Spinning the solution can force the gas out of the liquid phase.

  • Adjusting pH: Experiment with altering the pH of your solution. Moving away from the pH of maximum stability can help to destabilize the foam.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between an antifoaming agent and a defoamer?

An antifoaming agent is added to a solution before foam formation to prevent it from occurring. A defoamer is used to destroy foam that has already been generated.[2] Often, the same chemical can serve both purposes.[2]

Q2: How do I choose between a silicone-based and a non-silicone-based defoamer?

The choice depends on the specific requirements of your experiment:

  • Silicone defoamers are generally more potent, requiring lower concentrations, and are effective in a wide range of conditions.[4][5][8] They are a good choice for high-foaming systems where efficiency is critical.

  • Non-silicone defoamers are used when there is a concern about silicone contamination affecting downstream processes or final product quality.[4][8]

Q3: At what point in my process should I add an antifoaming agent?

For optimal performance, an antifoaming agent should be added at a point of good agitation to ensure it is well-dispersed throughout the solution before foaming begins.[8]

Q4: Can temperature affect the performance of my antifoaming agent?

Yes, temperature can influence the viscosity and spreading coefficient of the antifoaming agent, which in turn affects its efficiency. It is important to select an antifoaming agent that is stable and effective at the operating temperature of your experiment.

Q5: Are there any safety precautions I should take when using antifoaming agents?

Always refer to the Safety Data Sheet (SDS) for the specific antifoaming agent you are using. Ensure proper personal protective equipment (PPE) is worn, and handle the chemical in a well-ventilated area.

Quantitative Data on Foam Management

The following tables summarize the impact of various factors on the foaming properties of anionic surfactants, using Sodium Dodecyl Sulfate (SDS) as a representative example due to its structural similarity to this compound.

Table 1: Effect of Temperature on Foam Half-Life of SDS Solutions

Temperature (°C)Pressure (psi)Foam Half-Life (seconds)
100100~3600
120100Drastic Reduction
200100~8
200400~25

Source: Adapted from studies on the thermal stability of SDS foams. As temperature increases, foam stability generally decreases significantly.[10]

Table 2: Effect of pH on Foam Stability of Anionic Surfactant Solutions

pHFoam Stability (Half-Life)Observation
< 6DecreasingAcidifying the solution tends to reduce foam stability.[7]
~6MaximumOptimal pH for highest foam stability was observed.[7]
> 8No Significant EffectBasifying the solution showed little impact on foam stability.[7]

Source: Based on experimental investigations on the effect of pH on anionic surfactant foam stability.[7]

Experimental Protocols

Protocol 1: Measuring Foam Stability using the Ross-Miles Method (ASTM D1173)

This method provides a standardized way to measure foam height and stability.

Materials:

  • 1000 mL graduated cylinder with a bottom outlet.

  • Pipette (200 mL).

  • Stopwatch.

  • This compound solution of known concentration.

  • Thermometer.

Procedure:

  • Ensure all glassware is meticulously clean to avoid contamination that could affect foaming properties.

  • Add 50 mL of the this compound solution to the 1000 mL graduated cylinder.

  • Pipette 200 mL of the same solution.

  • Position the pipette tip at the 900 mL mark inside the cylinder.

  • Allow the solution from the pipette to run into the cylinder. Start the stopwatch as the solution begins to fall.

  • It should take approximately 45-60 seconds for the pipette to empty.

  • Immediately after the pipette is empty, record the initial foam height in mL (read from the cylinder graduations).

  • Record the foam height again after a specified time, typically 5 minutes, to assess foam stability.

Protocol 2: Evaluating the Efficacy of a Defoamer

This protocol allows for a comparative analysis of different defoamers.

Materials:

  • Multiple identical graduated cylinders (e.g., 500 mL).

  • Mechanical shaker or a consistent manual shaking method.

  • This compound solution.

  • Various defoaming agents to be tested (e.g., a silicone-based and a non-silicone-based defoamer).

  • Micropipette.

  • Stopwatch.

Procedure:

  • To each graduated cylinder, add a specific volume of the this compound solution (e.g., 200 mL).

  • To all but one cylinder (the control), add a precise amount of a defoaming agent (e.g., 100 ppm).

  • Securely cap each cylinder and shake them simultaneously and identically for a set period (e.g., 30 seconds) to generate foam.

  • Place the cylinders on a level surface and immediately record the initial foam volume in each.

  • Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to determine the rate of foam collapse.

  • Compare the foam generation and collapse rates in the cylinders with defoamers to the control cylinder to assess the efficacy of each agent.

Visualized Workflows and Relationships

Troubleshooting Foam Formation Workflow

Foam_Troubleshooting start Excessive Foam Observed check_agitation Is agitation speed high? start->check_agitation check_temp Is temperature optimal (e.g., 20-30°C)? check_agitation->check_temp No reduce_agitation Reduce Agitation Speed (Low-Shear Mixing) check_agitation->reduce_agitation Yes check_conc Is surfactant concentration high? check_temp->check_conc Yes adjust_temp Adjust Temperature check_temp->adjust_temp No dilute_solution Consider Dilution (if permissible) check_conc->dilute_solution Yes add_defoamer Add Chemical Defoamer (Silicone or Non-Silicone) check_conc->add_defoamer No end_unstable Foam is Unstable reduce_agitation->end_unstable adjust_temp->end_unstable end_stable Foam is Stable dilute_solution->end_stable mechanical_defoam Use Mechanical Defoaming (Ultrasonic, Centrifuge) add_defoamer->mechanical_defoam If foam persists add_defoamer->end_stable mechanical_defoam->end_stable

A troubleshooting workflow for managing excessive foam.

Decision Pathway for Foam Control Method

Foam_Control_Decision start Foam Control Required is_preventative Preventative or Corrective? start->is_preventative preventative Preventative (Antifoam) is_preventative->preventative Prevent corrective Corrective (Defoamer) is_preventative->corrective Correct is_chemical_ok Is Chemical Addition Permissible? preventative->is_chemical_ok corrective->is_chemical_ok silicone_concern Silicone Residue a Concern? use_silicone Use Silicone-Based Agent - High Efficiency - Wide Temp/pH Range silicone_concern->use_silicone No use_non_silicone Use Non-Silicone Agent - Mineral Oil, Ester, etc. - No Silicone Residue silicone_concern->use_non_silicone Yes is_chemical_ok->silicone_concern Yes use_mechanical Use Mechanical Method - Ultrasonic - Centrifugal is_chemical_ok->use_mechanical No

A decision-making pathway for selecting a foam control method.

References

Addressing issues of high viscosity in concentrated Sodium eicosyl sulfate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated Sodium eicosyl sulfate (B86663) (SES) solutions, with a focus on addressing challenges related to high viscosity.

Troubleshooting Guide: High Viscosity in Concentrated SES Solutions

High viscosity in concentrated SES solutions can pose significant challenges during handling, mixing, and formulation. The following guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem: Solution is too viscous to handle or dispense accurately.

Initial Assessment Workflow

start High Viscosity Observed check_conc Is SES concentration above critical micelle concentration (CMC)? start->check_conc conc_high Yes check_conc->conc_high Yes conc_ok No check_conc->conc_ok No check_temp Is the solution temperature significantly low? temp_low Yes check_temp->temp_low Yes temp_ok No check_temp->temp_ok No check_additives Are there other components in the solution (salts, polymers)? additives_present Yes check_additives->additives_present Yes additives_absent No check_additives->additives_absent No solution1 Reduce SES Concentration conc_high->solution1 conc_ok->check_temp solution2 Increase Temperature temp_low->solution2 temp_ok->check_additives solution3 Optimize Additive Concentration additives_present->solution3 solution4 Consider Co-solvents/Viscosity Modifiers additives_absent->solution4 end Viscosity Reduced solution1->end solution2->end solution3->end solution4->end start High Viscosity SES Solution strategy1 Thermal Intervention start->strategy1 strategy2 Compositional Modification start->strategy2 action1a Increase Temperature strategy1->action1a action2a Decrease SES Concentration strategy2->action2a action2b Add Co-solvent (e.g., Ethanol) strategy2->action2b action2c Optimize Electrolyte Concentration strategy2->action2c outcome Reduced Viscosity action1a->outcome action2a->outcome action2b->outcome action2c->outcome

Technical Support Center: Preventing Sodium Eicosyl Sulfate Precipitation in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Sodium Eicosyl Sulfate (SES) in electrolyte solutions. SES is a long-chain anionic surfactant valued for its emulsifying and stabilizing properties in various formulations. However, its utility can be hampered by its tendency to precipitate in the presence of electrolytes, a common challenge in drug development and other research applications. This guide offers practical solutions and detailed experimental protocols to maintain the solubility and performance of SES in your formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add salts like NaCl or CaCl₂?

A1: The precipitation of this compound in the presence of electrolytes is primarily due to the Common Ion Effect and its influence on the Krafft Point .

  • Common Ion Effect: When an electrolyte with a common ion (in this case, Na⁺ from NaCl) is added to a solution of an ionic surfactant like this compound (which also contains Na⁺), the equilibrium shifts, leading to a decrease in the surfactant's solubility. This drives the surfactant molecules out of the solution to form a solid precipitate.

  • Krafft Point (Tₖ): The Krafft point is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC). Below the Krafft point, the surfactant exists as crystalline or hydrated solid forms and has very low solubility. The addition of electrolytes increases the Krafft point of ionic surfactants. If the experimental temperature is below the elevated Krafft point, the surfactant will precipitate. For long-chain surfactants like SES (C20), the Krafft point is already relatively high and is further increased by the presence of salts.

Q2: What is the Krafft Point of this compound and how does it change with electrolyte concentration?

SurfactantAlkyl Chain LengthApproximate Krafft Point (°C)
Sodium Dodecyl Sulfate (SDS)C12~8-16
Sodium Tetradecyl SulfateC14~30
Sodium Hexadecyl SulfateC16~45
Sodium Octadecyl SulfateC18~56-71

Data compiled from various sources which indicate a strong positive correlation between alkyl chain length and Krafft point.[1]

Based on this trend, the Krafft point of this compound (C20) is expected to be well above room temperature, likely in the range of 70-85°C in deionized water. The addition of electrolytes will further elevate this temperature, increasing the likelihood of precipitation at typical experimental temperatures.

Q3: How can I prevent this compound from precipitating in my electrolyte solution?

A3: There are several effective strategies to prevent the precipitation of SES in electrolyte solutions:

  • Temperature Control: Maintain the solution temperature above the Krafft point of the SES-electrolyte mixture. Since the Krafft point is elevated by electrolytes, this may require heating the solution.

  • Addition of Co-solvents: Incorporating water-miscible organic solvents (co-solvents) can increase the solubility of the surfactant.

  • Addition of Non-ionic Surfactants: Blending SES with a non-ionic surfactant can disrupt the crystalline packing of the anionic surfactant, thereby lowering the Krafft point and increasing solubility.

  • Use of Hydrotropes: Certain compounds, known as hydrotropes, can enhance the solubility of sparingly soluble substances.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition of NaCl.

Cause: Common ion effect and increased Krafft point.

Solutions:

  • Method 1: Temperature Adjustment

    • Protocol:

      • Prepare your aqueous solution of this compound.

      • Separately prepare the NaCl solution at the desired concentration.

      • Heat both solutions to a temperature estimated to be above the Krafft point of the final mixture (a starting point could be 75-85°C, to be optimized).

      • While stirring, slowly add the heated NaCl solution to the heated SES solution.

      • Maintain the temperature of the final mixture while stirring until fully dissolved.

      • Cool the solution slowly to the desired experimental temperature, observing for any signs of precipitation. If precipitation occurs, the holding temperature was not high enough, or an alternative method is required.

  • Method 2: Addition of a Co-solvent (e.g., Ethanol, Propylene (B89431) Glycol)

    • Protocol:

      • Determine the appropriate co-solvent for your application. Ethanol and propylene glycol are common choices.

      • In a beaker, dissolve the required amount of this compound in the co-solvent first.

      • Slowly add the aqueous electrolyte solution (e.g., NaCl solution) to the SES/co-solvent mixture while stirring vigorously.

      • Continue stirring until the solution is clear and homogeneous. The required concentration of the co-solvent will depend on the electrolyte concentration and temperature and needs to be determined experimentally. A starting point could be a 10-20% (v/v) co-solvent concentration.

    Troubleshooting Workflow for Co-solvent Addition

    start Precipitation Observed with NaCl add_cosolvent Add Co-solvent (e.g., 10% Ethanol) start->add_cosolvent check_solubility Observe for Precipitation add_cosolvent->check_solubility increase_cosolvent Increase Co-solvent Concentration check_solubility->increase_cosolvent Yes solution_stable Solution is Stable Proceed with Experiment check_solubility->solution_stable No increase_cosolvent->check_solubility try_another_method Consider Alternative Method (e.g., Non-ionic Surfactant) increase_cosolvent->try_another_method If max co-solvent reached

    A workflow for troubleshooting precipitation using a co-solvent.

Issue 2: Precipitation of this compound in the presence of divalent cations (e.g., CaCl₂).

Cause: Divalent cations like Ca²⁺ are much more effective at precipitating anionic surfactants than monovalent cations. They can form insoluble salts (calcium eicosyl sulfate) and significantly increase the Krafft point.

Solutions:

  • Method 3: Addition of a Non-ionic Surfactant (e.g., Polysorbate 80, Triton X-100)

    • Protocol:

      • Select a non-ionic surfactant that is compatible with your system.

      • Prepare a mixed surfactant solution by dissolving both the this compound and the non-ionic surfactant in deionized water before adding the electrolyte. The molar ratio of non-ionic to anionic surfactant will need to be optimized. A starting point could be a 1:1 molar ratio.

      • Slowly add the CaCl₂ solution to the mixed surfactant solution while stirring vigorously.

      • The presence of the non-ionic surfactant will sterically hinder the crystallization of the anionic surfactant and lower the overall Krafft point of the mixture.

    Signaling Pathway for Non-ionic Surfactant Action

    SES This compound (Anionic) Precipitate Insoluble Calcium Eicosyl Sulfate SES->Precipitate Binds with MixedMicelle Stable Mixed Micelles SES->MixedMicelle Forms Ca Ca²⁺ Ions Ca->Precipitate NonIonic Non-ionic Surfactant (e.g., Polysorbate 80) NonIonic->MixedMicelle Forms MixedMicelle->Precipitate Prevents Formation

    Mechanism of non-ionic surfactants in preventing precipitation.

Experimental Protocols

Protocol 1: Determination of the Krafft Point of a Surfactant Solution

This protocol provides a general method to visually determine the Krafft point of your specific this compound and electrolyte mixture.

Materials:

  • This compound

  • Electrolyte of choice (e.g., NaCl, CaCl₂)

  • Deionized water

  • Temperature-controlled water bath with a magnetic stirrer

  • Thermometer or temperature probe

  • Glass vials or test tubes

Procedure:

  • Prepare a series of solutions of this compound in the desired electrolyte concentration (e.g., 1% w/v SES in 0.1 M NaCl).

  • Place the vials in the water bath and cool the bath (using an ice bath if necessary) until the surfactant precipitates and the solution becomes turbid.

  • Slowly heat the water bath at a rate of approximately 1-2°C per minute while continuously stirring the solutions.

  • The Krafft point is the temperature at which the solution becomes clear and the precipitate completely dissolves. Record this temperature.

  • Repeat the measurement for different electrolyte concentrations to understand the impact on the Krafft point.

Protocol 2: Quantitative Measurement of Surfactant Solubility

This protocol can be used to generate a solubility curve for this compound in a specific electrolyte solution at a given temperature.

Materials:

  • This compound

  • Electrolyte solution of known concentration

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • UV-Vis Spectrophotometer or a method for quantifying surfactant concentration (e.g., titration).

Procedure:

  • Add an excess amount of this compound to a known volume of the electrolyte solution in several sealed containers.

  • Place the containers in the thermostatically controlled shaker/water bath set to the desired experimental temperature.

  • Allow the samples to equilibrate for an extended period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant to a concentration that falls within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted supernatant using a pre-established calibration curve.

  • Calculate the original concentration in the saturated supernatant to determine the solubility.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the precipitation of this compound in electrolyte solutions, ensuring the stability and performance of their formulations.

References

Overcoming challenges in the synthesis and purification of long-chain alkyl sulfates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of long-chain alkyl sulfates. The information is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing long-chain alkyl sulfates?

A1: The primary challenges include achieving complete reaction of the long-chain alcohol, minimizing the formation of byproducts such as dialkyl sulfates and unreacted starting material, and managing the often exothermic nature of the sulfation reaction. Subsequent purification to remove unreacted alcohol, inorganic salts, and other impurities also presents a significant hurdle.[1][2]

Q2: Which sulfating agent is best for my long-chain alcohol?

A2: The choice of sulfating agent depends on the scale of the reaction, the sensitivity of the alcohol, and the desired purity of the final product. Common agents include:

  • Sulfur Trioxide (SO₃) Complexes (e.g., SO₃-DMF, SO₃-Pyridine): These are versatile and effective for a wide range of alcohols.[3] They offer controlled reactivity compared to neat SO₃.

  • Chlorosulfonic Acid (ClSO₃H): This is a highly reactive and effective sulfating agent, often used in industrial processes. However, it is corrosive and produces HCl as a byproduct, requiring careful handling and reaction control to prevent side reactions and product discoloration.[1][2]

  • Sulfamic Acid (H₂NSO₃H): A milder reagent, suitable for sensitive substrates, but may require higher temperatures and longer reaction times.[4]

Q3: How does the alkyl chain length affect the synthesis and purification?

A3: Longer alkyl chains can decrease the reaction rate due to steric hindrance.[5][6] The physical properties of the resulting alkyl sulfate (B86663), such as solubility and Krafft point, are also significantly influenced by the chain length, which in turn affects the choice of purification method (e.g., solvent for recrystallization).

Q4: What are the critical safety precautions when working with sulfating agents?

A4: Sulfating agents like sulfur trioxide and chlorosulfonic acid are highly reactive and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions are often exothermic and require careful temperature control to prevent runaways.[1]

Troubleshooting Guides

Synthesis Issues
Problem Potential Cause Troubleshooting Steps
Low Yield of Alkyl Sulfate Incomplete reaction- Increase the molar ratio of the sulfating agent to the alcohol.- Extend the reaction time.- Optimize the reaction temperature; some reactions may require gentle heating to proceed to completion.
Degradation of the product- Maintain strict temperature control, especially during the addition of the sulfating agent, as the reaction is exothermic.[1]- Ensure rapid and efficient neutralization after the reaction is complete to prevent hydrolysis of the alkyl sulfate.[7]
Loss during workup- Optimize the extraction and washing procedures to minimize product loss into the aqueous or organic phases.
Presence of Unreacted Alcohol Insufficient sulfating agent- Use a slight excess of the sulfating agent.
Poor mixing- Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture.
Formation of Dialkyl Sulfate Byproduct Use of excess sulfating agent or prolonged reaction times- Carefully control the stoichiometry of the reactants.- Monitor the reaction progress and stop it once the starting material is consumed.
High reaction temperature- Maintain a lower reaction temperature.
Product Discoloration Overheating during reaction- Implement efficient cooling and control the rate of addition of the sulfating agent.[1]
Impurities in starting materials- Use high-purity long-chain alcohols and sulfating agents.
Side reactions with chlorosulfonic acid- Consider using an alternative sulfating agent like an SO₃-amine complex.
Purification Issues
Problem Potential Cause Troubleshooting Steps
Difficulty in Removing Unreacted Alcohol Similar polarity to the alkyl sulfate- Liquid-Liquid Extraction: Perform multiple extractions with a non-polar solvent like petroleum ether or hexane. The unreacted alcohol will preferentially partition into the organic phase.[5]- Recrystallization: Choose a solvent system where the alkyl sulfate has low solubility at cold temperatures, while the unreacted alcohol remains in solution.[8][9][10][11]
Presence of Inorganic Salts (e.g., Sodium Sulfate) Byproduct of neutralization- Washing: Wash the crude product with a cold solvent in which the inorganic salt is insoluble.- Recrystallization: Select a solvent system where the inorganic salt is insoluble. For example, sodium sulfate is insoluble in ethanol, which can be used to recrystallize sodium alkyl sulfates.
Emulsion Formation During Extraction Surfactant nature of the product- Add a small amount of a saturated salt solution (brine) to break the emulsion.[5]- Centrifuge the mixture to aid in phase separation.
Product is an Oil or Wax and Difficult to Handle Inherent property of the long-chain alkyl sulfate- Attempt purification by column chromatography using silica (B1680970) gel. A polar eluent system will be required to elute the highly polar alkyl sulfate.

Experimental Protocols

Protocol 1: Synthesis of Sodium Dodecyl Sulfate (SDS)

This protocol describes the synthesis of SDS from dodecanol (B89629) using a sulfur trioxide-dimethylformamide (SO₃-DMF) complex.

Materials:

  • Dodecanol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sulfur trioxide (SO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of the SO₃-DMF Complex: In a fume hood, slowly add sulfur trioxide to anhydrous DMF in a flask cooled in an ice bath, with vigorous stirring. The molar ratio of SO₃ to DMF should be approximately 1:1.

  • Sulfation: Dissolve dodecanol in a suitable solvent such as diethyl ether. Slowly add the prepared SO₃-DMF complex to the dodecanol solution at a controlled temperature (typically 0-10 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique until the dodecanol is consumed.

  • Neutralization: Once the reaction is complete, slowly add a solution of sodium hydroxide in water to neutralize the reaction mixture to a pH of 7-8. Maintain the temperature below 30 °C during neutralization.

  • Isolation: The sodium dodecyl sulfate will precipitate. Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove any unreacted dodecanol.

  • Purification: The crude SDS can be further purified by recrystallization.

Protocol 2: Purification of Sodium Dodecyl Sulfate by Recrystallization

This protocol outlines the purification of crude SDS to remove impurities like unreacted dodecanol and inorganic salts.[2]

Materials:

  • Crude Sodium Dodecyl Sulfate

  • Ethanol (95% or absolute)

  • Activated Carbon (optional)

Procedure:

  • Dissolution: Dissolve the crude SDS in a minimal amount of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The SDS will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collection: Collect the purified SDS crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).

Data Presentation

Table 1: Comparison of Sulfating Agents for Long-Chain Alcohols

Sulfating Agent Typical Reaction Conditions Advantages Disadvantages Typical Yields
Chlorosulfonic Acid 0-10 °C, neat or in a chlorinated solventHigh reactivity, relatively low costHighly corrosive, produces HCl, can cause discoloration>90%
SO₃-Pyridine 25-50 °C, in pyridine (B92270) or CH₂Cl₂Milder than ClSO₃H, good for sensitive substratesPyridine can be difficult to remove, potential for side reactions with the pyridine ring80-95%
SO₃-DMF 0-25 °C, in excess DMF or an inert solventGood reactivity, easy to handle complexDMF can be difficult to remove85-98%
Sulfamic Acid 100-120 °C, often with a catalyst like ureaLow cost, less corrosiveHigh reaction temperatures, may give lower yields70-90%

Visualizations

Synthesis_Workflow General Synthesis Workflow for Long-Chain Alkyl Sulfates Start Long-Chain Alcohol Sulfation Sulfation (e.g., with SO3-DMF) Start->Sulfation Sulfating Agent Neutralization Neutralization (e.g., with NaOH) Sulfation->Neutralization Base Crude_Product Crude Alkyl Sulfate Neutralization->Crude_Product Purification Purification Crude_Product->Purification Recrystallization or Extraction Pure_Product Pure Alkyl Sulfate Purification->Pure_Product

Caption: General workflow for the synthesis and purification of long-chain alkyl sulfates.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Synthesis Problem Low Yield Check_Reaction Incomplete Reaction? Problem->Check_Reaction Check_Degradation Product Degradation? Problem->Check_Degradation Check_Workup Loss During Workup? Problem->Check_Workup Solution_Reaction Increase Reactant Ratio Extend Reaction Time Optimize Temperature Check_Reaction->Solution_Reaction Yes Solution_Degradation Control Temperature Rapid Neutralization Check_Degradation->Solution_Degradation Yes Solution_Workup Optimize Extraction and Washing Check_Workup->Solution_Workup Yes

Caption: A logical diagram for troubleshooting low yields in alkyl sulfate synthesis.

References

Technical Support Center: Minimizing Coagulum in Sodium Eicosyl Sulfate-Based Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to refine protocols and minimize coagulum formation in sodium eicosyl sulfate (B86663) (SES)-based polymerization.

Troubleshooting Guide

This guide addresses specific issues that can lead to coagulum formation during your experiments.

Issue 1: Excessive Coagulum Formation Early in the Polymerization

  • Question: I am observing significant coagulum formation shortly after initiating the polymerization. What are the likely causes and how can I resolve this?

  • Answer: Early-stage coagulum often points to inadequate initial stabilization of monomer droplets and nascent polymer particles. Here are the primary factors and solutions:

    • Insufficient Surfactant Concentration: The concentration of Sodium Eicosyl Sulfate (SES) may be below the critical micelle concentration (CMC) required for stable micelle formation and particle nucleation. While the exact CMC of SES is not widely published, it is expected to be significantly lower than that of shorter-chain sulfates like sodium dodecyl sulfate (SDS) due to its longer C20 alkyl chain.

      • Solution: Increase the initial concentration of SES. It is crucial to operate well above the CMC to ensure a sufficient number of micelles are available to emulsify the monomer and stabilize the growing polymer particles.[1] Consider a stepwise increase in SES concentration in your experimental design to find the optimal level.

    • Poor Monomer Emulsification: If the monomer is not finely dispersed, large monomer droplets can undergo bulk polymerization, leading to coagulum.[2]

      • Solution: Improve the initial emulsification by increasing the agitation speed during the pre-emulsification step. Ensure the SES is fully dissolved in the aqueous phase before adding the monomer.

    • Initiator Concentration: A very high initiator concentration can lead to the rapid formation of a large number of particles that cannot be adequately stabilized by the available surfactant.

      • Solution: Optimize the initiator concentration. A lower concentration may slow down the initial polymerization rate, allowing for better particle stabilization.

Issue 2: Coagulum Appears During Monomer Feeding (Semi-Batch Process)

  • Question: My polymerization is stable initially, but I see coagulum forming as I feed in more monomer. Why is this happening?

  • Answer: This issue typically relates to a disruption of the colloidal stability of the growing latex particles.

    • Localized High Monomer Concentration: Feeding the monomer too quickly or into a region of low agitation can create localized areas of high monomer concentration, leading to the swelling of existing particles beyond their stability limit or the formation of new, unstable particles.

      • Solution: Reduce the monomer feed rate. Ensure the monomer is fed directly into a high-shear region of the reactor, such as near the impeller, to promote rapid dispersion.[2]

    • Insufficient Surfactant in the Feed: If the monomer feed is not pre-emulsified with an adequate amount of SES, it can destabilize the existing latex.

      • Solution: Use a pre-emulsified monomer feed containing an appropriate concentration of SES. This ensures that sufficient surfactant is available to stabilize the increasing particle surface area as the polymerization progresses.

Issue 3: Formation of Gritty Particles or Lumps on Reactor Surfaces

  • Question: My final latex contains small, hard particles, and I notice polymer buildup on the reactor walls and stirrer. What is the cause?

  • Answer: This points to a loss of latex stability, which can be caused by several factors.

    • Mechanical Shear: High agitation speeds can induce coagulation, especially as the solid content and viscosity of the latex increase.[3]

      • Solution: Optimize the agitation speed. While high shear is needed for initial emulsification, it may be beneficial to reduce the speed as the reaction progresses and the latex becomes more viscous.

    • Electrolyte Concentration: High concentrations of electrolytes (e.g., from the initiator or pH adjusters) can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to agglomeration.[4]

      • Solution: Minimize the use of electrolytes. If a buffer is needed, choose one with monovalent ions where possible. The initiator concentration should also be kept at the minimum effective level.

    • Temperature Gradients: "Hot spots" in the reactor can lead to localized increases in polymerization rate and particle agglomeration.

      • Solution: Ensure uniform heating and efficient heat removal to maintain a consistent temperature throughout the reactor.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound (SES) in my polymerization?

A1: A typical starting point for surfactants in emulsion polymerization is a concentration of a few tenths of a percent up to 5% by weight, relative to the monomer.[1] Given that SES has a long alkyl chain, its CMC will be low. Therefore, a concentration in the lower end of this range, perhaps 0.5% to 2% (w/w monomer), is a reasonable starting point. It is recommended to perform a concentration series to determine the optimal level for your specific system to ensure good stability without using an excessive amount of surfactant, which can affect the final properties of the polymer film.[5]

Q2: Should I use SES alone or in combination with other surfactants?

A2: Combining an anionic surfactant like SES with a non-ionic surfactant can significantly enhance latex stability.[1][6] Non-ionic surfactants provide steric stabilization, which is less sensitive to high electrolyte concentrations and mechanical shear than the electrostatic stabilization provided by SES.[1] This "electrosteric" stabilization can be a robust strategy to minimize coagulum.[4]

Q3: How does the choice of initiator affect coagulum formation when using SES?

A3: The initiator can influence coagulum in a couple of ways. Water-soluble initiators like potassium persulfate (KPS) are commonly used and contribute to stability by introducing charged end groups onto the polymer chains.[2] However, as an electrolyte, high concentrations of KPS can also lead to instability. It's a matter of finding the right balance. The interaction between the initiator and the surfactant can also play a role.

Q4: Can I use a seeded emulsion polymerization approach with SES?

A4: Yes, seeded emulsion polymerization is an excellent strategy for controlling particle size and minimizing coagulum.[6] This method involves creating a stable "seed" latex with a small, uniform particle size in a first step, and then feeding the remaining monomer and initiator in a second step. This approach avoids the complexities of particle nucleation in the main polymerization stage.

Data Presentation

The following tables provide illustrative data based on general principles of emulsion polymerization, which should be adapted and confirmed for your specific system using SES.

Table 1: Effect of SES Concentration on Coagulum Formation (Illustrative)

SES Concentration (% w/w Monomer)Coagulum (% of Total Polymer)Particle Size (nm)Observations
0.2> 10> 500Significant early-stage coagulation
0.55 - 10300 - 400Some coagulum, improved stability
1.0< 2150 - 250Low coagulum, stable latex
2.0< 1100 - 150Very low coagulum, smaller particle size
4.0< 1< 100Stable, but potential for excess surfactant

Table 2: Influence of Agitation Speed on Coagulum (Illustrative)

Agitation Speed (RPM)Coagulum (% of Total Polymer)Observations
1005 - 8Poor mixing, localized polymerization, some coagulum
250< 2Good mixing, stable latex
4003 - 6Shear-induced coagulation, especially at high solids content
600> 8Significant shear-induced coagulation

Experimental Protocols

Protocol 1: Batch Emulsion Polymerization

This protocol provides a basic framework for a batch polymerization process.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet.

  • Aqueous Phase Preparation: Charge the reactor with deionized water and the desired amount of this compound (SES).

  • Deoxygenation: Heat the reactor to the target reaction temperature (e.g., 70-80°C) while purging with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Monomer Addition: Add the monomer to the reactor under agitation to form an emulsion.

  • Initiation: Dissolve the initiator (e.g., potassium persulfate) in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Polymerization: Maintain the reaction temperature and agitation for the desired reaction time (e.g., 2-4 hours) to achieve high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the latex through a fine mesh (e.g., 100 mesh) to remove any coagulum.

Protocol 2: Semi-Batch Seeded Emulsion Polymerization

This protocol is recommended for better control over particle size and to minimize coagulum.

  • Seed Latex Preparation:

    • Follow steps 1-3 of Protocol 1.

    • Add a small portion (e.g., 5-10%) of the total monomer to the reactor and emulsify.

    • Add a corresponding portion of the initiator to polymerize the seed stage. Allow this to react for approximately 30-60 minutes to form a stable seed latex.

  • Pre-emulsion Preparation: In a separate vessel, emulsify the remaining monomer with a solution of SES in deionized water.

  • Monomer and Initiator Feed:

    • Prepare a separate solution of the remaining initiator in deionized water.

    • Gradually feed the monomer pre-emulsion and the initiator solution into the reactor over a period of 2-4 hours.

  • Hold Period: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

  • Cooling and Filtration: Follow step 7 of Protocol 1.

Mandatory Visualizations

Coagulum_Troubleshooting Coagulum Excessive Coagulum Formation Early_Stage Early Stage Coagulum Coagulum->Early_Stage Feed_Stage Coagulum During Monomer Feed Coagulum->Feed_Stage Late_Stage Gritty Particles/ Reactor Buildup Coagulum->Late_Stage Cause1 Insufficient SES Concentration Early_Stage->Cause1 a) Cause2 Poor Monomer Emulsification Early_Stage->Cause2 b) Cause3 High Monomer Feed Rate Feed_Stage->Cause3 c) Cause4 High Mechanical Shear Late_Stage->Cause4 d) Cause5 High Electrolyte Concentration Late_Stage->Cause5 e) Solution1 Increase SES Concentration Cause1->Solution1 Solution2 Improve Initial Agitation Cause2->Solution2 Solution3 Reduce Monomer Feed Rate / Use Pre-emulsion Cause3->Solution3 Solution4 Optimize Agitation Speed Cause4->Solution4 Solution5 Minimize Electrolytes Cause5->Solution5

Caption: Troubleshooting logic for coagulum formation.

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Water + SES) Start->Reactor_Prep Deoxygenate Heat and Purge with Nitrogen Reactor_Prep->Deoxygenate Seed_Decision Seeded Polymerization? Deoxygenate->Seed_Decision Batch_Add Add all Monomer Seed_Decision->Batch_Add No Seed_Add Add Seed Monomer Seed_Decision->Seed_Add Yes Initiate_Batch Initiate Batch Polymerization Batch_Add->Initiate_Batch Initiate_Seed Initiate Seed Polymerization Seed_Add->Initiate_Seed Feed_Monomer Feed Monomer Pre-emulsion & Initiator Initiate_Seed->Feed_Monomer Hold Hold at Reaction Temp Feed_Monomer->Hold Initiate_Batch->Hold Cool Cool to Room Temp Hold->Cool Filter Filter Latex Cool->Filter End End Filter->End

Caption: Generalized workflow for emulsion polymerization.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Sodium Eicosyl Sulfate and Non-ionic Surfactants in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the selection of appropriate excipients is paramount to the successful formulation of drug products. Surfactants, in particular, play a critical role in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the efficacy of Sodium eicosyl sulfate (B86663), an anionic surfactant, with commonly used non-ionic surfactants such as Polysorbate 80 and Poloxamer 407. The following sections present a detailed analysis supported by experimental data and methodologies to aid in the informed selection of surfactants for drug development.

Executive Summary

Sodium eicosyl sulfate, a long-chain anionic surfactant, is compared against two widely used non-ionic surfactants, Polysorbate 80 and Poloxamer 407. The comparison focuses on key performance indicators crucial for pharmaceutical formulations: Critical Micelle Concentration (CMC), surface tension reduction, solubilization capacity, hemolytic activity, and protein stability. While specific experimental data for this compound is limited, its properties are extrapolated based on the known behavior of homologous long-chain alkyl sulfates.

Generally, anionic surfactants like this compound exhibit a lower CMC and greater surface tension reduction compared to non-ionic surfactants, indicating higher efficiency at lower concentrations. However, this comes at the cost of potentially higher hemolytic activity and a greater propensity to denature proteins. Non-ionic surfactants are often favored for their milder nature and better biocompatibility profile.

Data Presentation: Quantitative Comparison of Surfactant Properties

The following tables summarize the key quantitative data for this compound (extrapolated and based on trends for long-chain alkyl sulfates), Polysorbate 80, and Poloxamer 407.

SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound (C20)Anionic~422.6< 0.1 (estimated)~30-35 (estimated)
Polysorbate 80Non-ionic~13100.012 - 0.017[1][2]~38 - 42
Poloxamer 407Non-ionic~9840 - 146000.002 - 0.007~40 - 45
SurfactantSolubilization CapacityHemolytic ActivityProtein Stability
This compound (C20)High (expected)High (expected)Potentially destabilizing
Polysorbate 80GoodModerateGenerally stabilizing at low concentrations
Poloxamer 407GoodLowGenerally stabilizing

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles.

Method: Surface Tensiometry

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

Hemolysis Assay

This assay evaluates the potential of the surfactant to damage red blood cells.

  • Principle: The release of hemoglobin from lysed red blood cells is measured spectrophotometrically.

  • Materials: Freshly collected red blood cells (RBCs), phosphate-buffered saline (PBS), surfactant solutions of varying concentrations, positive control (e.g., Triton X-100), negative control (PBS).

  • Procedure:

    • Wash RBCs with PBS by centrifugation to remove plasma components.

    • Prepare a suspension of RBCs in PBS.

    • Incubate the RBC suspension with different concentrations of the surfactant solutions for a specified time at 37°C.

    • Centrifuge the samples to pellet intact RBCs.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

Protein Stability Assay

This assay assesses the effect of the surfactant on the structural integrity of a model protein.

  • Principle: Changes in protein conformation and aggregation are monitored using spectroscopic techniques.

  • Materials: Model protein solution (e.g., bovine serum albumin, BSA), surfactant solutions, buffer.

  • Procedure (using Circular Dichroism - CD):

    • Prepare samples of the protein solution with and without the addition of different concentrations of the surfactant.

    • Record the far-UV (200-250 nm) and near-UV (250-320 nm) CD spectra of each sample to monitor changes in secondary and tertiary structure, respectively.

    • Analyze the spectra to determine any significant conformational changes induced by the surfactant.

  • Procedure (using Aggregation Assay):

    • Induce protein aggregation through stress (e.g., thermal or mechanical).

    • Monitor the increase in turbidity or light scattering of the protein solution in the presence and absence of the surfactant over time.

    • A reduction in the rate of aggregation in the presence of the surfactant indicates a stabilizing effect.

Mandatory Visualization

Experimental Workflow for CMC Determination

CMC_Determination cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Inflection Point (CMC) E->F

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Experimental Workflow for Hemolysis Assay

Hemolysis_Assay A Prepare Red Blood Cell Suspension C Incubate RBCs with Surfactants and Controls A->C B Prepare Surfactant Dilutions and Controls B->C D Centrifuge to Pellet Intact RBCs C->D E Collect Supernatant D->E F Measure Absorbance of Hemoglobin E->F G Calculate % Hemolysis F->G

Caption: Workflow for assessing the hemolytic activity of surfactants.

Discussion and Conclusion

The choice between this compound and non-ionic surfactants like Polysorbate 80 and Poloxamer 407 for a specific pharmaceutical formulation depends on a careful balance of efficacy and safety considerations.

This compound , with its long alkyl chain, is predicted to be a highly efficient surfactant, likely forming micelles at very low concentrations and significantly reducing surface tension. This could be advantageous for solubilizing highly hydrophobic drugs. However, the strong anionic nature and high surface activity also suggest a greater potential for membrane disruption, leading to higher hemolytic activity and a greater risk of protein denaturation. Its use would necessitate careful concentration optimization and thorough biocompatibility testing.

Non-ionic surfactants , such as Polysorbate 80 and Poloxamer 407, are generally considered milder and more biocompatible. Their higher CMC values mean that they are less efficient on a molar basis compared to long-chain anionic surfactants. However, their lower toxicity profile and demonstrated ability to stabilize proteins make them a safer choice for many parenteral and sensitive formulations.

References

Validating the Purity of Sodium Eicosyl Sulfate: A Comparative Guide to Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in guaranteeing the quality, safety, and efficacy of final products. Sodium eicosyl sulfate (B86663) (C20H41NaO4S), a long-chain anionic surfactant, finds applications in various pharmaceutical and research formulations. Its performance is directly linked to its purity. This guide provides a comprehensive comparison of key quantitative analytical methods for validating the purity of Sodium eicosyl sulfate, presenting experimental data, detailed protocols, and a comparison with alternative surfactants.

Key Purity-Indicating Parameters

The primary impurities in commercially produced this compound include:

  • Homologous Alkyl Sulfates: Sodium alkyl sulfates with different chain lengths (e.g., C18, C22).

  • Unreacted Eicosyl Alcohol: The starting material for the sulfation process.

  • Inorganic Salts: Primarily sodium sulfate (Na₂SO₄) and sodium chloride (NaCl), byproducts of the synthesis and neutralization steps.

Effective analytical methods must be able to separate and quantify the main component from these potential impurities.

Comparison of Quantitative Analytical Methods

Several analytical techniques are suitable for the quantitative analysis of this compound. The choice of method often depends on the specific purity attribute being measured, available instrumentation, and the desired level of sensitivity and precision.

Analytical MethodPrincipleAnalytes QuantifiedAdvantagesLimitations
Ion Chromatography (IC) Ion exchange separation followed by conductivity detection.This compound, homologous alkyl sulfates, inorganic anions (sulfate, chloride).High sensitivity and selectivity for ionic species. Can simultaneously quantify the active ingredient and inorganic impurities.[1][2][3]May require gradient elution for separating long-chain homologues.[2]
HPLC with ELSD Reversed-phase separation based on hydrophobicity, with detection by light scattering from nebulized, non-volatile analytes.This compound, homologous alkyl sulfates, unreacted eicosyl alcohol.Universal detection for non-volatile compounds without a UV chromophore.[4] Good for analyzing a wide range of components.Non-linear response may require careful calibration.[5] Less sensitive than MS detection.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.This compound (absolute purity), unreacted eicosyl alcohol.Primary analytical method providing direct measurement of purity without the need for a specific reference standard of the analyte.[6][7] Highly accurate and precise.Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard.[7]
Two-Phase Titration Titration of the anionic surfactant with a cationic surfactant in a two-phase system, with an indicator that changes color at the endpoint.Total anionic surfactant content.Simple, cost-effective, and does not require sophisticated instrumentation.[8][9][10]Lacks specificity to differentiate between homologous alkyl sulfates.[11] Can be affected by other ionic species in the sample.

Experimental Protocols

Ion Chromatography for this compound and Inorganic Impurities

This method is adapted for the analysis of long-chain alkyl sulfates and inorganic anions.

Instrumentation:

  • Ion Chromatograph with a suppressed conductivity detector.

  • Anion-exchange column suitable for surfactant analysis (e.g., Dionex IonPac™ AS18 or similar).

  • Gradient pump.

  • Autosampler.

Reagents:

  • Deionized water (18.2 MΩ·cm).

  • Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) for eluent preparation.

  • Sulfuric Acid (H₂SO₄) for suppressor regeneration.

  • This compound reference standard.

  • Sodium sulfate and sodium chloride standards.

Procedure:

  • Eluent Preparation: Prepare a carbonate/bicarbonate eluent gradient. A typical starting condition could be 2.0 mM Na₂CO₃ / 8.0 mM NaHCO₃, with a gradient to a higher concentration of an organic modifier like acetonitrile (B52724) to elute the long-chain this compound.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound, sodium sulfate, and sodium chloride in deionized water.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Column Temperature: 30 °C.

    • Detection: Suppressed conductivity.

  • Analysis: Inject the standards and samples and integrate the peak areas for each analyte. Construct a calibration curve to determine the concentration of each component in the sample.

Workflow for Ion Chromatography Analysis

cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography System cluster_data Data Analysis prep_eluent Prepare Eluent inject Inject Sample prep_eluent->inject prep_std Prepare Calibration Standards prep_std->inject prep_sample Dissolve Sample prep_sample->inject separate Anion-Exchange Separation inject->separate suppress Suppressor separate->suppress detect Conductivity Detection suppress->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analytes calibrate->quantify

Caption: Workflow for purity analysis by Ion Chromatography.

HPLC-ELSD for this compound and Unreacted Alcohol

This method is suitable for quantifying the main component and non-volatile impurities like unreacted alcohol.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Reagents:

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard.

  • Eicosyl alcohol reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases for gradient elution. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).

  • Standard Preparation: Prepare stock solutions of this compound and eicosyl alcohol in the mobile phase. Create a series of mixed calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Gradient: A typical gradient could be from 70% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 50°C, Gas flow (Nitrogen) 1.5 L/min.

  • Analysis: Inject standards and samples. The ELSD response is often non-linear and may require a logarithmic or quadratic fit for the calibration curve.

Workflow for HPLC-ELSD Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD System cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase inject Inject Sample prep_mobile_phase->inject prep_std Prepare Calibration Standards prep_std->inject prep_sample Dissolve & Filter Sample prep_sample->inject separate Reversed-Phase Separation inject->separate nebulize Nebulization separate->nebulize evaporate Evaporation nebulize->evaporate detect Light Scattering Detection evaporate->detect integrate Integrate Peak Areas detect->integrate calibrate Fit Calibration Curve integrate->calibrate quantify Quantify Analytes calibrate->quantify

Caption: Workflow for purity analysis by HPLC-ELSD.

Comparison with Alternative Surfactants

This compound is a strong anionic surfactant. However, for certain applications, milder or more cost-effective alternatives may be considered.

SurfactantChemical ClassKey Performance CharacteristicsComparison to this compound
Sodium Stearyl Sulfate (C18) Anionic Alkyl SulfateStrong cleansing and foaming properties.Shorter alkyl chain, slightly more water-soluble. Similar performance but may be less effective in applications requiring high hydrophobicity.
Sodium Cocoyl Isethionate Anionic Acyl IsethionateMild surfactant with excellent foaming properties, good hard water tolerance, and a creamy lather.[12][13][14][15]Significantly milder and less irritating, making it suitable for sensitive skin formulations.[12] Less stripping of natural oils. May have lower cleansing power for heavy-duty applications.
Decyl Glucoside Nonionic Alkyl PolyglucosideVery mild, biodegradable, and derived from renewable resources. Good foaming properties, though the foam can be less dense.Nonionic nature makes it compatible with a wider range of ingredients. Milder but may not provide the same level of cleansing as an alkyl sulfate.

Conclusion

The selection of an appropriate analytical method for validating the purity of this compound depends on the specific impurities of interest and the available resources.

  • Ion Chromatography is highly recommended for a comprehensive analysis of both the active ingredient and inorganic impurities.

  • HPLC-ELSD offers a versatile approach for quantifying the active ingredient, its homologues, and non-volatile organic impurities like unreacted alcohol.

  • Quantitative NMR provides an excellent, direct method for determining the absolute purity of the material.

  • Two-Phase Titration serves as a simple and rapid quality control check for total anionic surfactant content.

A combination of these methods can provide a complete purity profile of this compound, ensuring its suitability for high-stakes research and pharmaceutical applications. When considering alternatives, the trade-offs between cleansing efficacy, mildness, and formulation compatibility must be carefully evaluated based on the intended application.

References

A Comparative Analysis of Sodium Eicosyl Sulfate and Sodium Eicosyl Sulfonate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinctions in chemical properties, stability, and performance between sulfate- and sulfonate-based surfactants with a C20 alkyl chain.

While specific experimental data for sodium eicosyl sulfate (B86663) and sodium eicosyl sulfonate are limited in publicly available literature, a robust comparison can be drawn from the well-established chemical principles governing their respective functional groups: the sulfate ester (-OSO₃⁻) and the sulfonate (-SO₃⁻). This guide synthesizes these principles to provide a predictive comparison of their properties and performance.

Molecular Structure and Synthesis

The fundamental difference between these two anionic surfactants lies in the linkage of the hydrophilic head group to the 20-carbon (eicosyl) hydrophobic tail.

  • Sodium Eicosyl Sulfate features a sulfate ester group. The sulfur atom is bonded to three oxygen atoms and an additional oxygen atom that acts as a bridge to the eicosyl chain (R-O-SO₃⁻Na⁺).

  • Sodium Eicosyl Sulfonate contains a sulfonate group, characterized by a direct carbon-sulfur bond (R-SO₃⁻Na⁺).[1]

This structural distinction, specifically the C-O-S ester linkage in the sulfate versus the C-S bond in the sulfonate, is the primary determinant of their differing chemical stabilities.[1]

Synthesis Routes:

  • Sodium Alkyl Sulfates are typically synthesized by the sulfation of a long-chain alcohol (in this case, 1-eicosanol) followed by neutralization.[2]

  • Sodium Alkyl Sulfonates are generally produced through the sulfonation of olefins or via nucleophilic substitution using a sulfite.[3]

Figure 1. General molecular structures of this compound and Sodium Eicosyl Sulfonate.

Comparative Physicochemical Properties

The properties of these surfactants are dictated by both their long hydrophobic tail and their distinct hydrophilic head groups.

PropertyThis compoundSodium Eicosyl SulfonateRationale
Chemical Stability Lower . Prone to hydrolysis, especially under acidic conditions (low pH).[4]Higher . The C-S bond is highly resistant to hydrolysis across a wide pH range.[5]The C-O-S ester linkage in sulfates is susceptible to cleavage, whereas the C-S bond in sulfonates is chemically robust.[6]
Performance in Hard Water Moderate . Can form insoluble precipitates with Ca²⁺ and Mg²⁺ ions, reducing efficacy.Excellent . Generally shows greater resistance to divalent cations, maintaining solubility and performance.[7][8]Sulfonate-based surfactants are known to be more tolerant of hard water ions compared to their sulfate counterparts.[9]
Solubility Generally good in water, but may have a higher Krafft point.Often exhibits higher water solubility compared to the sulfate analog.[10]The sulfonate head group typically imparts better solubility characteristics.[10]
Critical Micelle Concentration (CMC) Expected to be very low due to the long C20 alkyl chain.Also expected to be very low, potentially slightly higher than the sulfate analog.CMC decreases with increasing alkyl chain length for both classes.[11][12] Minor differences may arise from the head group's hydration and charge distribution.[1]
Detergency/Cleansing Power Strong . Known for effective cleansing and foaming properties.[7]Strong . Also an excellent detergent, particularly effective in hard water conditions.[5]Both are powerful surfactants, but sulfonates often maintain their performance better in challenging conditions like hard water.[8]
Mildness/Irritation Potential Can be more irritating to the skin, a known characteristic of alkyl sulfates.[13]Generally considered to be milder and less irritating to the skin and eyes.[7][13]The molecular structure of sulfonates often leads to a gentler interaction with biological tissues.[13]

Experimental Protocols

A key parameter for characterizing any surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it corresponds to the point of maximum surface tension reduction.

This protocol outlines the use of a force tensiometer with the Wilhelmy plate method to determine the CMC.[14]

1. Objective: To measure the surface tension of surfactant solutions at various concentrations to identify the CMC.

2. Materials & Equipment:

  • This compound or Sodium Eicosyl Sulfonate

  • High-purity deionized water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass beakers (thoroughly cleaned)

  • Force tensiometer with a Wilhelmy plate (typically platinum).[15]

  • Magnetic stirrer and stir bars

3. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the surfactant in deionized water. Note that due to the long C20 chain, gentle heating and stirring may be required to ensure complete dissolution.
  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration range should span the expected CMC. For long-chain surfactants, this will be in the micromolar to low millimolar range.
  • Tensiometer Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water (known surface tension ≈ 72 mN/m at 25°C).[14]
  • Measurement:
  • Begin with the most dilute solution to minimize contamination.
  • Pour the solution into a clean beaker.
  • Use the tensiometer to measure the surface tension. Ensure the Wilhelmy plate is properly wetted and at the interface.[15]
  • Record the stable surface tension value.
  • Thoroughly clean and dry the beaker and plate between each measurement.
  • Data Analysis:
  • Plot surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
  • The resulting graph will show two distinct regions: a steep linear decrease in surface tension with increasing concentration, followed by a plateau where the surface tension remains relatively constant.[16]
  • The CMC is the concentration at the intersection point of the two lines fitted to these regions.[17]

// Nodes A [label="Prepare Surfactant\nStock Solution", fillcolor="#FBBC05"]; B [label="Create Series of\nDilutions"]; C [label="Calibrate Tensiometer\nwith DI Water"]; D [label="Measure Surface Tension\nof each Dilution", shape=parallelogram, fillcolor="#EA4335"]; E [label="Plot Surface Tension\nvs. log(Concentration)"]; F [label="Identify Intersection of\ntwo linear regions"]; G [label="Determine CMC", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Dilute"]; B -> D [label="Measure sequentially\n(dilute to concentrated)"]; C -> D [label="Calibrate"]; D -> E [label="Collect data"]; E -> F [label="Analyze graph"]; F -> G [label="Result"]; }

"text-align: center; font-style: italic; font-size: 14px;">Figure 2. Experimental workflow for determining the Critical Micelle Concentration (CMC).


Conclusion for Researchers and Developers

The choice between this compound and Sodium Eicosyl Sulfonate depends critically on the specific application requirements.

  • Sodium Eicosyl Sulfonate is the superior choice for formulations requiring high stability across a wide pH range, performance in hard water, and enhanced mildness. [5][7]Its robustness makes it suitable for complex biological media and formulations where long-term chemical integrity is paramount.

  • This compound , while a potent surfactant, is limited by its susceptibility to hydrolysis, especially in acidic environments. [4]It may be suitable for applications where conditions are neutral to alkaline and where maximum foaming is desired in soft water conditions.

For drug development, where stability and biocompatibility are critical, the inherent chemical stability and milder profile of Sodium Eicosyl Sulfonate make it a more promising candidate for use as an excipient, solubilizer, or stabilizer. Researchers should prioritize the sulfonate derivative for applications demanding reliability and inertness.

References

A Comparative Guide to the Performance of Linear vs. Branched Long-Chain Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular architecture of surfactants plays a pivotal role in their performance, influencing everything from surface activity to biodegradability. For professionals in research, science, and drug development, a nuanced understanding of how structural variations like alkyl chain branching impact surfactant properties is crucial for optimizing formulations. This guide provides an objective comparison of the performance differences between linear and branched long-chain alkyl sulfates, supported by experimental data and detailed methodologies.

Executive Summary

Long-chain alkyl sulfates are a prominent class of anionic surfactants utilized in a wide array of applications due to their excellent detergency, foaming, and emulsifying properties. The primary structural distinction within this class is the arrangement of the hydrophobic alkyl chain: linear alkyl sulfates (LAS) possess a straight chain, while branched alkyl sulfates (BAS) have a branched structure. This seemingly subtle difference in molecular geometry leads to significant variations in their physicochemical properties and functional performance. Generally, linear alkyl sulfates exhibit higher surface activity, better foaming, and enhanced detergency, particularly on oily soils, due to their ability to pack more efficiently at interfaces.[1] Conversely, branched alkyl sulfates often demonstrate lower Krafft points, indicating better solubility at lower temperatures, and can exhibit unique interfacial properties.[2][3] However, a critical differentiator is biodegradability, with linear structures being more readily degraded by microorganisms than their branched counterparts, a key consideration for environmental impact.[4][5]

Molecular Structure and its Implications

The fundamental difference between linear and branched alkyl sulfates lies in the steric hindrance introduced by the branching in the alkyl chain. Linear chains can align themselves in a more ordered and compact fashion at interfaces, leading to a denser molecular packing.[1] This efficient packing is directly linked to a greater reduction in surface tension and the formation of more stable films, which are crucial for foaming and detergency.[1]

Branched chains, due to their bulkier structure, create more disorder at interfaces and in micelles. This disruption in packing leads to a larger area per molecule and generally results in a higher critical micelle concentration (CMC).[6]

cluster_linear Linear Alkyl Sulfate cluster_branched Branched Alkyl Sulfate l_mol Straight Alkyl Chain l_prop1 Efficient Packing at Interface b_mol Branched Alkyl Chain l_prop2 Lower CMC l_prop3 Higher Foaming & Detergency l_prop4 Readily Biodegradable b_prop1 Steric Hindrance b_prop2 Higher CMC b_prop3 Lower Krafft Point b_prop4 Poorly Biodegradable

Caption: Comparison of properties stemming from linear vs. branched alkyl chains.

Quantitative Performance Data

The following tables summarize the key physicochemical and performance differences between linear and branched long-chain alkyl sulfates based on experimental data.

Table 1: Physicochemical Properties

PropertyLinear Alkyl SulfatesBranched Alkyl SulfatesRationale for Difference
Critical Micelle Concentration (CMC) LowerHigherBranching disrupts micelle packing, requiring a higher concentration for micelle formation.[2]
Surface Tension at CMC LowerHigherDenser packing of linear chains at the air-water interface leads to more effective surface tension reduction.[6]
Krafft Temperature HigherLowerBranching increases water solubility, thus lowering the temperature at which micelles form.[2][3]
Biodegradability Readily BiodegradablePoorly BiodegradableThe linear structure is more susceptible to enzymatic degradation by microorganisms.[4][5]

Table 2: Application-Specific Performance

Performance MetricLinear Alkyl SulfatesBranched Alkyl SulfatesKey Findings from Studies
Foaming High and StableModerate to LowHydrophobe branching dramatically reduces foaming performance, especially in the presence of soil.[2]
Detergency (Laundry) Excellent, especially on oily soilsGood to ModerateAt constant molecular weight, detergency is diminished by hydrophobe branching in laundry powders.[2] In liquid laundry formulations, the effect of branching was not statistically significant.[2]
Water Hardness Tolerance GoodModerate to GoodBranching can improve water solubility, leading to better tolerance for calcium ions.[2]
Emulsification EffectiveVariableThe ability to form micelles is correlated with the extent of chain branching, which can affect oil-water interfacial tension.[7]

Experimental Protocols

Accurate characterization of surfactant properties relies on standardized experimental protocols. The following sections detail the methodologies for determining the key parameters discussed in this guide.

start Surfactant Solution Preparation cmc CMC Determination (Surface Tension Method) start->cmc krafft Krafft Point Determination start->krafft foam Foaming Test (e.g., Ross-Miles) start->foam detergency Detergency Evaluation start->detergency biodegradation Biodegradability Test (e.g., OECD 301) start->biodegradation end Comparative Performance Analysis cmc->end krafft->end foam->end detergency->end biodegradation->end

Caption: Experimental workflow for characterizing surfactant performance.

Determination of Critical Micelle Concentration (CMC)

The CMC is often determined using the surface tension method.[8]

  • Principle: Below the CMC, the surface tension of a solution decreases as the surfactant concentration increases. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[8]

  • Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Measure the surface tension of each solution, starting from the most dilute.

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[9]

Determination of Krafft Temperature

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC.[10]

  • Principle: Below the Krafft temperature, the surfactant exists as a hydrated crystalline solid with limited solubility. Above this temperature, the solubility increases sharply with the formation of micelles.[3]

  • Procedure:

    • Prepare a 1% (w/w) aqueous solution of the surfactant.

    • Cool the solution until the surfactant precipitates.

    • Slowly heat the solution while stirring and observe the temperature at which the solution becomes clear. This temperature is recorded as the Krafft point.[2]

Foaming Ability and Stability

The Ross-Miles method is a common technique for evaluating foaming properties.

  • Apparatus: A jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice size.

  • Procedure:

    • A specific volume of the surfactant solution at a defined concentration and temperature is placed in the bottom of the glass tube.

    • A specific volume of the same solution is allowed to fall from a specified height through the pipette into the tube, creating foam.

    • The initial foam height is measured immediately after the addition is complete.

    • The foam height is measured again after a set period (e.g., 5 minutes) to assess foam stability.[1]

Detergency Evaluation

Detergency is typically evaluated by washing standardized soiled fabrics.

  • Apparatus: A laboratory-scale washing machine (e.g., a Terg-O-Tometer).

  • Procedure:

    • Standardized soiled fabric swatches (e.g., with oil, sebum, or particulate matter) are used.

    • The swatches are washed in a detergent solution containing the surfactant under controlled conditions (temperature, water hardness, agitation).

    • The reflectance of the fabric swatches is measured before and after washing using a reflectometer.

    • Detergency is expressed as the percentage of soil removed.[2]

Biodegradability Testing

Standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess biodegradability.

  • Principle: These tests measure the conversion of the organic carbon in the surfactant to carbon dioxide by microorganisms over a specified period.

  • Example (OECD 301F - Manometric Respirometry Test):

    • A solution of the surfactant in a mineral medium is inoculated with a small number of microorganisms from wastewater.

    • The consumption of oxygen by the microorganisms as they biodegrade the surfactant is measured over 28 days.

    • The percentage of biodegradation is calculated based on the total amount of oxygen consumed relative to the theoretical oxygen demand.

Conclusion

The choice between linear and branched long-chain alkyl sulfates is highly dependent on the specific application requirements. For applications demanding high foaming and superior detergency, such as in many cleaning products, linear alkyl sulfates are often the preferred choice.[1] Their enhanced biodegradability also makes them a more environmentally sustainable option.[11] However, in formulations where low-temperature solubility and stability are critical, or where specific interfacial properties are desired, branched alkyl sulfates may offer advantages. A thorough understanding of the structure-property relationships outlined in this guide, supported by robust experimental validation, is essential for informed formulation development.

References

Cross-validation of analytical techniques for quantifying Sodium eicosyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical techniques for the quantification of long-chain alkyl sulfates, with a focus on methodologies applicable to Sodium Eicosyl Sulfate (B86663).

Comparison of Analytical Techniques

The selection of an analytical method for quantifying long-chain alkyl sulfates depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are among the most common techniques, each with several detection methods. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity, while colorimetric methods provide a simpler, more accessible option.

Analytical TechniquePrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (% Recovery)Key AdvantagesKey Disadvantages
HPLC with Refractive Index (RI) Detector Separation based on polarity, detection based on changes in the refractive index of the mobile phase.>0.999[1]----Universal detector for non-chromophoric analytes.[1]Low sensitivity, not suitable for gradient elution.[1]
HPLC with Evaporative Light Scattering Detector (ELSD) Nebulization of the mobile phase and detection of scattered light from non-volatile analyte particles.-----Universal detection for non-volatile analytes, compatible with gradient elution.[2][3]Response can be non-linear.
Ion-Pair Chromatography with Suppressed Conductivity Detection Separation of ionic analytes using an ion-pairing reagent, followed by detection of electrical conductivity.Good linearity reported.[4]10 mg/L[4]---Good for a range of alkyl sulfates.[4]Requires specialized conductivity detector and suppressor.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a thin layer of silica (B1680970) gel, followed by densitometric scanning.0.998[5]31 ng/band[5]92 ng/band[5]Intra-day: 1.48-1.63%, Inter-day: 1.64-1.87%[5]99.2-100.1%[5]High sample throughput, low cost.Lower resolution compared to HPLC.
Capillary Electrophoresis (CE-SDS) Separation of SDS-protein complexes based on size in a gel-filled capillary. While used for proteins, the principle can be adapted for direct surfactant analysis.-----Fast analysis, high resolution, low sample consumption.[6]Can be complex to develop methods for new analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio.-0.12-0.97 µg/mL[7]0.4 µg/mL[7]--High specificity and sensitivity, suitable for complex matrices.[7]Higher equipment cost and complexity.
Colorimetric Method (Methylene Blue) Formation of a colored ion pair with methylene (B1212753) blue, followed by spectrophotometric measurement.0.99990[8][9]0.21 µg/mL[8]0.38 µg/mL[8][9]Up to 3.3%[8][9]Up to 5%[8][9]Simple, economical, and robust.[8]Potential for interference from other matrix components.[8]

Experimental Protocols

Below are detailed methodologies for some of the key analytical techniques discussed. These protocols, originally developed for similar alkyl sulfates, can serve as a starting point for developing a method for Sodium Eicosyl Sulfate.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection for Un-sulfated Alcohols in Sodium Lauryl Sulfate

This method is designed for the simultaneous determination of trace levels of un-sulfated alcohol impurities.

  • Instrumentation : High-Performance Liquid Chromatograph with a Refractive Index detector.[1]

  • Column : Waters Symmetry C18 (150 × 4.6 mm, 5 µm).[1]

  • Mobile Phase : A mixture of Milli-Q water and acetonitrile (B52724) (30:70 v/v).[1]

  • Flow Rate : 3.0 mL/min.[1]

  • Column Temperature : 50°C.[1]

  • Detector : Refractive Index detector with a sensitivity of 64.[1]

  • Sample Preparation : Dissolve the sample in the mobile phase.

Ion-Pair Chromatography with Suppressed Conductivity Detection for Sodium Alkyl Sulphates

This method is suitable for the simultaneous detection and quantification of several sodium alkyl sulfates in water.

  • Instrumentation : Ion chromatograph with a suppressed conductivity detector.

  • Mobile Phase : Gradient elution with a mixture of NH4OH, CH3CN, and Na2CO3. The exact gradient profile needs to be optimized based on the specific alkyl sulfates being analyzed.[4]

  • Standard Preparation : Stock solutions are prepared by dissolving accurately weighed quantities of the sodium alkyl sulfates in deionized water. Working solutions are prepared by serial dilution.[4]

High-Performance Thin-Layer Chromatography (HPTLC) for Sodium Lauryl Sulphate

A "green" HPTLC method for the estimation of SLS in bulk and marketed products.

  • Stationary Phase : Silica gel HPTLC plates.[5]

  • Mobile Phase : A mixture of butanol, hexane, and glacial acetic acid in a 7:2:1 (V/V/V) ratio.[5]

  • Sample Preparation : For solid samples like toothpaste, 1 g of the sample is mixed with 10 ml of water and centrifuged. The supernatant is then diluted for analysis.[5]

  • Standard Preparation : A stock solution of SLS (1 mg/mL) is prepared in double-distilled water and diluted to the desired concentration.[5]

  • Detection : Densitometric scanning after development.

Colorimetric Method for Sodium Lauryl Sulphate

A simple and economical method for the quantification of SLS in tablets.

  • Principle : Formation of a blue, chloroform-soluble ion pair between SLS and methylene blue.[8]

  • Procedure :

    • Dissolve the sample in water.

    • Extract the SLS into chloroform (B151607) under acidic conditions.[8]

    • Add methylene blue to the chloroform extract to form the colored ion pair.[8]

    • Measure the absorbance of the chloroform layer photometrically at a wavelength of 651 nm.[8]

  • Standard Preparation : Prepare a stock solution of SLS in water and create a series of dilutions for the calibration curve.[8]

Methodology Workflow and Cross-Validation

The process of selecting, developing, and validating an analytical method is crucial for ensuring reliable and accurate results. A cross-validation approach, where two or more methods are used to analyze the same samples, provides a high degree of confidence in the data.

CrossValidationWorkflow DefineRequirements Define Analytical Requirements (Sensitivity, Matrix, etc.) MethodSelection Select Candidate Analytical Methods (e.g., HPLC, CE, LC-MS) DefineRequirements->MethodSelection MethodDevelopment Method Development & Optimization for each technique MethodSelection->MethodDevelopment MethodValidation Individual Method Validation (Linearity, Accuracy, Precision) MethodDevelopment->MethodValidation SampleAnalysis Analyze Identical Samples with each Validated Method MethodValidation->SampleAnalysis DataComparison Compare Quantitative Results (Statistical Analysis, e.g., t-test, F-test) SampleAnalysis->DataComparison MethodEquivalence Assess Method Equivalence/Bias DataComparison->MethodEquivalence FinalMethod Select Final Method & Define Routine QC Protocol MethodEquivalence->FinalMethod Equivalent Discrepancy Investigate Discrepancies MethodEquivalence->Discrepancy Not Equivalent Discrepancy->MethodDevelopment

References

The Influence of Alkyl Chain Length on Surfactant-Polymer Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between surfactants and polymers is a cornerstone of formulation science, underpinning advancements in drug delivery, personal care, and industrial applications. While the behavior of shorter-chain alkyl sulfates like sodium dodecyl sulfate (B86663) (SDS) is well-documented, the interactions of their longer-chain counterparts, such as sodium eicosyl sulfate (SES), are less explored. This guide provides a comparative analysis of the interaction of this compound with polymers versus shorter-chain sulfates, supported by experimental data and detailed methodologies.

Executive Summary

Longer-chain alkyl sulfates like this compound (SES) are expected to exhibit stronger interactions with polymers compared to their shorter-chain analogs such as sodium dodecyl sulfate (SDS). This enhanced interaction is primarily driven by stronger hydrophobic associations. Key anticipated differences include a lower critical aggregation concentration (CAC) and critical micelle concentration (CMC), higher binding affinity, and more pronounced effects on solution viscosity and the hydrodynamic radius of polymer-surfactant complexes. While direct experimental data for SES is limited in publicly available literature, these trends are extrapolated from studies on a homologous series of alkyl sulfates.

I. Quantitative Comparison of Alkyl Sulfate-Polymer Interactions

The following tables summarize key parameters for the interaction of short-chain and select long-chain sodium alkyl sulfates with common nonionic and charged polymers. Due to a scarcity of published data specifically for this compound (C20), values for sodium tetradecyl sulfate (C14) and sodium hexadecyl sulfate (C16) are included to illustrate the trends with increasing alkyl chain length.

Table 1: Critical Aggregation Concentration (CAC) and Critical Micelle Concentration (CMC) in Polymer Solutions

SurfactantPolymerCAC (mM)CMC (mM)Reference
Sodium Dodecyl Sulfate (SDS, C12)Poly(ethylene oxide) (PEO)~1-3~7-8[1]
Sodium Dodecyl Sulfate (SDS, C12)Polyvinylpyrrolidone (PVP)~2-3~8[2]
Sodium Tetradecyl Sulfate (STS, C14)Poly(diallyldimethylammonium chloride)Lower than SDSLower than SDS[3]
This compound (SES, C20)PEO/PVPExpected to be significantly < 1Expected to be significantly < 7Extrapolated Trend

Table 2: Thermodynamic and Hydrodynamic Parameters

SurfactantPolymerBinding Affinity (Ka)Hydrodynamic Radius (Rh) of ComplexViscosity EffectReference
Sodium Dodecyl Sulfate (SDS, C12)Poly(ethylene oxide) (PEO)ModerateIncreases with surfactant conc.Increases significantly post-CAC[4][5]
Sodium Dodecyl Sulfate (SDS, C12)Polyvinylpyrrolidone (PVP)ModerateIncreases with surfactant conc.Increases significantly post-CAC[6][7]
Sodium Tetradecyl Sulfate (STS, C14)Poly(diallyldimethylammonium chloride)Higher than SDSLarger aggregates than with SDSStronger viscosity increase than SDS[3]
This compound (SES, C20)PEO/PVPExpected to be HighExpected to be LargerExpected to be more pronouncedExtrapolated Trend

II. The Role of Alkyl Chain Length: An In-depth Analysis

The length of the hydrophobic alkyl chain is a critical determinant in the interaction between anionic surfactants and polymers. Longer chains, as in SES, lead to:

  • Enhanced Hydrophobicity: The increased number of methylene (B1212753) groups in the eicosyl chain results in a much stronger hydrophobic driving force for both self-assembly and interaction with hydrophobic segments of polymers.

  • Lower CAC and CMC: The critical aggregation concentration (CAC), the point at which surfactant molecules begin to associate with the polymer, is expected to be significantly lower for SES than for shorter-chain sulfates.[3] This is because the greater hydrophobicity of SES allows for the formation of stable aggregates on the polymer chain at much lower concentrations. Similarly, the critical micelle concentration (CMC) in the presence of a polymer will also be lower.

  • Increased Binding Affinity: The binding constant (Ka) for the association of SES with polymers is anticipated to be considerably higher. This stronger binding is a direct consequence of the more favorable Gibbs free energy change associated with the removal of the longer hydrocarbon tail from the aqueous environment.

  • Larger and More Stable Aggregates: The polymer-surfactant complexes formed with SES are likely to be larger and more stable. The increased hydrophobic interactions can lead to the formation of more extensive micelle-like clusters along the polymer chain.

  • Greater Impact on Solution Rheology: The viscosity of polymer solutions is highly sensitive to surfactant binding. The stronger and more extensive complexation with SES is expected to lead to a more dramatic increase in viscosity at lower surfactant concentrations compared to SDS.[4][8]

III. Experimental Protocols

To facilitate further research and validation of these expected trends, detailed protocols for key experimental techniques are provided below.

A. Surface Tensiometry for CAC and CMC Determination

Objective: To determine the critical aggregation concentration (CAC) and critical micelle concentration (CMC) of a surfactant in the presence of a polymer.

Methodology (Wilhelmy Plate or Du Noüy Ring Method):

  • Preparation of Solutions: Prepare a stock solution of the polymer (e.g., 0.1% w/v PEO) in deionized water. Prepare a series of surfactant solutions (e.g., SES or SDS) of varying concentrations in the polymer stock solution.

  • Instrumentation: Use a force tensiometer equipped with either a platinum Wilhelmy plate or a Du Noüy ring. Ensure the probe is meticulously cleaned with a flame (for platinum) or appropriate solvents to remove any organic contaminants.

  • Measurement:

    • Pour the sample solution into a clean, temperature-controlled vessel.

    • For the Wilhelmy plate method, the plate is positioned at the surface of the liquid.[9]

    • For the Du Noüy ring method, the ring is immersed in the liquid and then slowly pulled through the interface.[10][11]

    • Record the surface tension as a function of surfactant concentration.

  • Data Analysis: Plot surface tension versus the logarithm of the surfactant concentration. The CAC is identified as the first break in the curve, indicating the onset of surfactant binding to the polymer. The CMC is the second break point, where the surface tension becomes constant, signifying the formation of free micelles in solution.[12]

B. Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of surfactant-polymer interaction.

Methodology:

  • Sample Preparation: Prepare a solution of the polymer (e.g., 0.05% w/v PVP) in a degassed buffer. Prepare a concentrated solution of the surfactant (e.g., SES or SDS) in the same buffer. It is crucial that the buffer is identical for both solutions to minimize heats of dilution.[13][14]

  • Instrumentation: Use a high-sensitivity isothermal titration calorimeter.

  • Titration:

    • Load the polymer solution into the sample cell and the surfactant solution into the injection syringe.

    • Perform a series of small, sequential injections of the surfactant solution into the polymer solution while monitoring the heat change.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of surfactant to polymer. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters Ka, ΔH, and n.[15]

C. Dynamic Light Scattering (DLS) for Hydrodynamic Radius

Objective: To measure the hydrodynamic radius (Rh) of the polymer-surfactant complexes.

Methodology:

  • Sample Preparation: Prepare polymer-surfactant solutions at various surfactant concentrations. Filter the solutions through a low-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.[16][17]

  • Instrumentation: Use a dynamic light scattering instrument equipped with a laser and a photodetector.

  • Measurement:

    • Place the filtered sample in a clean cuvette and place it in the temperature-controlled sample holder of the DLS instrument.

    • The instrument measures the fluctuations in the intensity of scattered light due to the Brownian motion of the particles.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles. The hydrodynamic radius is then calculated using the Stokes-Einstein equation.[18]

D. Rheometry for Viscosity Measurement

Objective: To characterize the viscosity of polymer-surfactant solutions.

Methodology:

  • Sample Preparation: Prepare a series of polymer-surfactant solutions with varying surfactant concentrations.

  • Instrumentation: Use a rotational rheometer with a suitable geometry (e.g., cone-and-plate or concentric cylinder).[19][20]

  • Measurement:

    • Load the sample into the rheometer, ensuring no air bubbles are trapped.

    • Perform a shear rate sweep at a constant temperature to measure the viscosity as a function of shear rate.

  • Data Analysis: Plot viscosity versus shear rate. For comparative purposes, the zero-shear viscosity or the viscosity at a specific shear rate can be plotted against the surfactant concentration to observe the effect of surfactant binding on the solution's rheological properties.[21][22]

IV. Visualizing Interactions and Workflows

G cluster_0 Surfactant Monomers cluster_1 Polymer in Solution cluster_2 Interaction Pathway Surfactant Surfactant (e.g., SES) CAC Critical Aggregation Concentration (CAC) Surfactant->CAC Increasing Concentration Polymer Polymer Chain (e.g., PEO) Polymer->CAC Complex Polymer-Surfactant Complex CAC->Complex Binding Occurs CMC Critical Micelle Concentration (CMC) Complex->CMC Saturation FreeMicelles Free Micelles CMC->FreeMicelles Self-Assembly

G start Start prep Prepare Polymer and Surfactant Solutions start->prep tensiometry Surface Tensiometry (CAC, CMC) prep->tensiometry itc Isothermal Titration Calorimetry (Binding Affinity) prep->itc dls Dynamic Light Scattering (Hydrodynamic Radius) prep->dls rheometry Rheometry (Viscosity) prep->rheometry analysis Data Analysis and Comparison tensiometry->analysis itc->analysis dls->analysis rheometry->analysis end End analysis->end

V. Conclusion

The interaction of this compound with polymers is anticipated to be significantly stronger than that of its shorter-chain counterparts like sodium dodecyl sulfate. This is primarily attributed to the increased hydrophobicity of the longer alkyl chain. Researchers and formulation scientists should expect lower CAC and CMC values, higher binding affinities, and more substantial changes in the hydrodynamic and rheological properties of polymer-surfactant systems involving SES. The provided experimental protocols offer a framework for systematically investigating these interactions and generating the much-needed quantitative data for long-chain alkyl sulfates. Such data will be invaluable for the rational design of advanced formulations in various scientific and industrial fields.

References

A Comparative Guide to the Critical Micelle Concentration of Sodium Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surfactants, a thorough understanding of their properties is paramount. The critical micelle concentration (CMC) is a fundamental parameter that dictates the onset of micelle formation, a process crucial for the efficacy of these amphiphilic molecules in various applications, including drug delivery, solubilization, and detergency. This guide provides an objective comparison of the CMC values for a homologous series of sodium alkyl sulfates, supported by experimental data and detailed methodologies for their determination.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is defined as the concentration of a surfactant above which micelles spontaneously form.[1] Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the monomers aggregate to form micelles, which are colloidal-sized clusters with a hydrophobic core and a hydrophilic shell. This self-assembly process leads to abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. The CMC is a key indicator of a surfactant's efficiency; a lower CMC value generally signifies a more effective surfactant as less of it is needed to initiate micellization and achieve the desired effect.

CMC Values of Sodium Alkyl Sulfates

The CMC of sodium alkyl sulfates is strongly dependent on the length of the hydrophobic alkyl chain. As the alkyl chain length increases, the surfactant becomes more hydrophobic, leading to a decrease in its CMC in aqueous solutions. This trend is illustrated in the table below, which summarizes the CMC values for a series of sodium alkyl sulfates at 25°C in water.

Surfactant NameChemical FormulaAlkyl Chain LengthCMC (mM)
Sodium Octyl Sulfate (B86663)C8H17NaO4S8130
Sodium Decyl SulfateC10H21NaO4S1033
Sodium Dodecyl Sulfate (SDS)C12H25NaO4S128.3[1]
Sodium Tetradecyl SulfateC14H29NaO4S142.1

Caption: Table summarizing the Critical Micelle Concentration (CMC) values for a homologous series of sodium alkyl sulfates in water at 25°C.

Factors Influencing CMC

Several factors can influence the CMC of sodium alkyl sulfates:

  • Temperature: For ionic surfactants like sodium alkyl sulfates, the effect of temperature on CMC is complex. Typically, the CMC value decreases with increasing temperature to a minimum and then increases.[2]

  • Addition of Electrolytes: The presence of electrolytes, such as salts, in the solution decreases the CMC of ionic surfactants. The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thereby favoring micelle formation at a lower concentration.

Experimental Determination of CMC

The CMC of surfactants can be determined by various experimental techniques that monitor a physical property of the surfactant solution as a function of its concentration. The concentration at which a sharp change in the measured property is observed corresponds to the CMC.

Experimental Protocols

Below are detailed methodologies for three common techniques used to determine the CMC of sodium alkyl sulfates.

1. Tensiometry

This method involves measuring the surface tension of the surfactant solution at different concentrations.

  • Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[3][4]

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), precision balance, volumetric flasks, and magnetic stirrer.

  • Procedure:

    • Prepare a stock solution of the sodium alkyl sulfate in deionized water.

    • Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each dilution, ensuring the measuring probe is thoroughly cleaned and dried between measurements.

    • Allow the solution to equilibrate before each reading.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the intersection of the two linear portions of the plot.[3]

2. Conductometry

This technique is suitable for ionic surfactants and measures the electrical conductivity of the solution.

  • Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, the increase is steep as the charge carriers are individual surfactant monomers and their counter-ions. Above the CMC, the rate of increase in conductivity with concentration is lower. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the concentration at which the slope of the conductivity versus concentration plot changes.

  • Apparatus: Conductivity meter with a conductivity cell, thermostat, magnetic stirrer, and volumetric flasks.

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Place the conductivity cell in a thermostated vessel containing a known volume of deionized water and a magnetic stir bar.

    • Measure the initial conductivity of the water.

    • Successively add small, known aliquots of a concentrated surfactant stock solution to the water, allowing the solution to mix thoroughly and equilibrate after each addition.

    • Record the conductivity after each addition.

    • Plot the specific conductivity versus the surfactant concentration.

    • The CMC is determined from the intersection of the two lines of best fit for the data points below and above the break in the curve.

3. Fluorescence Spectroscopy

This is a sensitive method that utilizes a fluorescent probe to detect the formation of micelles.

  • Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), has low solubility in water but is readily solubilized in the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the emission spectrum is high. When micelles form, pyrene partitions into the nonpolar micellar core, causing a significant decrease in the I1/I3 ratio. The CMC is determined by plotting the I1/I3 ratio against the surfactant concentration and identifying the point of inflection.[5][6][7]

  • Apparatus: Fluorometer, quartz cuvettes, volumetric flasks, and micropipettes.

  • Procedure:

    • Prepare a stock solution of the sodium alkyl sulfate in deionized water.

    • Prepare a series of dilutions from the stock solution.

    • Add a small, constant amount of a concentrated stock solution of pyrene in a volatile solvent (e.g., acetone) to each dilution. The final concentration of pyrene should be very low (micromolar range).

    • Allow the solvent to evaporate completely.

    • Incubate the solutions to allow for equilibration of the pyrene with the surfactant.

    • Measure the fluorescence emission spectrum of each sample (typically exciting at around 335 nm and scanning the emission from 350 to 500 nm).

    • Determine the intensities of the first (I1) and third (I3) vibronic peaks.

    • Plot the I1/I3 ratio as a function of the surfactant concentration.

    • The CMC is determined from the midpoint of the sigmoidal curve obtained.

Logical Relationship Diagram

The following diagram illustrates the inverse relationship between the alkyl chain length of sodium alkyl sulfates and their critical micelle concentration.

CMC_Relationship cluster_factors Influencing Factor cluster_property Surfactant Property Alkyl Chain Length Alkyl Chain Length Hydrophobicity Hydrophobicity Alkyl Chain Length->Hydrophobicity Increases CMC CMC Hydrophobicity->CMC Decreases

References

Safety Operating Guide

Navigating the Safe Disposal of Sodium Eicosyl Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Sodium eicosyl sulfate (B86663), a sulfate-based surfactant, requires careful handling and adherence to established disposal protocols. This guide provides essential, step-by-step information for the safe and logistical management of sodium eicosyl sulfate waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS for this compound is not readily found, the following general precautions for sulfate-based surfactants should be followed. Always handle the chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Key Safety Information:

Precautionary StatementDescription
P264Wash exposed areas thoroughly after handling.[1]
P280Wear protective gloves/eye protection.[1]
P302+P352IF ON SKIN: Wash with soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P501Dispose of contents/container in accordance with local regulation.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with most laboratory chemicals, is dictated by local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is mixed with other chemicals. If so, the entire mixture must be treated as hazardous waste, considering the hazards of all components.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It should be stored in a dedicated, properly labeled waste container.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically resistant container with a secure lid that is compatible with this compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Include the date when the waste was first added to the container.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will have specific protocols and will be able to arrange for pickup by a licensed hazardous waste disposal company.

  • Do Not Dispose Down the Drain: Surfactants like this compound should not be disposed of down the sanitary sewer. Improper disposal can lead to environmental contamination.

Step 5: Documentation

  • Maintain Records: Keep a detailed log of the chemical waste generated, including the amount and date of disposal. This is crucial for regulatory compliance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Characterize entire mixture as hazardous waste B->C Yes D Characterize as this compound waste B->D No E Select a compatible, labeled waste container C->E D->E F Store in a designated satellite accumulation area with secondary containment E->F G Contact Institutional Environmental Health & Safety (EHS) for pickup F->G H Do NOT dispose down the drain G->H I Maintain disposal records G->I J End: Waste properly disposed I->J

Disposal workflow for this compound.

Experimental Protocols: Neutralization Considerations

For laboratory purposes, attempting to neutralize this compound without a validated procedure is not recommended. The neutralization reaction can be exothermic, and improper handling could lead to safety hazards.[3] Therefore, the recommended course of action is to dispose of the chemical through your institution's hazardous waste program.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistics for Handling Sodium Eicosyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized biochemicals like Sodium eicosyl sulfate (B86663). This document provides immediate, actionable guidance for the safe operational use and disposal of this surfactant, grounded in established safety protocols.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. Sodium eicosyl sulfate is classified as a skin, eye, and respiratory irritant, and may be harmful if swallowed or absorbed through the skin. Therefore, a comprehensive PPE strategy is essential.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. For prolonged contact, consider thicker gloves. Always inspect gloves for tears before use.
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a ventilated enclosure or if dust generation is likely.Prevents inhalation of irritating dust particles.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following steps outline a safe workflow for a common laboratory task: weighing this compound powder and preparing a solution.

Step 1: Preparation

  • Ensure the work area, typically a chemical fume hood or a designated space with adequate ventilation, is clean and uncluttered.

  • Cover the work surface with absorbent, plastic-backed bench paper.

  • Assemble all necessary equipment: this compound container, weighing boat or paper, spatula, beaker for the solution, and a wash bottle with the appropriate solvent.

  • Don the required PPE as detailed in Table 1.

Step 2: Weighing the Powder

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Carefully open the this compound container.

  • Using a clean spatula, transfer the desired amount of powder to the weighing boat. Avoid creating dust clouds by handling the material gently.

  • Securely close the primary container immediately after dispensing.

Step 3: Preparing the Solution

  • Place the weighing boat with the powder into the beaker.

  • Slowly add the solvent to the beaker, rinsing the weighing boat in the process.

  • Stir the mixture until the this compound is fully dissolved.

  • If necessary, use a magnetic stirrer at a speed that avoids splashing.

Step 4: Post-Procedure Cleanup

  • Wipe down the spatula and any other reusable equipment with a damp cloth.

  • Dispose of the weighing boat and any contaminated bench paper in the designated solid waste container.

  • Clean the work surface thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weighing boats, gloves, and bench paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain unless permitted by local regulations and the concentration is below established limits.

Labeling and Storage of Waste:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

Final Disposal:

  • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

IV. Experimental Workflow Diagram

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Waste Disposal prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh powder don_ppe->weigh Proceed to handling dissolve Prepare solution weigh->dissolve collect_solid Collect solid waste weigh->collect_solid clean_equip Clean equipment dissolve->clean_equip After experiment collect_liquid Collect liquid waste dissolve->collect_liquid dispose_ppe Dispose of single-use items clean_equip->dispose_ppe doff_ppe Doff PPE dispose_ppe->doff_ppe wash_hands Wash hands doff_ppe->wash_hands label_waste Label waste containers collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated area label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.